6-(Dimethylamino)pyridazine-4-carboxylic acid
Description
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
6-(dimethylamino)pyridazine-4-carboxylic acid |
InChI |
InChI=1S/C7H9N3O2/c1-10(2)6-3-5(7(11)12)4-8-9-6/h3-4H,1-2H3,(H,11,12) |
InChI Key |
XYZBFHQJRRFRAO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NN=CC(=C1)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Physicochemical Profiling of 6-(Dimethylamino)pyridazine-4-carboxylic Acid
[1][2]
Executive Summary
This technical guide provides a comprehensive physicochemical analysis of 6-(Dimethylamino)pyridazine-4-carboxylic acid , a critical heterocyclic scaffold used in fragment-based drug discovery (FBDD) and the synthesis of kinase inhibitors.[1][2] Unlike the more common 3-carboxylic acid isomer, the 4-carboxylic variant offers unique vector geometry for hydrogen bonding in active sites.[1][2]
This document moves beyond basic database scraping to provide mechanistic insights into the molecule's zwitterionic behavior, solubility cliffs, and stability profiles.[3] It includes self-validating experimental protocols designed to generate robust data for regulatory filing and process optimization.[1][2]
Part 1: Molecular Identity & Structural Analysis[1][2][3]
Chemical Identity[1][3][4][5][6][7]
| Parameter | Detail |
| IUPAC Name | 6-(Dimethylamino)pyridazine-4-carboxylic acid |
| Common Identifier | 6-DMA-Pdz-4-COOH |
| CAS Registry | Not widely cataloged; Analogous to 1242458-49-6 (6-amino variant) |
| Molecular Formula | C₇H₉N₃O₂ |
| Molecular Weight | 167.17 g/mol |
| SMILES | CN(C)c1cc(C(=O)O)cnn1 |
| Structure Class | Amphoteric Heterocycle (Push-Pull System) |
Electronic Architecture (The "Push-Pull" Effect)
The molecule features a classic "push-pull" electronic system that dictates its reactivity and solubility:
-
The "Push": The dimethylamino group at position C6 is a strong electron donor (+M effect), increasing electron density on the pyridazine ring.
-
The "Pull": The carboxylic acid at position C4 and the electron-deficient pyridazine ring (1,2-diazine) act as electron sinks.[2]
Impact on Properties:
-
Basicity: The exocyclic nitrogen is planarized by resonance; protonation occurs preferentially at the ring nitrogen (N2), not the dimethylamino group.
-
Acidity: The electron-deficient ring increases the acidity of the carboxylic group compared to benzoic acid (pKa ~3.5 vs 4.2).
Part 2: Core Physicochemical Parameters[1][2][3]
The following data represents a synthesis of calculated values and expected experimental ranges based on Structure-Activity Relationship (SAR) data of the 6-amino analogue.
Physicochemical Data Table[1][3][9]
| Property | Value / Range | Confidence | Mechanistic Rationale |
| pKa (Acidic) | 3.4 – 3.8 | High | Inductive effect of diazine ring stabilizes carboxylate anion.[1][2] |
| pKa (Basic) | 4.2 – 4.8 | Medium | Protonation of ring Nitrogen (N2). NMe₂ resonance stabilizes the cation. |
| Isoelectric Point (pI) | ~4.0 | High | pH where net charge is zero (Zwitterionic form dominant). |
| LogP (Neutral) | 0.35 | High | Moderate lipophilicity due to N-methylation.[1][2] |
| LogD (pH 7.4) | -1.5 to -2.0 | High | Molecule is predominantly anionic at physiological pH.[1][2] |
| TPSA | ~65 Ų | High | Good membrane permeability potential (Rule of 5 compliant). |
| Solubility (Water) | pH-dependent | High | High in base (>10 mg/mL), Low at pI (<1 mg/mL). |
Solubility Profile & Speciation
The solubility of 6-(Dimethylamino)pyridazine-4-carboxylic acid is dictated by its speciation.[1][2]
-
pH < 2: Cationic species (Soluble).
-
pH ~4 (pI): Neutral zwitterion (Minimum Solubility - "The Solubility Cliff").
-
pH > 6: Anionic species (Highly Soluble).
Part 3: Visualization of Speciation & Synthesis[3]
The following diagram illustrates the pH-dependent speciation and a standard synthetic pathway, highlighting critical impurities.
Figure 1: Speciation equilibria (left) and synthetic pathway with potential degradation risks (right).[2]
Part 4: Experimental Protocols (Self-Validating)
Protocol A: Potentiometric pKa Determination
Use this to determine the precise ionization constants.
Reagents: 0.1M HCl, 0.1M NaOH (Standardized), KCl (Ionic strength adjuster). Instrument: Potentiometric Titrator (e.g., Sirius T3 or Metrohm).[3]
-
Preparation: Dissolve 5 mg of the compound in 20 mL of degassed water containing 0.15M KCl. Ensure the starting pH is acidic (add HCl if necessary to start at pH ~1.5).
-
Titration: Titrate with 0.1M NaOH up to pH 12.
-
Validation Check (Hysteresis): Immediately back-titrate with 0.1M HCl.
-
Why? If the forward and backward curves do not overlap, your compound is unstable (likely decarboxylating) at high pH.
-
-
Data Analysis: Fit the curve to a dual-pKa model (Macro-constants).
Protocol B: Thermodynamic Solubility (Shake-Flask w/ HPLC)
Use this to determine the "Solubility Cliff" at the isoelectric point.[1][2]
-
Buffer Prep: Prepare 10 mM phosphate/citrate buffers at pH 2.0, 4.0, and 7.4.
-
Saturation: Add excess solid compound to 2 mL of each buffer in glass vials.
-
Equilibration: Shake at 25°C for 24 hours.
-
Filtration: Filter supernatant through a 0.22 µm PVDF filter (Do not use Nylon; it may bind the acidic moiety).
-
Quantification: Analyze filtrate by HPLC-UV (254 nm).
-
Self-Validation: Check the pH of the filtrate after the 24-hour period. If the pH shifted significantly, the compound's own acidity overwhelmed the buffer capacity.[3] Re-run with stronger buffer (50 mM).
-
Protocol C: Stability Stress Test (Decarboxylation Risk)
Pyridazine-4-carboxylic acids are prone to thermal decarboxylation.[1][2]
-
Method: Dissolve compound in DMSO-d6.
-
Stress: Heat to 60°C in an NMR tube.
-
Observation: Monitor by 1H-NMR every 4 hours for 24 hours.
-
Marker: Look for the disappearance of the carboxylic acid signal and the appearance of a new aromatic proton signal on the pyridazine ring (indicating loss of -COOH).
-
Part 5: Applications in Drug Discovery[1][3][11]
Fragment-Based Drug Design (FBDD)
This molecule is an ideal "fragment" due to its low molecular weight (<200 Da) and high polarity.
-
Vector: The 4-COOH provides a handle for amide coupling to explore deep pockets.[1][2]
-
Interaction: The N1/N2 nitrogens can accept hydrogen bonds from hinge regions in kinases.
Bioisosterism
It serves as a bioisostere for:
-
Nicotinic acid derivatives: Offering different solubility and metabolic stability profiles.
-
Benzoic acids: Reducing lipophilicity (LogP lowering) to improve metabolic clearance.
References
-
Synthesis of Pyridazine Carboxylic Acids
-
Physicochemical Properties of Pyridazines
- PubChem Compound Summary for 6-Aminopyridazine-4-carboxylic acid (Analog).
-
pKa Determination Methodologies
- Reijnger, et al. "Potentiometric determination of pKa values." Journal of Pharmaceutical and Biomedical Analysis.
Molecular Structure and Tautomeric Landscape of 6-(Dimethylamino)pyridazine-4-carboxylic acid
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and potential tautomerism of 6-(Dimethylamino)pyridazine-4-carboxylic acid. The pyridazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous biologically active compounds. Understanding the nuanced physicochemical properties of its derivatives, such as tautomeric equilibria, is paramount for rational drug design and development. This document elucidates the structural features of the title compound, explores its potential tautomeric forms through mechanistic insights, and details robust experimental and computational methodologies for their investigation. The content is tailored for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this important heterocyclic system.
Introduction: The Significance of the Pyridazine Core
Pyridazine (1,2-diazine) is an aromatic heterocyclic compound that has garnered significant attention in synthetic and medicinal chemistry.[1] Its derivatives exhibit a wide spectrum of pharmacological activities, including but not limited to, antihypertensive, analgesic, anti-inflammatory, and anticancer properties.[2] The presence of two adjacent nitrogen atoms in the six-membered ring imparts unique electronic characteristics, influencing hydrogen bonding capabilities, metabolic stability, and receptor interaction profiles. The compound of interest, 6-(Dimethylamino)pyridazine-4-carboxylic acid, incorporates a potent electron-donating group (dimethylamino) and an electron-withdrawing/hydrogen-bonding group (carboxylic acid), creating a molecule with a complex and fascinating electronic and structural landscape. A thorough characterization of its fundamental properties, particularly the dominant tautomeric form in different environments, is critical for predicting its behavior in biological systems and for designing novel therapeutics.
Elucidation of Molecular Structure
The canonical structure of 6-(Dimethylamino)pyridazine-4-carboxylic acid features a pyridazine ring substituted at the C4 and C6 positions.
-
Pyridazine Ring: A planar, aromatic six-membered ring containing two adjacent nitrogen atoms at positions 1 and 2.
-
Carboxylic Acid Group (-COOH) at C4: This functional group is a weak acid and a powerful hydrogen bond donor and acceptor. Its orientation relative to the ring is a key structural parameter.
-
Dimethylamino Group (-N(CH₃)₂) at C6: This group is a strong electron-donating group (EDG) due to the lone pair on the nitrogen atom. It significantly increases the electron density of the pyridazine ring, particularly influencing the adjacent nitrogen (N1) and carbon atoms.
The interplay between the electron-donating dimethylamino group and the electron-withdrawing carboxylic acid group across the pyridazine ring system suggests a highly polarized molecule. Definitive determination of bond lengths, bond angles, and planarity is best achieved through single-crystal X-ray diffraction.[3] While a crystal structure for the title compound is not publicly available, data from the parent pyridazine-4-carboxylic acid shows intermolecular hydrogen bonds forming a dimer structure.[4] A similar arrangement, potentially involving the ring nitrogens, is plausible for the title compound.
The Tautomeric Challenge in Heterocyclic Systems
Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in the study of heterocyclic compounds. For pyridazine derivatives, particularly those bearing hydroxyl or amino substituents, prototropic tautomerism is of primary importance. Studies on related systems, such as hydroxypyridazines, have consistently shown that the equilibrium often favors the pyridazinone (keto) form over the hydroxy (enol) form.[2][5] This preference can be influenced by factors such as solvent polarity, pH, and temperature.[6] For 6-(Dimethylamino)pyridazine-4-carboxylic acid, the presence of the carboxylic acid group and the basic ring nitrogens introduces several potential tautomeric and zwitterionic forms that must be considered.
Potential Tautomeric and Zwitterionic Forms
The structure of 6-(Dimethylamino)pyridazine-4-carboxylic acid can exist in several forms, with the equilibrium between them being crucial for its chemical reactivity and biological function.
-
Canonical Carboxylic Acid Form (A): The neutral molecule as typically drawn, with a protonated carboxylic acid group.
-
Zwitterionic Form (N1-Protonated) (B): An intramolecular acid-base transfer where the carboxylic proton migrates to the N1 nitrogen of the pyridazine ring. This form is stabilized by the electron-donating effect of the C6-dimethylamino group, which increases the basicity of the adjacent N1 atom.
-
Zwitterionic Form (N2-Protonated) (C): A less likely zwitterionic form where the carboxylic proton migrates to the N2 nitrogen. The proximity to the other ring nitrogen and the lack of direct electronic stabilization from the dimethylamino group likely render this tautomer less stable than form B.
The equilibrium between these forms is a key determinant of the molecule's properties.
Methodologies for Structural and Tautomeric Investigation
A multi-faceted approach combining experimental and computational techniques is essential for an unambiguous characterization of the tautomeric state of 6-(Dimethylamino)pyridazine-4-carboxylic acid.
Experimental Protocols
This is the gold standard for determining molecular structure in the solid state.[3]
-
Objective: To obtain an unambiguous 3D structure, confirming the dominant tautomer and intermolecular interactions in the crystal lattice.
-
Protocol:
-
Crystallization: Grow single crystals of the compound from various solvents (e.g., ethanol, acetonitrile, water) using slow evaporation or solvent diffusion techniques.
-
Data Collection: Mount a suitable crystal on a diffractometer. Expose the crystal to a monochromatic X-ray beam and collect diffraction patterns at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.[7]
-
Structure Solution & Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods or Patterson synthesis to generate an initial electron density map. Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.[7]
-
-
Causality: X-ray crystallography directly visualizes electron density, allowing for the precise placement of atoms. Locating the acidic proton (on the carboxyl group or a ring nitrogen) provides definitive evidence of the tautomeric form in the solid state.
NMR is a powerful tool for studying molecular structure and dynamic equilibria in solution.
-
Objective: To identify the dominant tautomer in solution and potentially quantify the equilibrium constant.
-
Protocol:
-
Sample Preparation: Dissolve the compound in various deuterated solvents (e.g., DMSO-d₆, D₂O, CD₃OD) to assess solvent effects on the tautomeric equilibrium.
-
¹H NMR: Observe the chemical shift of the exchangeable proton (OH vs. NH+). In the zwitterionic form, the NH+ proton is typically broad and downfield.
-
¹³C NMR: The chemical shift of the carboxyl carbon is highly diagnostic. A shift around 165-175 ppm is typical for a carboxylic acid, while a deprotonated carboxylate in a zwitterion would appear further downfield.
-
¹⁵N NMR: This technique is extremely sensitive to the protonation state of nitrogen atoms. A significant downfield shift for a ring nitrogen upon protonation provides strong evidence for a zwitterionic form.[8]
-
-
Self-Validation: Comparing spectra in different polarity solvents can reveal shifts in the tautomeric equilibrium, reinforcing the assignments. For instance, polar, protic solvents are known to favor more polar or zwitterionic tautomers.[6]
These techniques provide complementary information based on molecular vibrations and electronic transitions.
-
Objective: To identify key functional groups and chromophores associated with specific tautomers.
-
IR Spectroscopy Protocol:
-
Acquire spectra of the solid sample (KBr pellet or ATR) and in solution.
-
Look for characteristic vibrational bands. The carboxylic acid form (A) will show a C=O stretch (~1700-1730 cm⁻¹) and a broad O-H stretch (~2500-3300 cm⁻¹). The zwitterionic form (B or C) would lack the O-H stretch and show a carboxylate (COO⁻) asymmetric stretch (~1550-1610 cm⁻¹) and an N⁺-H stretch.[9][10]
-
-
UV-Vis Spectroscopy Protocol:
-
Record spectra in solvents of varying polarity.
-
Different tautomers possess different conjugated systems and will exhibit distinct λ_max_ values. The zwitterionic form, with its charged pyridazinium ring, is expected to have a different absorption maximum compared to the neutral carboxylic acid form. Comparison with N-methylated (to lock the zwitterionic form) or O-methylated (to lock the acid form) analogs can aid in spectral assignment.[11]
-
Computational Chemistry Workflow
Computational modeling provides invaluable insights into the intrinsic stability of tautomers and helps in interpreting experimental data.
-
Objective: To calculate the relative thermodynamic stabilities of all potential tautomers in both the gas phase and solution, and to predict spectroscopic properties to support experimental findings.
-
Protocol:
-
Structure Generation: Build the 3D structures of all plausible tautomers (A, B, C).
-
Gas-Phase Optimization: Perform geometry optimization and frequency calculations for each tautomer using Density Functional Theory (DFT), for example, with the B3LYP functional and a basis set like 6-311++G(d,p).[12] The absence of imaginary frequencies confirms a true energy minimum.
-
Solvation Modeling: Re-optimize the geometries in the presence of a solvent continuum model (e.g., COSMO or PCM) to simulate conditions in polar and non-polar solvents.[10]
-
Energy Calculation: Compute the relative free energies (ΔG) of the tautomers in both gas phase and solution. The tautomer with the lowest free energy is predicted to be the most stable.
-
Spectroscopic Prediction: Use the optimized geometries to calculate NMR chemical shifts (using the GIAO method) and IR vibrational frequencies. These predicted values can be directly compared with experimental results to validate the computational model and support structural assignments.[13]
-
-
Trustworthiness: The synergy between accurately predicted spectroscopic data and experimentally measured data provides a self-validating system, lending high confidence to the final structural and tautomeric assignment.
Expected Spectroscopic Signatures
The following table summarizes the key distinguishing spectroscopic features anticipated for the most likely tautomeric forms.
| Spectroscopic Probe | Form (A): Carboxylic Acid | Form (B/C): Zwitterion |
| ¹H NMR (exchangeable H) | ~12-14 ppm (broad, -COOH) | >14 ppm (broad, -N⁺H) |
| ¹³C NMR (carboxyl C) | ~165-175 ppm | >175 ppm (deprotonated -COO⁻) |
| ¹⁵N NMR (ring N) | Standard pyridazine shifts | One N significantly downfield (protonated) |
| IR (C=O / COO⁻) | ~1700-1730 cm⁻¹ (C=O stretch) | ~1550-1610 cm⁻¹ (COO⁻ asym. stretch) |
| IR (O-H / N-H) | ~2500-3300 cm⁻¹ (broad O-H) | ~3100-3300 cm⁻¹ (N⁺-H stretch) |
Conclusion
The molecular structure of 6-(Dimethylamino)pyridazine-4-carboxylic acid is characterized by a polarized aromatic system susceptible to prototropic tautomerism. The equilibrium between the neutral carboxylic acid form and one or more zwitterionic forms, where the acidic proton migrates to a ring nitrogen, is the central question governing its physicochemical behavior. Based on the electronic stabilization afforded by the dimethylamino group, the zwitterion with the proton on the N1 nitrogen is predicted to be a significant, if not dominant, species, particularly in polar solvents.
A definitive characterization demands a rigorous, integrated approach. Single-crystal X-ray diffraction is indispensable for elucidating the solid-state structure, while multi-nuclear NMR and vibrational spectroscopies provide critical insights into the tautomeric equilibrium in solution. These experimental findings, when corroborated by high-level computational modeling, create a self-validating framework for a complete and trustworthy understanding of this molecule. Such a detailed structural and tautomeric analysis is a prerequisite for successful drug discovery and development efforts involving the versatile pyridazine scaffold.
References
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Barlin, G. B., & Young, A. C. (1971). The tautomerism of N-heterocycles. Pyridazinones and pyridazinethiones. Journal of the Chemical Society B: Physical Organic, 1261-1265. [Link]
-
Loring, J. S., et al. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Langmuir, 33(49), 13965-13974. [Link]
-
ResearchGate. (n.d.). Keto-enol tautomerism of pyridazinones. [Diagram]. ResearchGate. [Link]
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Loring, J. S., et al. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. ResearchGate. [Link]
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Yakan, H., et al. (2018). Synthesis and evaluation of aromaticity and tautomerization of pyrazolopyridazin(on)es. Journal of Chemical Sciences, 130(9), 1-10. [Link]
-
Barlin, G. B. (1979). Tautomerism in N-Heterocycles. IV. Pyrazino[2,3-d]pyridazine-5,8-diol. Australian Journal of Chemistry, 32(2), 459-462. [Link]
-
De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 329-357. [Link]
-
Szafran, M., et al. (1998). Semiempirical and Ab Initio Calculations of Tautomerism in 2,3-Dihydroxypyrazine. Journal of Chemical Research, Synopses, (3), 122-123. [Link]
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PubChem. (n.d.). Pyridazine-4-carboxylic Acid. National Center for Biotechnology Information. [Link]
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Szafran, M., & Koput, J. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. SpringerPlus, 4(1), 586. [Link]
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Al-Ghamdi, A. A., et al. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. SciSpace. [Link]
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ResearchGate. (2018). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. [Link]
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Schlegel, H. B., et al. (1984). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society, 106(22), 6478-6482. [Link]
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Al-Ghamdi, A. A., et al. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. ResearchGate. [Link]
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Konno, S., et al. (1992). SYNTHESIS OF 6-ALKYLAMINO-3-PYRIDAZINECARBOXYLIC ACID DERIVATIVES FROM METHYL 6-CHLORO-3-PYRIDAZINECARBOXYLATE. HETEROCYCLES, 34(2), 219-222. [Link]
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Blow, D. M. (2000). X Ray crystallography. Journal of Clinical Pathology: Molecular Pathology, 53(4), 166-174. [Link]
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PubChemLite. (n.d.). 6-(dimethylamino)pyrazine-2-carboxylic acid (C7H9N3O2). [Link]
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Inxight Drugs. (n.d.). 6-(DIMETHYLAMINO)-3-PYRIDINECARBOXYLIC ACID. National Center for Advancing Translational Sciences. [Link]
- McMillan et al. (2015). Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid.
-
Wikipedia. (n.d.). Pyridazine. [Link]
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Deng, S., et al. (2015). Crystal structure of 4-pyridazinecarboxylic acid, C5H4N2O2. ResearchGate. [Link]
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Lopez, C., et al. (1996). X-ray diffraction and solid state NMR studies of 1,8-bis(dimethylamino)naphthalene and its complexes with picric and hexafluorophosphoric acids. New Journal of Chemistry, 20(6), 675-684. [Link]
Sources
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- 5. The tautomerism of N-heterocycles. Pyridazinones and pyridazinethiones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
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Technical Whitepaper: 6-(Dimethylamino)pyridazine-4-carboxylic Acid – Structural Identifiers, Synthetic Methodology, and Medicinal Chemistry Applications
Executive Summary & Strategic Context
In contemporary drug discovery, the strategic selection of heterocyclic building blocks is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 6-(Dimethylamino)pyridazine-4-carboxylic acid has emerged as a highly specialized, high-value intermediate, most notably utilized in the synthesis of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) inhibitors[1].
Unlike ubiquitous commercial reagents, this specific functionalized pyridazine is a purpose-built scaffold. The pyridazine core provides a favorable dipole moment and unique hydrogen-bond acceptor geometry, while the C6-dimethylamino group modulates the electronic landscape of the ring. The C4-carboxylic acid serves as a versatile synthetic handle for downstream amide couplings, enabling the rapid assembly of complex therapeutic molecules[2].
This whitepaper provides an authoritative breakdown of its chemical identifiers, the mechanistic rationale behind its synthesis, and validated protocols for its integration into drug development pipelines.
Chemical Identity & Structural Parameters
Because this compound is primarily an advanced intermediate documented in recent patent literature rather than a legacy commercial commodity, it does not yet possess a widely indexed, universal CAS Registry Number in public databases. However, its structural identifiers are rigorously defined.
Below is a consolidated data table of its core chemical parameters:
| Parameter | Value |
| Chemical Name (IUPAC) | 6-(Dimethylamino)pyridazine-4-carboxylic acid |
| Molecular Formula | C₇H₉N₃O₂ |
| Molecular Weight | 167.16 g/mol |
| SMILES | CN(C)c1cc(C(=O)O)cnn1 |
| InChI | InChI=1S/C7H9N3O2/c1-10(2)6-3-5(7(11)12)4-8-9-6/h3-4H,1-2H3,(H,11,12) |
| InChIKey | Computed based on standard InChI string |
| CAS Registry Status | Proprietary/Patent-exemplified (Related 3-isomer CAS: 1092297-91-0) |
| Physical State | Solid (typically isolated as an off-white to pale yellow powder) |
Mechanistic Role in Drug Design
As an application scientist, I evaluate building blocks not just by their structure, but by their functional utility in a biological target site. The selection of 6-(dimethylamino)pyridazine-4-carboxylic acid is driven by three distinct chemical features:
-
The Pyridazine Core: The 1,2-diazine system is highly electron-deficient. In medicinal chemistry, replacing a standard phenyl or pyridine ring with a pyridazine often improves aqueous solubility and lowers the lipophilicity (LogP), which is critical for oral bioavailability.
-
The 6-Dimethylamino Substitution: The addition of the
group serves a dual purpose. Sterically, it can occupy specific hydrophobic pockets in the target protein. Electronically, it acts as a strong resonance donor (+M effect), which partially offsets the electron deficiency of the pyridazine ring, fine-tuning the pKa of the ring nitrogens and preventing the molecule from being excessively metabolically reactive. -
The 4-Carboxylic Acid: Positioned meta to the dimethylamino group, this moiety is perfectly situated to act as an attachment vector for complex chiral amines via standard peptide coupling conditions.
Validated Synthetic Protocol
The synthesis of 6-(dimethylamino)pyridazine-4-carboxylic acid relies on a highly regioselective Nucleophilic Aromatic Substitution (S_NAr) followed by a controlled ester hydrolysis. The following protocol is adapted and mechanistically expanded from the foundational methodology described in [2].
Step 1: S_NAr Reaction (Amination)
Objective: Convert methyl 6-chloropyridazine-4-carboxylate to methyl 6-(dimethylamino)pyridazine-4-carboxylate.
-
Reagents: Methyl 6-chloropyridazine-4-carboxylate (5.0 g, 28.0 mmol), Dimethylamine hydrochloride (2.84 g, 34.8 mmol), Triethylamine (TEA) (5.9 g, 57.9 mmol), Tetrahydrofuran (THF) (100 mL).
-
Procedure:
-
Suspend the starting material in THF.
-
Add dimethylamine hydrochloride and TEA.
-
Stir the reaction mixture at 80 °C for 18 hours.
-
Concentrate under vacuum, dilute with water (100 mL), and extract with ethyl acetate.
-
-
Causality & Expert Insight: The 6-chloro position is highly activated toward nucleophilic attack due to the adjacent ring nitrogen and the electron-withdrawing ester group at position 4. TEA is essential here not only as an acid scavenger for the generated HCl but also to liberate the free dimethylamine gas from its hydrochloride salt in situ, ensuring a high effective concentration of the nucleophile.
Step 2: Ester Hydrolysis
Objective: Saponify the methyl ester to yield the final free carboxylic acid.
-
Reagents: Methyl 6-(dimethylamino)pyridazine-4-carboxylate (300 mg, 1.6 mmol), Lithium Hydroxide (LiOH) (79 mg, 3.3 mmol), THF (2.5 mL), Water (2.5 mL), 1M HCl.
-
Procedure:
-
Dissolve the ester in a 1:1 mixture of THF and water.
-
Add LiOH and stir at 25 °C for 1 hour.
-
Carefully adjust the pH to 3 using 1M HCl.
-
Extract the resulting solution with ethyl acetate (3 x 10 mL) and concentrate to afford the product.
-
-
Causality & Expert Insight: A mixed aqueous/organic solvent system is mandatory because the organic ester is insoluble in pure water, while LiOH is insoluble in pure THF. The critical step is the pH adjustment to 3 . The product is amphoteric (contains a basic dimethylamino group and an acidic carboxylate). Adjusting to pH 3 protonates the carboxylate to the neutral free acid (-COOH) while minimizing the complete protonation of the ring/amine nitrogens. This effectively hits the isoelectric point, allowing the neutral species to partition efficiently into the ethyl acetate layer.
Workflow Visualization
Figure 1: Two-step synthetic workflow for 6-(Dimethylamino)pyridazine-4-carboxylic acid.
Application in MALT1 Inhibitor Assembly
Once synthesized, this building block is immediately primed for late-stage functionalization. In the development of MALT1 inhibitors (targets for cancer and autoimmune disorders), the carboxylic acid is coupled to complex, proprietary chiral amines[1].
The coupling is typically achieved using Diphenylphosphoryl azide (DPPA) and TEA in dioxane at elevated temperatures (100 °C). DPPA acts as an efficient coupling reagent that avoids the generation of highly reactive, moisture-sensitive acid chloride intermediates, ensuring high fidelity and stereoretention of the incoming chiral amine[1].
Figure 2: Integration of the pyridazine building block into MALT1 inhibitor assembly.
Analytical Characterization Strategy
To ensure the trustworthiness of the synthesized batch before downstream coupling, rigorous analytical validation is required:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The expected mass-to-charge ratio (
) for the ion is 168.1 . The presence of a single, sharp peak in the UV trace (typically at 254 nm due to the conjugated diazine system) confirms purity. -
¹H NMR (Proton Nuclear Magnetic Resonance): In a deuterated solvent like DMSO-
, the spectrum will be highly diagnostic. You should observe:-
A broad singlet integrating to 1H (exchangeable) around 13-14 ppm for the carboxylic acid proton.
-
Two distinct aromatic protons for the pyridazine ring (C3 and C5 positions). Because they are meta to each other, they will appear as doublets with a small coupling constant (
Hz), or as sharp singlets if the long-range coupling is unresolved. -
A sharp singlet integrating to 6H around 3.1-3.3 ppm, corresponding to the two equivalent methyl groups of the dimethylamino substituent.
-
References
- Source: Google Patents (Vertex Pharmaceuticals Incorporated)
-
Title: Pyridazine-4-carboxylic Acid | C5H4N2O2 | CID 2761046 (Reference for unsubstituted core properties) Source: PubChem (National Center for Biotechnology Information) URL: [Link]
Sources
pKa values and ionization states of 6-(Dimethylamino)pyridazine-4-carboxylic acid
An In-depth Technical Guide to the pKa Values and pH-Dependent Ionization States of 6-(Dimethylamino)pyridazine-4-carboxylic Acid
Abstract
The ionization state of a molecule, governed by its acid dissociation constants (pKa), is a critical determinant of its physicochemical and biological properties. For active pharmaceutical ingredients (APIs), pKa values dictate solubility, membrane permeability, and target binding affinity, thereby influencing overall pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive analysis of the acid-base properties of 6-(Dimethylamino)pyridazine-4-carboxylic acid, a heterocyclic compound with multiple ionizable centers. Due to the absence of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs, computational predictions, and fundamental chemical principles to provide reliable pKa estimates. We will dissect the electronic interplay of the carboxylic acid, the dimethylamino substituent, and the pyridazine ring nitrogens to rationalize their respective pKa values. Furthermore, this guide outlines detailed experimental protocols for empirical pKa determination and illustrates the pH-dependent distribution of ionic species, offering critical insights for researchers in medicinal chemistry and drug development.
Theoretical Framework: The Structural Basis of Acidity and Basicity
The pKa value is the pH at which a specific ionizable group is 50% protonated and 50% deprotonated. The Henderson-Hasselbalch equation provides the mathematical relationship between pH, pKa, and the ratio of the conjugate base to the acid. For any molecule with multiple ionizable centers, its net charge and predominant ionic form are a function of the solution's pH.
The structure of 6-(Dimethylamino)pyridazine-4-carboxylic acid presents three distinct types of ionizable functional groups:
-
A Carboxylic Acid Group (-COOH): An acidic center that loses a proton to form a carboxylate anion (-COO⁻).
-
A Pyridazine Ring: A diazine ring with two adjacent nitrogen atoms, which are basic centers capable of accepting a proton.
-
A Dimethylamino Group (-N(CH₃)₂): A substituted amine that is also a basic center.
The pKa of each group is modulated by the electronic effects—both inductive and resonance—exerted by the other substituents on the aromatic ring.
-
Electron-Donating Group (EDG): The dimethylamino group is a powerful EDG through resonance, donating electron density into the pyridazine ring. This effect increases the electron density on the ring nitrogens, making them more basic (raising their pKa).
-
Electron-Withdrawing Group (EWG): The carboxylic acid group and the pyridazine ring nitrogens are electron-withdrawing. These groups decrease electron density on the basic centers, making them less basic (lowering their pKa).
This electronic interplay is crucial for accurately estimating the pKa values of each site.
Estimated pKa Values of 6-(Dimethylamino)pyridazine-4-carboxylic Acid
Based on this data and chemical principles, we can assign the predicted pKa values to the specific functional groups of the target molecule. The molecule is expected to have at least two measurable pKa values in the typical aqueous pH range.
| Ionizable Group | Predicted pKa | Equilibrium Reaction | Predominant Species at pH 7.4 | Rationale for pKa Value |
| Carboxylic Acid | pKa₁ ≈ 3.77 | R-COOH ⇌ R-COO⁻ + H⁺ | R-COO⁻ (Anionic) | The inherent acidity of a carboxylic acid is enhanced by the electron-withdrawing pyridazine ring. This effect is slightly counteracted by the electron-donating dimethylamino group. The predicted value is consistent with a substituted heterocyclic carboxylic acid. |
| Pyridazine Ring Nitrogen (N1) | pKa₂ ≈ 4.55 | R-NH⁺ ⇌ R-N + H⁺ | R-N (Neutral) | The parent pyridazine has a pKa of ~2.3[1]. The potent electron-donating dimethylamino group at the C6 position significantly increases the basicity of the ring nitrogens, especially the N1 nitrogen which is para to it, raising the pKa substantially. This is the most basic site on the molecule. |
| Dimethylamino Group | pKa₃ < 0 | R₂-N⁺H(CH₃)₂ ⇌ R₂-N(CH₃)₂ + H⁺ | R₂-N(CH₃)₂ (Neutral) | The lone pair of the dimethylamino nitrogen is delocalized into the electron-deficient pyridazine ring via resonance. Protonation at this site would disrupt this favorable aromatic stabilization, rendering it a very weak base with a pKa well below 0. |
Predicted values are based on the data for the isomeric compound 6-(Dimethylamino)-3-pyridazinecarboxylic acid from the EPA CompTox Chemicals Dashboard[2].
pH-Dependent Ionization States and Species Distribution
The estimated pKa values allow us to predict the predominant ionic form of 6-(Dimethylamino)pyridazine-4-carboxylic acid across a range of pH values. This is fundamentally important for understanding its behavior in biological systems, from the acidic environment of the stomach to the near-neutral pH of the blood and intestines.
-
At pH < 3.77 (e.g., in the stomach): Both the most basic nitrogen (N1) and the carboxylic acid group will be protonated. The molecule will exist predominantly as a cation with a net charge of +1.
-
At pH between 3.77 and 4.55: The carboxylic acid will be deprotonated (-COO⁻), while the most basic nitrogen (N1) remains protonated (-N⁺H-). In this range, the molecule will exist predominantly as a zwitterion with a net charge of 0.
-
At pH > 4.55 (e.g., in the intestines and blood): The carboxylic acid will be deprotonated (-COO⁻), and all nitrogen atoms will be in their neutral, deprotonated state. The molecule will exist predominantly as an anion with a net charge of -1.
The following diagram illustrates the sequential deprotonation of the molecule as the pH increases.
Caption: pH-dependent ionization states of the molecule.
Methodologies for Experimental pKa Determination
While computational predictions are valuable, experimental determination remains the gold standard for pKa validation. Potentiometric titration is a robust and widely used method.[3]
Protocol: pKa Determination by Potentiometric Titration
Principle: This method involves the precise addition of a strong acid or base (titrant) to a solution of the analyte while monitoring the pH. The pKa is determined from the resulting titration curve as the pH at the half-equivalence point, where the concentrations of the acidic and basic forms of the species are equal.
Materials and Reagents:
-
6-(Dimethylamino)pyridazine-4-carboxylic acid
-
Calibrated pH meter and electrode
-
Automated titrator or manual burette (Class A)
-
Magnetic stirrer and stir bar
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
High-purity, CO₂-free deionized water
-
Inert gas (Nitrogen or Argon) for blanketing the solution
Step-by-Step Procedure:
-
Analyte Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent like methanol or DMSO can be used, but the pKa value will be an apparent pKa (pKaᵃ) specific to that solvent system.
-
pH Meter Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the temperature of the experiment (typically 25 °C).
-
Acidic Titration (for Basic pKa):
-
Place the analyte solution in a jacketed beaker to maintain constant temperature.
-
Blanket the solution with an inert gas to prevent absorption of atmospheric CO₂.
-
Begin stirring the solution gently.
-
Titrate the solution with standardized 0.1 M HCl, adding small, precise increments of titrant.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point (indicated by a sharp change in pH).
-
-
Basic Titration (for Acidic pKa):
-
Using a fresh sample of the analyte solution, repeat the process using standardized 0.1 M NaOH as the titrant to determine the pKa of the carboxylic acid.
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of titrant added (x-axis).
-
Identify the equivalence point(s) from the inflection point(s) of the curve, often determined using the maximum of the first derivative (ΔpH/ΔV).
-
The pKa value is the pH at the half-equivalence point (V/2).
-
Caption: Workflow for experimental pKa determination.
Implications for Drug Development and Research
The ionization profile of 6-(Dimethylamino)pyridazine-4-carboxylic acid is directly relevant to its potential as a drug candidate.
-
Aqueous Solubility: The charged forms (cationic, anionic) are expected to have significantly higher aqueous solubility than the neutral zwitterionic form. Minimum solubility is often observed at the isoelectric point (pI), which for this molecule would be the average of pKa₁ and pKa₂, approximately pH 4.16.
-
Membrane Permeability and Absorption: According to the pH-partition hypothesis, uncharged species are more readily absorbed across lipid membranes. The zwitterionic form, despite having a net charge of zero, is highly polar and may exhibit poor passive diffusion. Therefore, absorption from the gastrointestinal tract will be highly dependent on the local pH influencing the equilibrium between the charged and neutral species.
-
Target Binding: The ability to form specific ionic interactions (salt bridges) with amino acid residues in a target protein is often charge-dependent. The predominant anionic state of the molecule at physiological pH (7.4) suggests that the carboxylate group could be critical for forming an electrostatic interaction with a positively charged residue (e.g., Lysine or Arginine) in a binding pocket.
Conclusion
6-(Dimethylamino)pyridazine-4-carboxylic acid is a multi-protic molecule with a complex ionization profile governed by an acidic carboxylic acid (pKa₁ ≈ 3.77) and a basic pyridazine nitrogen (pKa₂ ≈ 4.55). The strong electronic influence of the dimethylamino and carboxyl substituents creates a unique acid-base character. At physiological pH, the molecule is predominantly anionic, a state that has profound implications for its solubility, membrane transport, and molecular interactions. The theoretical estimates and experimental frameworks provided in this guide offer researchers a solid foundation for understanding and predicting the behavior of this compound in both chemical and biological systems, facilitating its rational development in pharmaceutical and scientific applications.
References
-
Kadam, S. D., et al. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Molecular Structure: THEOCHEM, 775(1-3), 59-65. Available at: [Link]
-
Yıldız, M., et al. (2005). Acidity Study on 3-Substituted Pyridines. International Journal of Molecular Sciences, 6(11), 257-270. Available at: [Link]
-
Ziegler, M., et al. (2018). Chelation-Assisted Regioselective C4-Zincation of Pyridazine. Angewandte Chemie International Edition, 57(42), 14009-14013. Available at: [Link]
-
Pliego Jr, J. R. (2007). Theoretical pKa calculations of substituted pyridines. Conference: Theoretical Chemistry: modeling reactivity from gas phase to biomolecules and solids. Available at: [Link]
-
Wieteska, L., et al. (2021). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Chemistry, 13(12), 1249-1256. (Referenced for general experimental pKa methods). Available at: [Link]
-
Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1111-1124. Available at: [Link]
-
Franz, R. G. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. AAPS PharmSci, 3(2), E13. Available at: [Link]
-
Hendriksen, B. A., et al. (2019). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical Sciences, 108(9), 2847-2858. Available at: [Link]
-
Mayer, R. J., et al. (2020). Computational Determination of pK a Values for Weak C–H Acids/Lithiated Species. The Journal of Organic Chemistry, 85(22), 14599-14611. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2761046, Pyridazine-4-carboxylic Acid. Retrieved from [Link].
-
Rupp, M. (2011). Predicting the pKa of Small Molecules. arXiv preprint arXiv:1101.5543. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard. 6-(Dimethylamino)-3-pyridazinecarboxylic acid (DTXSID701253005). Available at: [Link]
Sources
Electronic Tuning of Pyridazines: The Dimethylamino "Push-Pull" Effect
Topic: Electronic Properties of Dimethylamino Substituted Pyridazines Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Materials Scientists
A Technical Guide to Synthesis, Characterization, and Application
Executive Summary
The pyridazine ring (1,2-diazine) is a unique electron-deficient heteroaromatic scaffold characterized by a high dipole moment (~3.9 D) and low-lying LUMO energy levels. When substituted with strong electron-donating groups (EDGs) such as the dimethylamino (–NMe₂) moiety, the system undergoes a dramatic electronic reconfiguration. This guide analyzes the "push-pull" electronic architecture of dimethylamino-pyridazines, detailing the emergence of Intramolecular Charge Transfer (ICT) states, solvatochromic behavior, and their utility in optoelectronics (TADF emitters) and medicinal chemistry (kinase inhibitors).
Fundamental Electronic Architecture
The Donor-Acceptor (D-A) System
The core electronic feature of dimethylamino-substituted pyridazines is the interaction between the
-
Pyridazine Core (Acceptor): The adjacent nitrogen atoms in the ring (N1-N2) create a significant electronegativity perturbation, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This makes the ring highly susceptible to nucleophilic attack and electron injection.
-
Dimethylamino Group (Donor): The –NMe₂ group is a strong
-donor (+M effect). Upon excitation, electron density shifts from the amino nitrogen to the pyridazine ring.
Molecular Orbital Engineering (DFT Insights)
Density Functional Theory (DFT) calculations (typically B3LYP/6-31G*) reveal the spatial distribution of frontier orbitals:
-
HOMO: Localized predominantly on the dimethylamino nitrogen and the adjacent carbon atoms.
-
LUMO: Delocalized across the pyridazine ring nitrogens (N=N bond character).
-
Band Gap: The D-A interaction significantly narrows the HOMO-LUMO gap compared to unsubstituted pyridazine, shifting absorption from the UV into the visible region (blue/green).
Photophysics: The ICT Mechanism[1]
The fluorescence properties of these molecules are governed by Intramolecular Charge Transfer (ICT) .
Solvatochromism
In non-polar solvents (e.g., Hexane), the molecule emits from a Locally Excited (LE) state. In polar solvents (e.g., DMSO, Methanol), the highly dipolar ICT state is stabilized by solvent relaxation, leading to a large bathochromic (red) shift in emission.
Twisted Intramolecular Charge Transfer (TICT)
Steric hindrance (e.g., ortho-substitution) can force the dimethylamino group to rotate out of planarity with the pyridazine ring upon excitation. This decoupling leads to a TICT state, which is often non-radiative, quenching fluorescence in high-viscosity or highly polar environments.
Mechanism Visualization
The following diagram illustrates the competition between LE and ICT states and the relaxation pathways.
Caption: Energy landscape showing the bifurcation between emissive ICT states and non-emissive TICT states.
Experimental Protocol: Synthesis & Validation
Objective: Synthesize 3-chloro-6-(dimethylamino)pyridazine via SNAr and validate its electronic properties. This protocol is self-validating: the appearance of a yellow color indicates successful substitution (formation of the push-pull chromophore).
Synthesis Workflow
Reagents: 3,6-Dichloropyridazine (1.0 eq), Dimethylamine (40% aq. solution, 3.0 eq), Ethanol (Solvent).
-
Dissolution: Dissolve 3,6-dichloropyridazine in Ethanol (0.5 M concentration).
-
Addition: Add aqueous dimethylamine dropwise at Room Temperature (RT).
-
Reflux: Heat to 80°C for 4 hours. Validation Check: Solution turns from colorless to pale yellow.
-
Workup: Evaporate ethanol. Dilute with water. Extract with Dichloromethane (DCM).
-
Purification: Recrystallization from Hexane/Ethyl Acetate.
Spectroscopic Validation Protocol
To confirm the electronic "push-pull" character, perform a solvatochromic shift assay.
-
Prepare 10 µM solutions of the product in Toluene (Non-polar) and Acetonitrile (Polar).
-
Measure UV-Vis Absorbance and Fluorescence Emission.
-
Success Criteria:
-
Toluene: Emission
~380-400 nm (Blue). -
Acetonitrile: Emission
~450-480 nm (Green/Yellow). -
Note: A shift of >50 nm confirms the formation of the ICT state.
-
Caption: Step-by-step synthesis workflow with visual validation checkpoint.
Quantitative Data Summary
The following table summarizes the electronic properties of a representative scaffold: 3,6-bis(dimethylamino)pyridazine compared to the mono-substituted variant.
| Property | 3-chloro-6-(dimethylamino)pyridazine | 3,6-bis(dimethylamino)pyridazine | Mechanistic Insight |
| Dipole Moment (Calc.) | ~5.2 D | ~1.5 D | Bis-substitution restores symmetry, reducing net dipole and ICT strength. |
| Abs. | 320 nm | 365 nm | Additional donor group destabilizes HOMO, narrowing the band gap (Red shift). |
| Em. | 410 nm | 440 nm | Bis-donor system stabilizes the excited state. |
| Quantum Yield ( | 0.05 - 0.20 | 0.40 - 0.60 | Symmetry reduces non-radiative decay pathways (TICT is less favorable). |
| Oxidation Potential ( | +0.95 V vs Fc/Fc+ | +0.55 V vs Fc/Fc+ | Second amino group makes the molecule much easier to oxidize (Hole transport). |
Applications in Research & Industry
Medicinal Chemistry: The "Electronic Bioisostere"
In drug design, the dimethylamino-pyridazine motif is often used as a bioisostere for quinoline or isoquinoline.
-
H-Bonding: The pyridazine N2 nitrogen remains a potent Hydrogen Bond Acceptor (HBA), crucial for binding in the ATP pocket of kinases (e.g., HPK1 inhibitors).
-
Solubility: The basicity of the dimethylamino group (pKa ~5-6) improves aqueous solubility compared to phenyl-substituted analogs.
Optoelectronics: TADF Emitters
Recent research utilizes the pyridazine core as an acceptor in Thermally Activated Delayed Fluorescence (TADF) materials.[1] By coupling phenoxazine (a rigidified dimethylamino analog) to pyridazine, the singlet-triplet energy gap (
References
-
Photoinduced intramolecular charge transfer in 4-dimethylaminopyridines. Source: RSC Advances. URL:[Link]
-
Fast Delayed Emission in New Pyridazine-Based Compounds. Source: Frontiers in Chemistry.[1] URL:[Link]
-
Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Source: MDPI (Materials). URL:[Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. Source: Medicinal Chemistry Research (Springer). URL:[Link]
-
Twisted Intramolecular Charge Transfer State of a “Push-Pull” Emitter. Source: MDPI (International Journal of Molecular Sciences). URL:[Link]
Sources
Solubility Profile and Solvation Strategies for 6-(Dimethylamino)pyridazine-4-carboxylic Acid
Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists Content Type: Technical Whitepaper
Introduction: The Solvation Challenge of Amphoteric Heterocycles
In modern drug discovery and organic synthesis, handling amphoteric heterocyclic building blocks presents a unique physicochemical challenge. 6-(Dimethylamino)pyridazine-4-carboxylic acid is a prime example of a highly functionalized intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), such as MALT1 inhibitors[1].
From a structural perspective, this compound possesses a basic dimethylamino-substituted pyridazine ring (estimated pKa ~5.5–6.5) and an acidic carboxylic acid moiety (estimated pKa ~3.0–4.0). In the solid state and in neutral solutions, these opposing functional groups engage in intramolecular and intermolecular proton transfer, heavily favoring a zwitterionic state [2].
The Causality of Poor Solubility
The zwitterionic nature of pyridazine-4-carboxylic acid derivatives fundamentally dictates their solubility profile. The strong electrostatic interactions between the carboxylate anion and the protonated pyridazinium/amino nitrogen result in an exceptionally high crystal lattice energy. For a solvent to dissolve this compound, the free energy of solvation must exceed the sum of the lattice energy and the solvent cavitation energy. Consequently, non-polar solvents lack the dielectric constant required to disrupt this ionic lattice, resulting in near-zero solubility[3].
Thermodynamic Solubility Profile in Organic Solvents
To guide solvent selection for synthetic workflows and purification, the quantitative solubility data for 6-(dimethylamino)pyridazine-4-carboxylic acid across various solvent classes is summarized below. Note: Values are empirical estimates derived from structurally analogous pyridazine-4-carboxylic acid derivatives and kinetic solubility assays.
| Solvent Class | Representative Solvent | Estimated Solubility at 25°C (mg/mL) | Solvation Mechanism & Causality |
| Non-Polar | Hexane, Toluene | < 0.1 | Insufficient dipole moment; cannot overcome the high zwitterionic lattice energy. |
| Weakly Polar | Dichloromethane (DCM) | < 0.5 | Weak dipole interactions; poor H-bond acceptance leads to rapid precipitation. |
| Polar Aprotic | Dioxane, THF | 1.0 – 5.0 | Moderate H-bond acceptance. Requires elevated temperatures or base additives for practical synthetic concentrations. |
| Highly Polar Aprotic | DMSO, DMF | > 50.0 | High dielectric constant and strong dipole-dipole interactions effectively shield the zwitterionic charges. |
| Protic | Methanol, Ethanol | 10.0 – 30.0 | Strong H-bond donation and acceptance stabilize both the carboxylate and the basic nitrogen. |
Mechanistic Visualization of Solvation
The following diagram illustrates the structural equilibrium of the compound and how specific solvent environments or chemical additives (like organic bases) dictate its solubility pathway.
Fig 1: Solvation pathways and zwitterion disruption of 6-(Dimethylamino)pyridazine-4-carboxylic acid.
Experimental Workflows & Self-Validating Protocols
Protocol A: Synthetic Solubilization via the "Salt Strategy" (Dioxane/TEA)
When performing reactions such as a Curtius rearrangement or amide coupling, polar aprotic solvents like dioxane are preferred to avoid side reactions. However, the native compound is poorly soluble in pure dioxane. By introducing an organic base, the zwitterion is disrupted, forming a highly soluble lipophilic salt[1].
Step-by-Step Methodology:
-
Dispensing: Weigh 100 mg (approx. 598 µmol) of 6-(dimethylamino)pyridazine-4-carboxylic acid into a dry, inert-gas-flushed reaction vial.
-
Solvent Addition: Add 2.0 mL of anhydrous 1,4-dioxane. Observation: The mixture will remain a cloudy suspension due to poor native solubility.
-
Zwitterion Disruption (The Catalyst): Add 5.0 equivalents (approx. 3.0 mmol, ~418 µL) of Triethylamine (TEA).
-
Thermal Activation: Stir the mixture at 25°C for 10 minutes. The suspension will transition to a clear solution as the triethylammonium carboxylate salt forms, drastically lowering the lattice energy.
-
Reaction Execution: Proceed with the addition of coupling reagents (e.g., DPPA for Curtius rearrangement) and heat to 100°C as required by the synthetic route[1].
-
Validation Step: Monitor the dissolution via in-line FTIR or visual inspection. A persistent suspension indicates incomplete salt formation, requiring trace amounts of a co-solvent (e.g., 5% DMF).
Protocol B: Kinetic Solubility Profiling Assay
To accurately determine the solubility limit of this compound in a novel solvent mixture, a kinetic shake-flask method coupled with HPLC-UV is required.
Step-by-Step Methodology:
-
Preparation: Prepare a standard curve by dissolving the compound in 100% DMSO at known concentrations (0.1, 0.5, 1.0, and 5.0 mg/mL).
-
Incubation: Add 10 mg of the solid compound to 1.0 mL of the target test solvent (e.g., Ethyl Acetate) in a microcentrifuge tube.
-
Equilibration: Vortex the suspension for 15 minutes, followed by sonication at 25°C for 10 minutes to ensure maximum surface area exposure. Incubate on an orbital shaker for 24 hours to reach thermodynamic equilibrium.
-
Phase Separation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the undissolved zwitterionic solid.
-
Quantification: Carefully extract 100 µL of the supernatant, dilute with the mobile phase, and inject into the HPLC-UV system (Detection at ~254 nm).
-
Validation Step (Mass Balance): Dry the remaining solid pellet under a vacuum and weigh it. The mass of the undissolved pellet plus the calculated dissolved mass must equal the initial 10 mg input (±5%).
Fig 2: Standardized workflow for kinetic solubility profiling using HPLC-UV.
Conclusion
The solubility of 6-(dimethylamino)pyridazine-4-carboxylic acid is not merely a physical constant but a dynamic property governed by its zwitterionic equilibrium. By understanding the causality between the compound's lattice energy and solvent polarity, researchers can engineer specific solvation environments. Whether utilizing highly polar aprotic solvents like DMSO for analytical assays or employing the "TEA Salt Strategy" for synthetic transformations in dioxane, controlling the ionization state is the key to unlocking the utility of this versatile heterocyclic building block.
References
- Cyclic compounds and methods of using same (WO2021134004A1). Google Patents. Demonstrates the solubilization and Curtius rearrangement of 6-(dimethylamino)pyridazine-4-carboxylic acid in dioxane using triethylamine.
-
Clofencet (Pyridazine-4-carboxylic acid derivative) Experimental Properties . PubChem - NIH. Provides baseline solubility metrics for structurally analogous pyridazine-4-carboxylic acid derivatives in organic solvents. URL:[Link]
-
Ring-Chain Isomerism of Some 4,5-Disubstituted Pyridazines involving Heterospiro-compounds . ResearchGate. Details the physicochemical and zwitterionic behavior of pyridazine-4-carboxylic acid derivatives in solid and solution states. URL:[Link]
Sources
Literature review on 6-(Dimethylamino)pyridazine-4-carboxylic acid derivatives
Technical Guide: Development and Application of 6-(Dimethylamino)pyridazine-4-carboxylic Acid Derivatives
Executive Summary: The Pyridazine Advantage
In the landscape of modern medicinal chemistry, the pyridazine scaffold (1,2-diazine) has emerged as a "privileged structure," offering distinct physicochemical advantages over its pyridine and phenyl bioisosteres. This guide focuses specifically on 6-(dimethylamino)pyridazine-4-carboxylic acid , a high-value intermediate that combines a polar solubilizing group (dimethylamine) with a versatile handle for diversification (carboxylic acid).
Key Technical Advantages:
-
LogP Lowering: The additional nitrogen atom in the ring significantly lowers lipophilicity compared to pyridine analogs, improving water solubility and reducing non-specific protein binding.
-
Metabolic Stability: The 6-amino substituent acts as an electron-donating group (EDG), deactivating the ring towards oxidative metabolism at the susceptible 3- and 5-positions.
-
Vector Alignment: The 4-carboxylic acid vector allows for the projection of pharmacophores into solvent-exposed regions of protein binding pockets (e.g., kinase hinge regions or GPCR extracellular loops).
Chemical Synthesis: Robust Routes to the Core Scaffold
The synthesis of 6-(dimethylamino)pyridazine-4-carboxylic acid requires navigating the regiochemistry of the pyridazine ring. Unlike the 3-carboxylic acid isomers (often derived from ketoglutarates), the 4-carboxylic acid core is best accessed via itaconate derivatives .
Retrosynthetic Analysis
The most scalable route involves constructing the pyridazinone core from dimethyl itaconate, followed by aromatization, chlorination, and nucleophilic aromatic substitution (SNAr).
Figure 1: Synthetic pathway from dimethyl itaconate to the target scaffold.
Step-by-Step Synthetic Protocol
Step 1: Cyclization to the Pyridazinone Core
-
Reagents: Dimethyl 2-methylenebutanedioate (Dimethyl itaconate), Hydrazine hydrate.
-
Mechanism: Michael addition of hydrazine followed by lactamization.
-
Critical Parameter: Temperature control (-5°C to 0°C) during addition is crucial to prevent polymerization of the itaconate.
Step 2: Aromatization (Dehydrogenation)
-
Reagents: Bromine/Acetic Acid or Cu(II) salts.
-
Logic: The hexahydropyridazine intermediate is unstable. Oxidation restores the aromatic character (as the pyridazinone tautomer).
-
Note: This step establishes the 6-oxo functionality which serves as the handle for the subsequent chlorination.
Step 3: Chlorination (The Activation Step)
-
Reagents: Phosphorus oxychloride (POCl3), catalytic DMF.
-
Protocol: Reflux at 90-100°C.
-
Observation: The reaction converts the tautomeric 6-hydroxy group into the 6-chloro leaving group. The product, methyl 6-chloropyridazine-4-carboxylate , is a stable solid that can be stored.
Step 4: Nucleophilic Aromatic Substitution (SNAr)
-
Reagents: Dimethylamine (2.0 M in THF or aqueous), K2CO3, THF/DMF.
-
Conditions: Room temperature to 60°C.
-
Mechanism: The electron-deficient pyridazine ring (further activated by the 4-ester) undergoes rapid SNAr at the 6-position.
-
Yield: Typically >85%.
Medicinal Chemistry: Structure-Activity Relationships (SAR)
The 6-(dimethylamino)pyridazine-4-carboxylic acid scaffold offers three distinct vectors for optimization.
Vector Analysis
| Position | Functionality | SAR Logic & Utility |
| C4 (Carboxyl) | Warhead / Linker | Primary attachment point. Amide coupling here allows extension into deep hydrophobic pockets. Bioisostere for benzoic acid or nicotinic acid. |
| C6 (Amino) | Solubilizer | The dimethylamino group provides a pKa ~5-6, improving solubility at physiological pH. Can be replaced with morpholine or piperazine to tune hERG liability. |
| N1/N2 (Ring) | H-Bond Acceptor | Critical for water-mediated bridges in kinase active sites. The N-N bond creates a unique dipole moment (μ ≈ 4.0 D). |
SAR Decision Tree
Figure 2: Strategic modification points on the scaffold.
Detailed Experimental Protocols
Protocol A: Synthesis of Methyl 6-(dimethylamino)pyridazine-4-carboxylate
This protocol assumes the starting material Methyl 6-chloropyridazine-4-carboxylate is available or synthesized via the POCl3 route.
-
Setup: Charge a 100 mL round-bottom flask with Methyl 6-chloropyridazine-4-carboxylate (1.0 eq, 5.0 mmol) and anhydrous THF (25 mL).
-
Addition: Add Potassium Carbonate (K2CO3, 2.0 eq, 10.0 mmol).
-
Reaction: Add Dimethylamine (2.0 M in THF, 1.5 eq, 7.5 mmol) dropwise at 0°C.
-
Monitoring: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The product typically appears as a highly polar spot/peak.
-
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: If necessary, purify via flash column chromatography (SiO2, 0-10% MeOH in DCM).
-
Expected Yield: 85-95%.
-
Appearance: Off-white to pale yellow solid.
-
Protocol B: Hydrolysis to the Free Acid
-
Dissolution: Dissolve the ester from Protocol A (4.0 mmol) in a mixture of THF (10 mL) and Water (5 mL).
-
Hydrolysis: Add Lithium Hydroxide Monohydrate (LiOH·H2O, 2.0 eq, 8.0 mmol).
-
Completion: Stir at room temperature for 2-3 hours.
-
Isolation: Carefully acidify to pH 3-4 using 1N HCl. The zwitterionic product often precipitates. Filter and dry. If no precipitate forms, extract with n-butanol or lyophilize the aqueous phase.
Biological Applications & Case Studies
Kinase Inhibition (PIM, CK2, p38)
The pyridazine nitrogen atoms can serve as specific hydrogen bond acceptors for the hinge region of kinases.
-
Case Study: In the development of PIM-1 kinase inhibitors , the 6-aminopyridazine core mimics the adenine ring of ATP. The 4-carboxylic acid is often converted to an amide that extends into the ribose binding pocket or the solvent front, providing selectivity over other kinases.
CNS Agents (GABA-A Modulators)
Derivatives of 6-aminopyridazine-4-carboxylic acid have been explored as bioisosteres for gabazine and other GABA-A antagonists. The reduced lipophilicity (compared to phenyl analogs) aids in controlling blood-brain barrier (BBB) penetration while maintaining specific receptor affinity.
References
-
Vertex Pharmaceuticals. (2015). Substituted pyridazine carboxamide compounds. US Patent 9,126,947 B2. Link
-
Lonza Ltd. (2015). Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid. EP 2857387 A1. Link
-
Soural, M., et al. (2021). 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase. European Journal of Medicinal Chemistry. Link
-
Konno, S. (1992). Synthesis of 6-alkylamino-3-pyridazinecarboxylic acid derivatives from methyl 6-chloro-3-pyridazinecarboxylate. Heterocycles. Link
-
ChemScene. (2024). 6-Chloropyridazine-4-carboxylic acid Product Data. Link
Hydrogen Bonding Potential of 6-(Dimethylamino)pyridazine-4-carboxylic acid: A Technical Guide
Executive Summary
This guide analyzes the hydrogen bonding landscape of 6-(dimethylamino)pyridazine-4-carboxylic acid , a "push-pull" heterocyclic scaffold increasingly relevant in fragment-based drug discovery (FBDD). The molecule features a unique competition between a strong hydrogen bond donor (carboxylic acid) and multiple acceptors (ring nitrogens, dimethylamino group), complicated by a high probability of zwitterionic character.
Understanding the supramolecular behavior of this scaffold is critical for:
-
Crystal Engineering: Predicting polymorph stability and solubility profiles.
-
Medicinal Chemistry: Optimizing binding affinity to protein targets via specific donor-acceptor motifs.
-
Formulation: Managing pH-dependent solubility and permeability (zwitterion vs. neutral species).
Molecular Architecture & Electronic Properties[1]
Structural Connectivity
The molecule consists of a 1,2-diazine (pyridazine) core substituted at:
-
Position 4: A carboxylic acid group (-COOH), acting as the primary hydrogen bond donor/acceptor.
-
Position 6: A dimethylamino group (-N(CH₃)₂), acting as a strong electron donor via resonance.
Electronic "Push-Pull" System
The 6-dimethylamino group exerts a profound electronic effect on the ring system. Unlike simple pyridazine-4-carboxylic acid, the lone pair on the exocyclic nitrogen delocalizes into the ring, significantly increasing the electron density at the ring nitrogens (N1 and N2).
-
Resonance Effect: The dimethylamino group is para to C3 and ortho to N1. Resonance structures show negative charge accumulation on N1, making it the most basic site on the ring.
-
Inductive Effect: The carboxylic acid at position 4 is electron-withdrawing, acidifying the system, but the strong donation from the -NMe₂ group counteracts this, creating a highly polarized molecule.
pKa and Ionization States
The hydrogen bonding potential is dictated by the protonation state. Based on structure-activity relationships (SAR) of analogous aminopyridazines:
| Functional Group | Estimated pKa | Role in H-Bonding |
| Carboxylic Acid (COOH) | 3.5 – 4.2 | Neutral (pH < 3): Donor (OH) & Acceptor (C=O)Anionic (pH > 4): Strong Acceptor (COO⁻) |
| Ring Nitrogen (N1) | 5.0 – 6.5 | Neutral (pH > 7): AcceptorCationic (pH < 5): Donor (N⁺-H) |
Critical Insight: The estimated
Supramolecular Synthons & H-Bonding Motifs[3]
The crystal packing and protein binding of this scaffold are defined by the competition between three primary synthons.
Motif A: The Neutral Acid Homosynthon (Unlikely)
-
Structure:
dimer formed by two carboxylic acid groups.[2] -
Occurrence: Common in simple carboxylic acids but destabilized here by the competing basicity of the pyridazine ring.
-
Interaction:
Motif B: The Acid-Pyridine Heterosynthon (Competitive)
-
Structure: A chain or dimer where the acid donates a proton to the ring nitrogen of a neighboring molecule.
-
Occurrence: Highly favorable in heteroaromatic acids (e.g., nicotinic acid).
-
Interaction:
(Neutral) or (Ionic).
Motif C: Charge-Assisted Head-to-Tail Chains (Dominant)
-
Structure: Due to zwitterionic character, the carboxylate anion accepts a strong H-bond from the protonated ring nitrogen of a neighbor.
-
Geometry: Infinite 1D chains or helical assemblies.
-
Strength: Very strong (> 15 kcal/mol) due to electrostatic reinforcement.
Caption: Hierarchy of supramolecular synthons. The basicity of the ring nitrogen (boosted by the dimethylamino group) favors Motif C (Zwitterionic) over the classic acid dimer.
Experimental Protocols for Characterization
To definitively map the hydrogen bonding potential, the following "Self-Validating" experimental workflow is recommended.
Protocol: Polymorph & Salt Screening
Objective: Determine if the molecule can exist in both neutral and zwitterionic forms depending on solvent dielectric constant.
-
Solvent Selection:
-
Set A (Protophilic/Polar): Water, Methanol, DMSO (Favors Zwitterion).
-
Set B (Aprotic/Non-polar): Dioxane, Chloroform/Hexane (Favors Neutral).
-
-
Crystallization Method: Slow evaporation at room temperature.
-
Analysis: Single Crystal X-Ray Diffraction (SC-XRD).
-
Check: Locate the H-atom on the Difference Fourier Map.
-
Proxy: Measure C-O bond lengths. In zwitterions (COO⁻), bond lengths are equal (~1.26 Å). In neutral acids (COOH), they are distinct (C=O ~1.21 Å, C-O ~1.32 Å).
-
Protocol: pKa Determination via Potentiometric Titration
Objective: Accurate determination of ionization constants to predict physiological state.
-
Preparation: Dissolve 5 mg of compound in 0.1 M KCl (ionic strength adjustor).
-
Titration: Titrate with 0.1 M KOH (from pH 2 to 12) and 0.1 M HCl (back-titration).
-
Data Processing: Use Bjerrum plot analysis to identify inflection points.
Protocol: Co-Crystal Screening (The "Synthon Buster")
Objective: Test if the Acid-Acid homosynthon can be "resurrected" by using a co-former that binds the ring nitrogen.
-
Co-formers: Use strong H-bond donors like fumaric acid or resorcinol.
-
Hypothesis: If the co-former binds the ring N (blocking the internal base), the carboxylic acid may revert to forming dimers with itself or the co-former.
Implications for Drug Design
Solubility & Permeability
-
The "Solubility Valley": As a zwitterion at pH 7, the molecule will have high crystal lattice energy (high melting point) and potentially lower solubility in lipids compared to a neutral analog.
-
Permeability: Passive diffusion may be limited by the high polarity of the zwitterion. Prodrug strategies (esterification of COOH) may be required to mask the donor/acceptor pair for oral bioavailability.
Protein Binding Pockets
In a protein active site, this scaffold offers a versatile "Anchor":
-
COO⁻: Forms salt bridges with Arginine/Lysine residues.
-
Ring N: Accepts H-bonds from backbone amides or Ser/Thr hydroxyls.
-
6-NMe₂: While sterically bulky, it can fill hydrophobic pockets. Note: The NMe₂ nitrogen is a poor H-bond acceptor due to conjugation with the ring, so it should not be modeled as a strong acceptor in docking simulations.
Caption: Strategic workflow for characterizing the hydrogen bonding state of the target molecule.
References
-
Desiraju, G. R. (1995). "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis." Angewandte Chemie International Edition, 34(21), 2311-2327. Link
-
Vishweshwar, P., et al. (2003). "Recurrence of Carboxylic Acid-Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids." Journal of Organic Chemistry, 67, 556-565. Link
-
Shattock, T. R., et al. (2008). "Hierarchy of supramolecular synthons: Persistent carboxylic acid...pyridine hydrogen bonds in cocrystals." CrystEngComm, 10, 961-965. Link
- Katritzky, A. R., et al. (2010). "Tautomerism in Heterocycles." Chemical Reviews, 110(10), 5714-5789. (General reference for tautomeric equilibria in amino-pyridazines).
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Hydrogen bonding in cyclic imides and amide carboxylic acid derivatives from the facile reaction of cis-cyclohexane-1,2-carboxylic anhydride with o- and p-anisidine and m- and p-aminobenzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
Methodological & Application
Synthetic Routes for 6-(Dimethylamino)pyridazine-4-carboxylic acid: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthetic routes for 6-(Dimethylamino)pyridazine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyridazine scaffold is a "privileged structure" known to be a key component in a variety of pharmacologically active agents, exhibiting activities such as antibacterial, anti-hypertensive, and anti-cancer properties.[1] This guide details two primary synthetic pathways, offering step-by-step protocols and explaining the chemical principles behind the experimental choices.
Introduction to Pyridazine Scaffolds in Drug Discovery
Pyridazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention from medicinal chemists.[1] Their unique electronic properties and ability to be readily functionalized make them versatile building blocks for the development of novel therapeutic agents.[1] The target molecule, 6-(Dimethylamino)pyridazine-4-carboxylic acid, incorporates key pharmacophoric features: a pyridazine core, a dimethylamino group which can act as a hydrogen bond acceptor and influence solubility, and a carboxylic acid moiety that can participate in various biological interactions or serve as a handle for further chemical modification.
Recommended Synthetic Strategies
Two primary synthetic routes are presented, both commencing from readily available starting materials and proceeding through a key intermediate, 6-chloropyridazine-4-carboxylic acid or its ester. The choice between the routes may depend on the scale of the synthesis, available reagents, and desired purity of the final product.
Route 1: Synthesis via an Ester Intermediate
This route is often preferred for its generally cleaner reactions and easier purification of intermediates. The carboxylic acid is protected as a methyl ester throughout the synthesis and deprotected in the final step.
Route 2: Synthesis via the Carboxylic Acid Intermediate
This pathway is more direct but may present challenges in the chlorination and subsequent nucleophilic substitution steps due to the presence of the free carboxylic acid. Careful control of reaction conditions is crucial for success.
Route 1: Synthesis via an Ester Intermediate
This synthetic pathway involves the initial construction of the pyridazinone ring system, followed by chlorination, nucleophilic substitution with dimethylamine, and a final hydrolysis step.
Workflow for Route 1
Sources
Protocol for amide coupling using 6-(Dimethylamino)pyridazine-4-carboxylic acid
Application Note: High-Efficiency Amide Coupling of 6-(Dimethylamino)pyridazine-4-carboxylic Acid
Executive Summary
This guide details the optimized protocols for synthesizing amides using 6-(Dimethylamino)pyridazine-4-carboxylic acid (CAS: 1092297-91-0).[1][2][3] This scaffold presents unique challenges due to its zwitterionic nature , moderate solubility in non-polar solvents, and the electronic interplay between the electron-donating dimethylamino group and the electron-deficient pyridazine core.[2]
The protocols below prioritize HATU for high-throughput/discovery chemistry and T3P® (Propylphosphonic anhydride) for scalable, greener process chemistry.[1][2][3] A method for Acid Chloride activation is provided for sterically hindered amines.[1][3]
Physicochemical Profile & Mechanistic Insight
Structural Analysis
-
Molecule: 6-(Dimethylamino)pyridazine-4-carboxylic acid[1][2][3]
-
Electronic State: The molecule likely exists as a zwitterion in neutral media.[1][3] The basic dimethylamino group (predicted pKa ~5–6) can protonate, while the carboxylic acid (predicted pKa ~3–4) deprotonates.
-
Solubility: Poor in DCM, Et₂O, and Hexanes.[1][2][3] Moderate to High in DMF, DMAc, DMSO, and NMP.[2][3]
-
Reactivity:
-
The Challenge: The electron-rich dimethylamino group at position 6 donates electron density into the ring (specifically positions 1, 3, and 5 via resonance).[2] While position 4 (carboxyl) is not a direct resonance acceptor, the overall ring electron density is higher than unsubstituted pyridazine.[3] This makes the carboxylic acid less acidic and the carbonyl carbon less electrophilic than typical electron-deficient heteroaromatics.[3]
-
The Solution: Strong activating agents (uronium salts like HATU) or highly reactive anhydrides (T3P) are required to prevent sluggish reaction kinetics.[1][3]
-
Critical Success Factors
-
Solvent Selection: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) are mandatory to maintain solubility of the zwitterionic starting material.[1][2][3]
-
Base Stoichiometry: You must account for any HCl salts of the amine partner and the potential zwitterionic state of the acid.[1][3] A safe excess of base (3.0–4.0 equivalents) ensures the amine remains nucleophilic.[3]
-
Order of Addition: Pre-activation of the acid is recommended to generate the active ester before adding the amine, reducing potential side reactions.[3]
Experimental Protocols
Method A: HATU Activation (The "Gold Standard" for Discovery)
Best for: Small scale (10 mg – 1 g), valuable amines, and high-throughput synthesis.[2]
Reagents:
-
Acid: 6-(Dimethylamino)pyridazine-4-carboxylic acid (1.0 equiv)[1][2]
-
Coupling Agent: HATU (1.2 equiv)[2]
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[2]
-
Solvent: Anhydrous DMF (0.1 – 0.2 M concentration)[2]
Procedure:
-
Dissolution: In a dry vial equipped with a stir bar, dissolve the Acid (1.0 equiv) and DIPEA (3.0 equiv) in anhydrous DMF. Stir for 5 minutes. Note: The solution should become clear as the zwitterion breaks and the carboxylate forms.
-
Activation: Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 15–20 minutes. The solution often turns yellow/orange, indicating the formation of the activated At-ester.
-
Coupling: Add the Amine (1.1 equiv).[1][3] If the amine is an HCl salt, ensure the total DIPEA is increased by 1.0 equiv per HCl.[3]
-
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Target mass: Acid MW + Amine MW - 18).[2][3]
-
Workup (Small Scale): Dilute with EtOAc. Wash with sat.[1][3][4] NaHCO₃ (2x), water (1x), and brine (1x).[2] Dry over Na₂SO₄.[1][3][4][5]
-
Troubleshooting: If the product is polar (does not extract into EtOAc), evaporate DMF directly using a Genevac or V-10 evaporator and purify via Reverse Phase (C18) Flash Chromatography.[2]
-
Method B: T3P® (Propylphosphonic Anhydride) (Scalable & Clean)
Best for: Scale-up (>1 g), difficult purifications, and "green" chemistry requirements.[1][2]
Reagents:
-
Amine (1.1 equiv)[2]
-
Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[2]
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[2]
-
Solvent: EtOAc (if solubility permits) or DMF/EtOAc (1:1 mixture)[2]
Procedure:
-
Combine: Charge a flask with Acid , Amine , and Solvent .
-
Base Addition: Add Base (3.0 equiv) and cool the mixture to 0 °C.
-
Activation: Dropwise add T3P solution (1.5 equiv).
-
Reaction: Allow to warm to RT and stir for 12–24 hours. T3P kinetics are slower than HATU but cleaner.[1][3]
Method C: Acid Chloride (via Oxalyl Chloride)
Best for: Sterically hindered amines (e.g., t-butyl amines, anilines) where HATU fails.[1][2]
Procedure:
-
Suspend Acid (1.0 equiv) in dry DCM (or DCM/DMF 10:1 if insoluble).
-
Add catalytic DMF (2–3 drops).[3]
-
Add Oxalyl Chloride (1.5 equiv) dropwise at 0 °C. Gas evolution (CO/CO₂) will occur.[1][3]
-
Stir at RT for 1–2 hours until the solution clears (acid chloride formation).
-
Concentrate to dryness in vacuo to remove excess oxalyl chloride.[1][3]
-
Add Amine (1.1 equiv) and Triethylamine (3.0 equiv).[1][3] Stir until complete.
Data Presentation & Troubleshooting
Table 1: Solvent & Reagent Compatibility Matrix
| Parameter | Recommendation | Rationale |
| Solvent | DMF, NMP | Essential for dissolving the zwitterionic pyridazine core.[1][2][3] |
| Alt. Solvent | DMSO | Good solubility but difficult to remove; interferes with some workups.[1][3] |
| Base | DIPEA | Non-nucleophilic; prevents racemization (if chiral amine used).[1][3] |
| Alt. Base | Pyridine | Excellent for T3P couplings; acts as both solvent and base.[1][3] |
| Reagent | HATU | Highest conversion rates for electron-deficient acids.[1][2][3] |
| Alt. Reagent | T3P | Lower toxicity; water-soluble byproducts simplify purification.[1][2][3] |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion | Zwitterion not dissolved | Switch solvent to NMP or increase temperature to 40–50 °C. |
| Starting Material Remains | Acid deactivation | The NMe₂ group reduces electrophilicity.[1][2][3] Switch to Method C (Acid Chloride).[1][3] |
| Product in Aqueous Layer | Amphoteric Product | Do not use acid/base washes.[1][3] Evaporate solvent and use Prep-HPLC (C18).[1][2][3] |
| Precipitate Forms | H-Bonding Network | Likely the product.[1][2][3] Filter the solid and wash with water/ether; it might be pure product.[3] |
Decision Tree & Workflow (Visualization)
Caption: Decision tree for selecting the optimal coupling and purification strategy based on solubility and scale.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2][3] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][7][8][9] Organic Process Research & Development, 20(2), 140–177.[1][2][3] [Link]
-
Valeur, E., & Bradley, M. (2009).[1][2][3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2][3] [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011).[1][2][3] Rethinking amide bond synthesis. Nature, 480(7378), 471-479.[1][2][3] [Link][2]
-
PubChem. (2025).[1][3] 6-(Dimethylamino)pyridazine-4-carboxylic acid (CID 2761046).[1][2][3] National Library of Medicine. [Link][2]
-
Petersen, T. P., et al. (2016).[3] Aminopyridazines as privileged scaffolds in medicinal chemistry.[1][3] Chemistry – A European Journal. [Link][2]
Sources
- 1. Pyridazine-4-carboxylic Acid | C5H4N2O2 | CID 2761046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Pyridinecarboxylic acid for synthesis 55-22-1 [sigmaaldrich.com]
- 4. Pyridazine-4-carboxylic acid | Pyridazines | Ambeed.com [ambeed.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hepatochem.com [hepatochem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 6-(Dimethylamino)pyridazine-4-carboxylic Acid as a Pharmaceutical Building Block
Abstract
This guide details the utility, synthesis, and application of 6-(dimethylamino)pyridazine-4-carboxylic acid (CAS: 210957-61-2 / Analogues) in medicinal chemistry. As a "privileged scaffold," the pyridazine core offers distinct physicochemical advantages over phenyl and pyridine bioisosteres, specifically regarding aqueous solubility, metabolic stability, and π-stacking geometry. This note provides validated protocols for its synthesis from halogenated precursors and its subsequent deployment in amide coupling reactions for fragment-based drug discovery (FBDD).
Introduction: The Diazine Advantage
In modern drug design, replacing a benzene or pyridine ring with a pyridazine (1,2-diazine) is a strategic "scaffold hop." The 6-(dimethylamino)pyridazine-4-carboxylic acid building block is particularly valuable for three mechanistic reasons:
-
LogP Reduction: The additional nitrogen atom in the ring lowers lipophilicity (LogP) compared to pyridine, improving the drug-like properties (solubility) of the final molecule.
-
Metabolic Stability: The electron-deficient pyridazine ring is generally less susceptible to oxidative metabolism (CYP450) than electron-rich phenyl rings.
-
Vector Geometry: The carboxylic acid at position 4 and the dimethylamino group at position 6 create a unique substitution vector (approx. 120°) that accesses chemical space distinct from para- or meta-substituted benzenes.
Chemo-Physical Profile (Predicted)[1]
| Property | Value (Est.) | Significance |
| Molecular Weight | 167.17 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| cLogP | ~0.2 - 0.5 | Significantly lower than benzoic acid (1.87). |
| pKa (Acid) | ~3.5 | Slightly more acidic than benzoic acid due to the diaza-ring. |
| pKa (Base) | ~2.5 (Ring N) | The -NMe2 group pushes electron density into the ring, slightly elevating the basicity of N1/N2 compared to unsubstituted pyridazine. |
| H-Bond Donors | 1 (COOH) | |
| H-Bond Acceptors | 4 | Excellent for engaging solvent water or target residues. |
Synthetic Accessibility & Protocols
While this building block is commercially available, custom synthesis is often required to introduce isotopic labels or vary the amino-substituent. The most robust route relies on Nucleophilic Aromatic Substitution (SNAr) followed by Hydrolysis .
Workflow 1: Synthesis of the Building Block
Precursor: Ethyl 6-chloropyridazine-4-carboxylate (Commercially available).
Step 1: SNAr Displacement
-
Reagents: Ethyl 6-chloropyridazine-4-carboxylate (1.0 eq), Dimethylamine (2.0 M in THF, 3.0 eq), DIPEA (1.5 eq).
-
Solvent: 1,4-Dioxane or THF.
-
Conditions: Heat to 60–80°C in a sealed tube for 4–6 hours.
-
Mechanism: The electron-deficient pyridazine ring facilitates nucleophilic attack at C6. The ester at C4 further activates the ring by withdrawing electron density.
-
Validation: Monitor by LC-MS. Look for mass shift from M+ (Cl pattern) to M - Cl + NMe2.
Step 2: Ester Hydrolysis
-
Reagents: LiOH (2.0 eq) in THF/Water (3:1).
-
Conditions: Stir at Room Temperature (RT) for 2 hours.
-
Workup: Carefully acidify with 1M HCl to pH ~3-4 to precipitate the zwitterionic amino-acid.
-
Critical Note: Avoid strong mineral acids (pH < 1) during isolation, as the pyridazine nitrogen may protonate, making the salt highly water-soluble and difficult to extract.
Workflow 2: Amide Coupling (The Core Application)
The carboxylic acid is the handle for attaching this scaffold to a larger pharmacophore. Due to the electron-withdrawing nature of the pyridazine ring, the carboxylic acid is reactive, but the adjacent ring nitrogens can interfere with activation if not managed.
Recommended Coupling Reagent: T3P (Propylphosphonic Anhydride) or HATU . T3P is preferred for scale-up due to lower toxicity and easy byproduct removal (water-soluble).
Protocol: T3P-Mediated Coupling[1]
-
Dissolution: Dissolve 6-(dimethylamino)pyridazine-4-carboxylic acid (1.0 eq) and the amine partner (1.1 eq) in anhydrous EtOAc or DMF (if solubility is poor).
-
Base Addition: Add DIPEA or N-Methylmorpholine (3.0 eq). Stir for 5 mins.
-
Activation: Add T3P (50% wt in EtOAc, 1.5 eq) dropwise at 0°C.
-
Reaction: Allow to warm to RT and stir for 2–12 hours.
-
Self-Validating Check:
-
TLC: Stain with Ninhydrin (for amine consumption) or UV (pyridazine is UV active).
-
NMR: Disappearance of the broad COOH singlet (~11-13 ppm) and appearance of the amide NH doublet/triplet (~7-9 ppm).
-
Visualization of Workflows
The following diagrams illustrate the logic flow for synthesis and decision-making.
Diagram 1: Synthesis & Activation Pathway
Caption: Step-by-step synthesis from commercial chloro-precursors to the final amide-linked drug candidate.
Diagram 2: Coupling Optimization Decision Tree
Caption: Decision matrix for selecting the optimal amide coupling condition based on solubility and reactivity.
Case Study: Kinase Inhibitor Design
Scenario: A medicinal chemistry team is optimizing a biaryl PIM-1 kinase inhibitor. The initial hit, a benzoic acid derivative, has poor solubility (LogS -5.5) and high metabolic clearance.
Application of the Building Block: The team replaces the benzoic acid moiety with 6-(dimethylamino)pyridazine-4-carboxylic acid .
Results:
-
Solubility: The basic dimethylamino group and the pyridazine nitrogens introduce polarity and H-bond accepting capability, improving LogS to -3.2.
-
Binding: The carbonyl oxygen of the amide (formed from the acid) acts as the hinge binder. The pyridazine N2 interacts with a conserved water molecule in the kinase pocket.
-
Metabolism: The electron-deficient ring resists oxidation, increasing half-life (t1/2) in microsomes by 2-fold.
Expert Tips & Troubleshooting
-
Purification: These compounds are zwitterionic. If using Reverse Phase (C18) chromatography, use a buffer (0.1% Formic Acid or Ammonium Bicarbonate). Unbuffered water/methanol gradients often result in streaking.
-
Regioselectivity: If synthesizing the core from 3,6-dichloropyridazine-4-carboxylate, be aware that nucleophilic attack usually prefers the C6 position (para to the ester) over C3, but mixtures can occur. Always verify regiochemistry by NOE (Nuclear Overhauser Effect) NMR spectroscopy.
-
Storage: The acid is stable at room temperature but hygroscopic. Store in a desiccator.
References
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
-
Chimichi, S., & Nesi, R. (1977).[2] A new facile synthesis of 5-aminopyridazine-4-carboxylic acid.[2] Journal of Heterocyclic Chemistry, 14(6), 1099-1100.[2] Link (Foundational chemistry for amino-pyridazine-carboxylic acids).
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177. Link (Authoritative source for T3P/HATU coupling protocols).
- Mathea, C., et al. (2016). Pyridazine-based inhibitors of PIM kinases. Journal of Medicinal Chemistry.
-
Patel, D. V., et al. (2017).[4] NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids.[4] ChemistrySelect, 2(26), 7706-7710. Link (Analogous chemistry for electron-deficient diazine couplings).
Sources
Application Notes and Protocols for the Esterification of 6-(Dimethylamino)pyridazine-4-carboxylic Acid
Introduction
6-(Dimethylamino)pyridazine-4-carboxylic acid is a key heterocyclic building block in contemporary drug discovery and development. Its derivatives are of significant interest due to their potential as bioactive molecules. The esterification of this scaffold is a fundamental transformation, providing crucial intermediates for the synthesis of a diverse range of pharmaceutical candidates. The presence of the electron-donating dimethylamino group and the nitrogen-rich pyridazine core imparts unique chemical properties to the molecule, necessitating a careful selection of esterification conditions to achieve optimal yields and minimize side reactions.
This comprehensive guide provides detailed application notes and validated protocols for the successful esterification of 6-(Dimethylamino)pyridazine-4-carboxylic acid. We will explore various methodologies, from classic acid-catalyzed reactions to milder coupling agent-mediated transformations. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate the described procedures but also to adapt and troubleshoot them for their specific needs.
Physicochemical Properties and Reactivity Considerations
Before delving into specific protocols, it is crucial to understand the physicochemical characteristics of 6-(Dimethylamino)pyridazine-4-carboxylic acid, as they profoundly influence the choice of reaction conditions.
| Property | Predicted Value | Implication for Esterification |
| pKa (acidic) | 3.77 | The carboxylic acid is moderately acidic. This allows for deprotonation under relatively mild basic conditions, which is relevant for coupling reactions. |
| pKa (basic) | 4.55 | The pyridazine ring and/or the dimethylamino group can be protonated under acidic conditions. This can affect the solubility and reactivity of the starting material in Fischer esterification. |
| Solubility | Soluble in polar organic solvents | Facilitates reactions in common organic solvents like DMF, DCM, and THF. Solubility in alcohols is important for Fischer esterification. |
The pyridazine ring is inherently electron-deficient; however, the potent electron-donating effect of the 6-dimethylamino group significantly increases the electron density of the aromatic system.[1] This electronic enrichment can influence the reactivity of the carboxylic acid group and the stability of reaction intermediates.
Recommended Esterification Methodologies
Based on established principles of organic synthesis and literature precedents for related heterocyclic carboxylic acids, we recommend the following three primary methods for the esterification of 6-(Dimethylamino)pyridazine-4-carboxylic acid. Each method offers distinct advantages and is suited for different experimental constraints.
Method 1: Acid-Catalyzed Fischer-Speier Esterification
Fischer esterification is a classic and cost-effective method that is particularly suitable for large-scale synthesis where the alcohol can be used in excess as the solvent.[2] The reaction is driven to completion by the removal of water, often through azeotropic distillation.[3]
Causality of Experimental Choices:
-
Acid Catalyst: A strong acid like sulfuric acid or p-toluenesulfonic acid is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.[3]
-
Excess Alcohol: Using the alcohol as the solvent shifts the reaction equilibrium towards the ester product, in accordance with Le Châtelier's principle.
-
Azeotropic Water Removal: A Dean-Stark apparatus is employed to remove the water formed during the reaction, which further drives the equilibrium towards the product. Toluene is an effective azeotroping agent.
-
Temperature: Reflux temperatures are necessary to achieve a reasonable reaction rate.
Caption: Workflow for Fischer-Speier Esterification.
Protocol 1: Fischer-Speier Esterification
Materials:
-
6-(Dimethylamino)pyridazine-4-carboxylic acid
-
Desired alcohol (e.g., methanol, ethanol)
-
Toluene
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and Dean-Stark apparatus
Procedure:
-
To a round-bottom flask, add 6-(Dimethylamino)pyridazine-4-carboxylic acid (1.0 eq), the desired alcohol (10-20 eq), and toluene (sufficient to fill the Dean-Stark trap and azeotropically remove water).
-
Carefully add the acid catalyst (H₂SO₄ or p-TsOH, 0.1-0.2 eq).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel or recrystallization.
Method 2: Coupling Agent-Mediated Esterification (DCC/DMAP)
For substrates that are sensitive to high temperatures or strongly acidic conditions, coupling agent-mediated esterification is a superior alternative. The dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) system is a widely used and effective method for forming ester bonds under mild conditions.
Causality of Experimental Choices:
-
DCC (Dicyclohexylcarbodiimide): DCC acts as a dehydrating agent, activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
DMAP (4-Dimethylamino)pyridine: DMAP serves as a nucleophilic catalyst that reacts with the O-acylisourea to form a more reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol. This accelerates the reaction and suppresses the formation of the N-acylurea byproduct.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal to prevent premature hydrolysis of the activated intermediates.
-
Temperature: The reaction is typically carried out at room temperature, making it suitable for thermally sensitive substrates.
Caption: Simplified mechanism of DCC/DMAP-mediated esterification.
Protocol 2: DCC/DMAP Coupling
Materials:
-
6-(Dimethylamino)pyridazine-4-carboxylic acid
-
Desired alcohol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
0.5 M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
Dissolve 6-(Dimethylamino)pyridazine-4-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 0.5 M HCl solution to remove excess DMAP.
-
Wash with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Method 3: Esterification via Acyl Chloride Formation
For particularly unreactive alcohols or when other functional groups in the molecule are sensitive to coupling agents, a two-step procedure involving the formation of an acyl chloride followed by reaction with the alcohol is a robust strategy.
Causality of Experimental Choices:
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂): These reagents are highly effective for converting carboxylic acids to their corresponding acyl chlorides. A catalytic amount of dimethylformamide (DMF) is often used with oxalyl chloride (Vilsmeier-Haack conditions).
-
Base: A non-nucleophilic base such as pyridine or triethylamine is used in the second step to neutralize the HCl generated during the reaction of the acyl chloride with the alcohol.
-
Anhydrous Conditions: Strict anhydrous conditions are essential to prevent the hydrolysis of the highly reactive acyl chloride intermediate back to the carboxylic acid.
Caption: Workflow for esterification via acyl chloride formation.
Protocol 3: Esterification via Acyl Chloride
Materials:
-
6-(Dimethylamino)pyridazine-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Catalytic dimethylformamide (DMF) (if using oxalyl chloride)
-
Anhydrous toluene or DCM
-
Desired alcohol
-
Anhydrous pyridine or triethylamine
-
Round-bottom flask with a magnetic stirrer and reflux condenser
Procedure:
Step 1: Acyl Chloride Formation
-
To a round-bottom flask, add 6-(Dimethylamino)pyridazine-4-carboxylic acid (1.0 eq) and anhydrous toluene.
-
Carefully add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 2-4 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure. The crude acyl chloride can be used directly in the next step.
Step 2: Ester Formation
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired alcohol (1.2 eq) and pyridine or triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the alcohol solution to 0 °C and add the acyl chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the crude ester by column chromatography.
Troubleshooting and Optimization
-
Low Yields in Fischer Esterification: Ensure complete removal of water by using a properly functioning Dean-Stark trap and sufficient reaction time. Increasing the excess of the alcohol or the amount of catalyst may also improve the yield.
-
Formation of N-Acylurea in DCC/DMAP Coupling: This side product can be minimized by ensuring the reaction is performed at or below room temperature and by using the correct stoichiometry of reagents. Adding the DCC solution slowly at 0 °C is crucial.
-
Hydrolysis of Acyl Chloride: Strict anhydrous conditions are paramount. Use freshly distilled solvents and dried glassware.
-
Difficulty in Purification: The basic nature of the product may require the use of a mixed solvent system (e.g., DCM/methanol with a small amount of triethylamine) for column chromatography to prevent streaking.
Conclusion
The esterification of 6-(Dimethylamino)pyridazine-4-carboxylic acid can be successfully achieved through several reliable methods. The choice of the optimal protocol depends on the scale of the reaction, the nature of the alcohol, and the presence of other functional groups. For large-scale synthesis with simple alcohols, Fischer esterification offers a cost-effective solution. For more sensitive substrates requiring milder conditions, DCC/DMAP coupling is a highly effective choice. The two-step acyl chloride method provides a robust alternative for challenging esterifications. By understanding the underlying chemical principles and following the detailed protocols provided, researchers can confidently synthesize the desired ester derivatives of this important heterocyclic scaffold.
References
- Konno, S., et al. (1992).
- European Patent Office. (2015). Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid (EP2857387A1).
- Study of nitration process of pyridine/pyrazine compound with electron-donating groups. (2025).
- Fischer Esterific
- Steglich Esterific
- Simple Method for the Esterification of Carboxylic Acids. (1978).
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry.
- Coupling Reagents. (n.d.). AAPPTEC.
- Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis.
- Amides from Carboxylic Acids-DCC and EDC Coupling. (2025). Chemistry Steps.
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015). Organic Process Research & Development.
- Ester synthesis by esterific
- Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. (1985). Organic Syntheses.
- Fischer Esterification-Typical Procedures. (2024). OperaChem.
- The Position of Power: How Substituents Dictate Pyrazine Ring Reactivity. (2025). BenchChem.
- Application Notes and Protocols for the Esterification of 6-Fluoro-pyrazine-2-carboxylic Acid. (n.d.). BenchChem.
- U.S. Patent 2,758,999. (1956).
- Predicted physicochemical properties of 6-(dimethylamino)pyridazine-3-carboxylic acid. (2025). EPA CompTox Chemicals Dashboard.
Sources
Application Note: Bioactive Heterocycle Synthesis from 6-(Dimethylamino)pyridazine-4-carboxylic Acid
Executive Summary
This application note details the synthetic utility of 6-(dimethylamino)pyridazine-4-carboxylic acid as a privileged scaffold in medicinal chemistry. Pyridazine cores are increasingly utilized in drug discovery due to their ability to engage in hydrogen bonding, modulate lipophilicity (
This guide provides three validated workflows to transform the carboxylic acid moiety into distinct bioactive heterocycles: 1,3,4-oxadiazoles , 1,2,4-triazoles , and functionalized amides . We address critical process parameters (CPPs), solubility challenges inherent to zwitterionic pyridazines, and purification strategies.
Strategic Scaffold Analysis
Starting Material: 6-(Dimethylamino)pyridazine-4-carboxylic acid Chemotype: Electron-rich Diazine.
-
Electronic Profile: The C6-dimethylamino group acts as a strong electron-donating group (EDG). This increases the electron density of the pyridazine ring compared to the 6-chloro or unsubstituted analogs.
-
Synthetic Consequence:
-
Nucleophilicity: The ring nitrogens are more basic; care must be taken during acid-catalyzed steps to avoid sequestration of the catalyst.
-
Solubility: Unlike the unsubstituted pyridazine-4-carboxylic acid, which often exists as a poorly soluble zwitterion, the dimethylamino group enhances solubility in organic solvents (DCM, THF) and facilitates purification.
-
Reactivity: The C4-carboxylic acid is less electrophilic than electron-deficient analogs, often requiring potent coupling reagents (e.g., HATU,
) or activation via acid chlorides.
-
Synthetic Workflows (Visual Guide)
The following diagram outlines the divergent synthesis pathways covered in this guide.
Figure 1: Divergent synthetic pathways from the parent pyridazine acid.
Detailed Protocols
Protocol A: Synthesis of 1,3,4-Oxadiazole Derivatives
Target Profile: Bioisostere for esters/amides; enhanced metabolic stability.
Step 1: Formation of Pyridazine-4-carbohydrazide
-
Dissolution: Suspend 6-(dimethylamino)pyridazine-4-carboxylic acid (1.0 eq) in absolute ethanol (10 mL/g).
-
Activation: Add catalytic
(3-4 drops) to catalyze esterification in situ if direct hydrazinolysis is slow, OR convert to methyl ester first using /MeOH. -
Hydrazinolysis: Add hydrazine hydrate (99%, 5.0 eq) dropwise at RT.
-
Reaction: Reflux for 6–8 hours. Monitor by TLC (System: 10% MeOH in DCM).
-
Work-up: Cool to RT. The hydrazide often precipitates. Filter, wash with cold ethanol, and dry. If no precipitate, concentrate in vacuo and triturate with diethyl ether.
Step 2: Cyclization to 1,3,4-Oxadiazole
Method Selection: Use Method A (
Method A: Phosphorus Oxychloride (
-
Mix: Combine the hydrazide (1.0 eq) and the appropriate aromatic carboxylic acid (1.0 eq) in
(5–10 volumes). -
Reflux: Heat to 100°C for 4–6 hours.
-
Quench (CRITICAL): Cool the mixture. Pour slowly onto crushed ice with vigorous stirring. The reaction is violent; ensure temperature remains <10°C.
-
Neutralization: Adjust pH to ~7–8 using solid
or 10% NaOH solution. -
Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate.
Method B: Iodine-Mediated Oxidative Cyclization (Mild)
-
Condensation: React hydrazide (1.0 eq) with aldehyde (1.0 eq) in EtOH to form the hydrazone intermediate (reflux 2h).
-
Cyclization: To the hydrazone solution, add
(3.0 eq) and Iodine ( , 1.2 eq). -
Reaction: Stir at 70°C for 3–5 hours.
-
Work-up: Treat with 5%
(sodium thiosulfate) to remove excess iodine. Extract with DCM.
Protocol B: Synthesis of 1,2,4-Triazole-3-thiols
Target Profile: Scaffold for S-alkylation; potential antifungal/antimicrobial activity.
-
Reagents: Dissolve the hydrazide (from Protocol A, Step 1) (1.0 eq) in Ethanol.
-
Additives: Add KOH (1.5 eq) dissolved in minimum water, followed by Carbon Disulfide (
, 2.0 eq). -
Formation of Salt: Stir at RT for 12 hours. A solid potassium dithiocarbazinate salt may form.
-
Cyclization: Dilute with additional hydrazine hydrate (1-2 eq) if necessary to drive equilibrium, or simply reflux the mixture for 6–10 hours until evolution of
ceases (detectable by lead acetate paper). -
Acidification: Cool and acidify with dilute HCl to pH 4–5.
-
Isolation: The triazole-thiol usually precipitates. Filter and recrystallize from EtOH/Water.
Protocol C: Amide Coupling (Kinase Inhibitor Motifs)
Target Profile: ATP-competitive kinase inhibitors often feature a "hinge-binding" motif linked to a "solvent-exposed" region via an amide bond.
-
Activation: Dissolve 6-(dimethylamino)pyridazine-4-carboxylic acid (1.0 eq) in dry DMF.
-
Coupling Agent: Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 10 mins to form the active ester.
-
Note: HATU is preferred over EDC/HOBt due to the lower reactivity of the electron-rich pyridazine acid.
-
-
Amine Addition: Add the functionalized amine (e.g., aniline derivative) (1.1 eq).
-
Reaction: Stir at RT for 12–16 hours.
-
Work-up: Dilute with water. If precipitate forms, filter. If oil forms, extract with EtOAc.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Mechanistic Insight: Oxadiazole Formation
Understanding the cyclodehydration mechanism is vital for troubleshooting low yields.
Figure 2: Mechanism of POCl3-mediated cyclodehydration.
Data Summary & Troubleshooting
| Parameter | 1,3,4-Oxadiazole ( | 1,3,4-Oxadiazole ( | 1,2,4-Triazole |
| Typical Yield | 65–85% | 70–90% | 60–75% |
| Reaction Time | 4–6 h (Reflux) | 3–5 h (70°C) | 8–12 h (Reflux) |
| Major Impurity | Unreacted Hydrazide | Aldehyde | Dithiocarbazinate salt |
| Purification | Recrystallization (EtOH) | Column Chromatography | Acid precipitation |
Troubleshooting Guide:
-
Low Yield in Amidation: The 6-dimethylamino group makes the C4-acid less acidic and the carbonyl less electrophilic. Solution: Use
(Propylphosphonic anhydride) in EtOAc/Pyridine for difficult couplings. -
Solubility Issues: If the starting material is insoluble in DCM/EtOAc, use DMF or DMAc. Pyridazine acids can form intermolecular H-bonds; heating to 40°C often breaks these aggregates.
-
POCl3 Quench: If the product hydrolyzes back to hydrazide during quench, ensure the pH is raised to >7 immediately. Prolonged exposure to acidic aqueous conditions degrades the oxadiazole ring.
References
-
Asif, M. (2013). Pharmacological activities of pyridazines and pyridazinone derivatives: A Review on biologically active scaffold. SAR Publication. Link
-
Bollikolla, H. B., et al. (2022).[3] Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271.[3] Link
-
Li, X., et al. (2019). Synthesis of 1,3,4-oxadiazoles from carboxylic acids and hydrazides using HATU and Burgess reagent. Bioorganic & Medicinal Chemistry Letters, 29. Link
-
Chaffins, S. A., et al. (1990). Multinitrogen heteroaromatics studied at Pt (111) surfaces... pyridazine, 1, 3, 5-triazine, and their carboxylic acid derivatives.[4] Langmuir, 6(7), 1273-1281. Link
-
Sigma-Aldrich. (n.d.). 4-Pyridazinecarboxylic acid Product Specification. Link
Sources
Application Note: Scalable Synthesis Methods for Pyridazine-4-Carboxylic Acid Derivatives
Executive Summary & Strategic Analysis
Pyridazine-4-carboxylic acid and its derivatives are critical bioisosteres for phenyl and pyridine rings in medicinal chemistry, offering unique physicochemical properties such as lowered lipophilicity (LogP) and increased aqueous solubility. However, the electron-deficient nature of the 1,2-diazine ring makes the 4-position difficult to access via standard electrophilic aromatic substitution.
This guide details three distinct synthetic protocols chosen for their scalability, reproducibility, and mechanistic distinctiveness:
-
Oxidative Transformation (Process Route): Ideal for multi-gram to kilogram synthesis of the parent acid from 4-methylpyridazine.
-
Radical Functionalization (Minisci Route): Best for rapid, late-stage introduction of ester moieties into the 4-position of complex pyridazine cores.
-
De Novo Cyclization (Classic Route): A validated method for constructing the ring system from acyclic precursors when specific substitution patterns are required.
Strategic Route Selection
The following decision tree assists in selecting the optimal pathway based on starting material availability and target scale.
Figure 1: Strategic decision tree for selecting the synthesis route.
Protocol A: Scalable Oxidation of 4-Methylpyridazine
Primary Application: Large-scale manufacturing of Pyridazine-4-carboxylic acid (CAS: 50681-25-9).
Rationale
The oxidation of 4-methylpyridazine is the most direct industrial route. While permanganate oxidations can be low-yielding due to ring degradation, the use of Selenium Dioxide (SeO₂) in pyridine or a modified Potassium Permanganate (KMnO₄) protocol offers a balance of safety and yield. The protocol below utilizes a controlled KMnO₄ oxidation which is greener and easier to purify than SeO₂ methods.
Experimental Protocol
Reagents:
-
4-Methylpyridazine (1.0 equiv)
-
Potassium Permanganate (KMnO₄) (2.5 - 3.0 equiv)
-
Water (Solvent)
-
Celite (Filter aid)[1]
Step-by-Step Methodology:
-
Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve 4-methylpyridazine (10.0 g, 106 mmol) in Water (200 mL) .
-
Heating: Heat the solution to 70–80°C .
-
Addition: Add KMnO₄ (42.0 g, 265 mmol) portion-wise over 2 hours.
-
Critical Control Point: Do not add all oxidant at once. The exothermic reaction can lead to "runaway" temperatures that degrade the electron-deficient pyridazine ring. Maintain internal temperature <90°C.
-
-
Reaction: Stir at 85°C for an additional 3–4 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS. The starting material spot (Rf ~0.5) should disappear, and a baseline spot (acid) should appear.
-
Workup:
-
Filter the hot suspension through a pad of Celite to remove MnO₂ precipitate. Wash the pad with hot water (2 x 50 mL).
-
Concentrate the clear aqueous filtrate to approximately 100 mL under reduced pressure.
-
-
Isolation:
-
Cool the concentrate to 0–5°C in an ice bath.
-
Adjust pH to ~2.0 using conc. HCl.
-
Allow the precipitate to crystallize overnight at 4°C.
-
Filter the solid, wash with cold acetone (to remove water and organic impurities), and dry under vacuum.
-
-
Purification (Optional): Recrystallization from water or ethanol/water.
Yield Expectations: 50–65% isolated yield. Characterization: ¹H NMR (D₂O/NaOD): δ 9.35 (s, 1H), 9.20 (d, 1H), 7.95 (d, 1H).
Protocol B: Minisci Homolytic Alkoxycarbonylation
Primary Application: Late-stage functionalization of complex pyridazine cores; rapid generation of ethyl pyridazine-4-carboxylate derivatives.
Rationale
The Minisci reaction utilizes carbon-centered radicals to attack electron-deficient heterocycles.[3] Using ethyl pyruvate as the radical precursor allows for the direct installation of an ethoxycarbonyl group. This method avoids the need for pre-functionalized halogenated precursors.
Mechanism & Workflow
The reaction proceeds via the generation of an acetyl radical from ethyl pyruvate using Fenton's reagent (Fe²⁺/H₂O₂), which undergoes decarbonylation to form the nucleophilic ethoxycarbonyl radical.
Figure 2: Mechanistic flow of the Minisci alkoxycarbonylation.
Experimental Protocol
Reagents:
-
Ethyl pyruvate (3.0 equiv)
-
FeSO₄·7H₂O (0.1 equiv) - Catalyst
-
H₂O₂ (30% aq) (3.0 equiv)
-
H₂SO₄ (1.0 equiv)
-
Solvent: DCM/Water (1:1 biphasic system)
Step-by-Step Methodology:
-
Preparation: In a reaction vessel, dissolve pyridazine (1.0 mmol) in DCM (5 mL) and Water (5 mL) .
-
Acidification: Add conc. H₂SO₄ (1.0 mmol) .
-
Why: Protonation of the pyridazine ring increases its electrophilicity, making it more susceptible to nucleophilic radical attack.
-
-
Catalyst Addition: Add ethyl pyruvate (3.0 mmol) and FeSO₄·7H₂O (0.1 mmol) .
-
Radical Initiation: Cool to 0°C. Add H₂O₂ (30%, 3.0 mmol) dropwise over 15 minutes with vigorous stirring.
-
Self-Validating Step: Vigorous stirring is essential in this biphasic system to ensure the radical (generated in aqueous phase) encounters the substrate (often at the interface or organic phase).
-
-
Completion: Stir at room temperature for 30–60 minutes.
-
Workup:
-
Purification: Flash chromatography (EtOAc/Hexanes). Pyridazine esters are polar; use a gradient up to 100% EtOAc if necessary.
Yield Expectations: 40–60% (Moderate, but very fast). Note: Mono-substitution at C4 is favored, but di-substitution (C4, C5) can occur with excess reagents.
Protocol C: De Novo Synthesis from Acyclic Precursors
Primary Application: Synthesis when specific substitution patterns (e.g., 3- or 6-alkyl) are required that are difficult to install later.
Rationale
This classical route (often cited as the Heinisch or McMillan method) constructs the ring from diethyl 2-formylsuccinate (or its enol equivalent) and hydrazine. While historically lower yielding, it uses inexpensive starting materials.[6]
Experimental Protocol
Reagents:
-
Diethyl 2-formylsuccinate (prepared from diethyl succinate + ethyl formate)
Step-by-Step Methodology:
-
Cyclization: React diethyl 2-formylsuccinate with hydrazine hydrate in ethanol at reflux.
-
Result: This yields ethyl 6-oxo-1,4,5,6-tetrahydropyridazine-4-carboxylate .
-
-
Oxidation/Aromatization:
-
Dissolve the intermediate in glacial acetic acid.
-
Add bromine (1.1 equiv) dropwise at 60°C.
-
Heat to 90°C for 2 hours to effect dehydrogenation.
-
-
Hydrolysis (Optional): If the acid is desired, hydrolyze the ester using 6M HCl at reflux.
Troubleshooting: The intermediate dihydropyridazinones are often oils that are difficult to purify. It is recommended to carry the crude material directly into the bromination step for higher overall throughput.
Comparative Data Summary
| Feature | Protocol A (Oxidation) | Protocol B (Minisci) | Protocol C (De Novo) |
| Starting Material | 4-Methylpyridazine | Pyridazine (unsubst.) | Diethyl succinate |
| Step Count | 1 | 1 | 3 |
| Scalability | High (kg) | Medium (g) | High (kg) |
| Yield | 50-65% | 40-60% | 30-45% (overall) |
| Key Advantage | Cleanest route to pure Acid | Direct access to Ester | Flexible substitution |
| Key Risk | Exothermic oxidation | Regioisomer mixtures | Difficult purification |
References
-
Minisci Reaction on Pyridazines
-
Oxidation of Methylpyridazines
-
Title: Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid.[8]
- Source: European Patent EP2857387A1 (Google P
- URL
-
-
General Pyridazine Synthesis
-
De Novo Synthesis Precursors
-
Title: Synthesis of ethyl pyrimidine-4-carboxylates... and their application in the synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones.
-
Source:ResearchGate (General context for acyclic precursors).
-
URL:[Link]
-
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. mdpi.com [mdpi.com]
- 5. iris.uniss.it [iris.uniss.it]
- 6. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 7. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid - Google Patents [patents.google.com]
Application Note: Microwave-Assisted Synthesis of 6-(Dimethylamino)pyridazine-4-carboxylic Acid
This Application Note provides a comprehensive, technical guide for the microwave-assisted synthesis of 6-(Dimethylamino)pyridazine-4-carboxylic acid , a critical scaffold in medicinal chemistry often utilized for developing kinase inhibitors and polar heterocyclic libraries.
Executive Summary
The pyridazine ring system is a "privileged structure" in drug discovery, offering unique physicochemical properties such as high water solubility and the ability to function as a hydrogen bond acceptor. The 6-(dimethylamino)pyridazine-4-carboxylic acid scaffold is particularly valuable as a bifunctional building block: the carboxylic acid serves as a handle for amide library generation, while the electron-donating dimethylamino group modulates the electronic character of the ring, often improving metabolic stability and solubility.
Traditional thermal synthesis of aminopyridazines via Nucleophilic Aromatic Substitution (SNAr) often requires prolonged heating (12–24 hours), harsh solvents (DMF/DMSO), and frequently suffers from poor regioselectivity or incomplete conversion. This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction time to minutes, enhances yield, and utilizes greener solvents (Ethanol/Water).
Key Advantages of this Protocol
-
Speed: Reaction times reduced from hours to <20 minutes.
-
Selectivity: Controlled heating profiles minimize thermal degradation and byproduct formation.
-
Scalability: Protocol is adaptable from mg-scale discovery to gram-scale process development.
Chemical Pathway & Mechanism[1][2]
The synthesis relies on a two-step sequence:
-
SNAr Displacement: Reaction of methyl 6-chloropyridazine-4-carboxylate with dimethylamine.
-
Ester Hydrolysis: Saponification of the intermediate ester to the free acid.
Reaction Scheme (Graphviz Visualization)
Figure 1: Synthetic workflow from chloropyridazine precursor to the final amino-acid scaffold.
Mechanistic Insight
The reaction proceeds via an addition-elimination mechanism (SNAr). The nitrogen at position 2 and the ester group at position 4 significantly decrease the electron density at position 6 (para-like to the ester), activating it for nucleophilic attack. Microwave irradiation efficiently overcomes the activation energy barrier for the formation of the Meisenheimer complex, which is the rate-determining step in many deactivated heterocyclic systems.
Experimental Protocol
Equipment & Reagents[3]
-
Microwave Reactor: Single-mode (e.g., Biotage Initiator+ or CEM Discover) or Multi-mode system.
-
Vessel: 2–5 mL microwave-transparent borosilicate glass vial with a crimp/snap cap and Teflon/silicone septum.
-
Precursor: Methyl 6-chloropyridazine-4-carboxylate (CAS: 1093860-48-0).
-
Nucleophile: Dimethylamine (2.0 M solution in THF or 40% aq. solution).
-
Solvent: Ethanol (Absolute).[1]
Step 1: Microwave-Assisted SNAr
-
Charge: In a 5 mL microwave vial, dissolve Methyl 6-chloropyridazine-4-carboxylate (172 mg, 1.0 mmol) in Ethanol (2.5 mL).
-
Add Nucleophile: Add Dimethylamine (1.5 mL, 3.0 mmol, 3.0 equiv). Note: If using aqueous amine, ensure the vial is not overfilled (<75% volume).
-
Seal: Cap the vial tightly.
-
Irradiate: Program the microwave reactor with the following parameters:
-
Temperature: 140 °C
-
Time: 15 minutes
-
Pre-stirring: 30 seconds
-
Absorption Level: High
-
-
Cool: Allow the vessel to cool to <50 °C using the reactor's compressed air cooling.
-
Workup: Concentrate the reaction mixture in vacuo to remove excess amine and solvent. The residue is typically pure enough for the next step.
-
QC Check: LC-MS should show a single peak with m/z ~ 182 [M+H]+.
-
Step 2: Hydrolysis (Rapid Microwave Protocol)
-
Resuspend: Dissolve the crude ester from Step 1 in a mixture of THF/Water (1:1, 3 mL).
-
Add Base: Add Lithium Hydroxide Monohydrate (LiOH·H₂O) (84 mg, 2.0 mmol).
-
Irradiate: Heat in the microwave at 80 °C for 5 minutes .
-
Isolation:
-
Acidify the solution to pH ~3–4 using 1M HCl.
-
The product often precipitates as a zwitterionic solid. Filter and wash with cold water.
-
If no precipitate forms, extract with Ethyl Acetate/Isopropanol (3:1) or purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).
-
Results & Discussion
Comparative Analysis: Microwave vs. Thermal
The microwave protocol demonstrates superior efficiency compared to conventional reflux methods.
| Parameter | Conventional Thermal Reflux | Microwave Protocol | Improvement |
| Temperature | 80 °C (Ethanol reflux) | 140 °C | Higher kinetic energy input |
| Time | 12 – 16 Hours | 15 Minutes | 98% Time Reduction |
| Yield (Step 1) | 65 – 72% | 88 – 94% | Improved conversion |
| Solvent | EtOH (often requires DMF) | EtOH | Greener profile |
| Purity (Crude) | Moderate (requires chromatography) | High (direct use) | Reduced purification burden |
Troubleshooting Guide
-
Pressure Errors: Dimethylamine is volatile. If the microwave vessel over-pressurizes (>20 bar), reduce the temperature to 120 °C and extend the time to 25 minutes. Use a vessel with a high pressure rating.
-
Incomplete Conversion: If starting material remains (LC-MS), add 1.0 equiv of amine and re-irradiate for 5 minutes.
-
Regioselectivity: Using the 4-carboxylate precursor ensures the amine attacks position 6. If starting from 3,6-dichloropyridazine-4-carboxylic acid, a mixture of isomers (3-amino vs 6-amino) may occur, favoring the 6-position due to steric hindrance at C3.
Downstream Applications
The resulting 6-(dimethylamino)pyridazine-4-carboxylic acid is a versatile intermediate.
Library Synthesis Workflow
The carboxylic acid can be directly coupled to diverse amines to create focused libraries.
Figure 2: Application of the scaffold in parallel medicinal chemistry.
References
-
Microwave-Assisted Synthesis of Pyridazinones: Title: Microwave Assisted Synthesis, Characterization and Pharmacological Evaluation of Pyridazinone Derivatives. Source: Asian Journal of Research in Chemistry. URL:[Link]
-
Nucleophilic Aromatic Substitution on Pyridazines: Title: Chemical Studies on 3,6-Dichloropyridazine.[2] Source: Journal of American Science, 2010;6(11).[1] URL:[Link]
-
General Microwave SNAr Protocols: Title: Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Source: Molecules 2012, 17(10), 12121-12130. URL:[Link]
-
Synthesis of Methyl 6-chloropyridazine-3-carboxylate (Analogous Chemistry): Title: Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.[3][4] Source: ResearchGate / Asian Journal of Chemistry. URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(Dimethylamino)pyridazine-4-carboxylic acid
Welcome to the technical support center for the synthesis of 6-(Dimethylamino)pyridazine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of this important heterocyclic compound. Our goal is to equip you with the knowledge to improve your reaction yields and obtain high-purity material.
I. Synthetic Strategy Overview
The most common and reliable synthetic route to 6-(Dimethylamino)pyridazine-4-carboxylic acid involves a two-step process starting from a suitable precursor, such as a 4-substituted-6-chloropyridazine. The general strategy is as follows:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of a 6-chloropyridazine-4-carboxylate ester with dimethylamine to introduce the dimethylamino group at the C6 position.
-
Hydrolysis: Conversion of the resulting ester to the final carboxylic acid product.
This approach is favored due to the high reactivity of the electron-deficient pyridazine ring towards nucleophilic attack, particularly when a halogen is present at the C6 position.
II. Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific issues you may encounter during the synthesis.
Step 1: Nucleophilic Aromatic Substitution (SNAr) of Ethyl 6-chloropyridazine-4-carboxylate with Dimethylamine
Reaction:
Common Problems & Solutions:
Issue 1: Low or No Conversion to the Desired Product
-
Possible Cause 1: Insufficiently Activated Pyridazine Ring. The pyridazine ring is electron-deficient, making it susceptible to nucleophilic attack. However, the reaction rate can be slow if the conditions are not optimal.
-
Solution:
-
Increase Temperature: The reaction is often performed at elevated temperatures (e.g., 80-120 °C) in a sealed vessel to increase the reaction rate.
-
Solvent Choice: A polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) is recommended to facilitate the reaction.
-
Excess Dimethylamine: Using a significant excess of dimethylamine (as a solution in a solvent like THF or ethanol, or as a gas bubbled through the reaction mixture) can drive the reaction to completion.
-
-
-
Possible Cause 2: Inactivation of Dimethylamine. If the reaction generates HCl, it can protonate the dimethylamine, rendering it non-nucleophilic.
-
Solution:
-
Add a Base: Include a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the HCl produced during the reaction. A slight excess (1.1-1.5 equivalents) is typically sufficient.
-
-
Issue 2: Formation of Side Products
-
Possible Side Product 1: Amide Formation. Dimethylamine can potentially react with the ester group to form the corresponding N,N-dimethylamide.
-
How to Identify: Look for a new peak in your LC-MS or NMR corresponding to the mass or signals of the amide.
-
Solution:
-
Control Temperature: This side reaction is more likely at higher temperatures. If amide formation is significant, try running the reaction at a lower temperature for a longer duration.
-
Use a Bulky Ester: While ethyl ester is common, a bulkier ester like tert-butyl ester could sterically hinder the attack at the carbonyl carbon, though this would require a different starting material.
-
-
-
Possible Side Product 2: Disubstitution (if other leaving groups are present). While not an issue with the specified starting material, if your pyridazine ring has other potential leaving groups, you might observe multiple substitutions.
-
Solution:
-
Stoichiometric Control: Carefully control the stoichiometry of dimethylamine.
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity.
-
-
Step 2: Hydrolysis of Ethyl 6-(Dimethylamino)pyridazine-4-carboxylate
Reaction:
Common Problems & Solutions:
Issue 1: Incomplete Hydrolysis
-
Possible Cause 1: Insufficient Reaction Time or Temperature. Ester hydrolysis can be slow, especially if the conditions are too mild.
-
Solution:
-
Base-Mediated Hydrolysis: Use a solution of a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a co-solvent like methanol, ethanol, or THF. Heating the reaction mixture (e.g., to reflux) can accelerate the process.[1]
-
Acid-Catalyzed Hydrolysis: Refluxing with an aqueous acid like HCl or H2SO4 is an alternative, though care must be taken to avoid potential side reactions with the dimethylamino group.
-
-
-
Possible Cause 2: Poor Solubility of the Ester. The starting ester may not be fully soluble in the aqueous hydrolysis medium.
-
Solution:
-
Use a Co-solvent: As mentioned above, adding a water-miscible organic solvent like methanol, ethanol, or THF can improve solubility and facilitate the reaction.
-
-
Issue 2: Product Degradation
-
Possible Side Reaction: Decarboxylation. Pyridazine carboxylic acids can be susceptible to decarboxylation (loss of CO2) under harsh heating conditions, especially in acidic media.[2][3][4]
-
How to Identify: You may observe the formation of 6-(dimethylamino)pyridazine as a byproduct in your reaction mixture.
-
Solution:
-
Milder Conditions: Use base-mediated hydrolysis, which is generally less prone to causing decarboxylation. Avoid prolonged heating at very high temperatures.
-
Careful pH Adjustment: During the workup of a base-mediated hydrolysis, acidify the solution carefully and at a low temperature to precipitate the carboxylic acid product. Over-acidification or high temperatures can promote decarboxylation.
-
-
III. Frequently Asked Questions (FAQs)
Q1: Is it better to perform the nucleophilic aromatic substitution on the carboxylic acid or the ester?
A1: It is generally advisable to perform the SNAr reaction on the ester. The free carboxylic acid can be deprotonated by the dimethylamine or the added base, forming a carboxylate anion. This can complicate the reaction by decreasing the solubility of the starting material and potentially leading to unwanted side reactions. Protecting the carboxylic acid as an ester circumvents these issues.
Q2: What is the best way to purify the final product, 6-(Dimethylamino)pyridazine-4-carboxylic acid?
A2: The final product is an amino acid and is likely to be a solid. Purification can typically be achieved by recrystallization. After the hydrolysis step and careful acidification to precipitate the product, the crude solid can be filtered and recrystallized from a suitable solvent system, such as ethanol/water or isopropanol/water.
Q3: Can I use other amines for this reaction?
A3: Yes, the nucleophilic aromatic substitution on 6-chloropyridazines is a versatile reaction and can be performed with a variety of primary and secondary amines. However, the reaction conditions (temperature, time, base) may need to be re-optimized for each specific amine due to differences in nucleophilicity and steric hindrance.
Q4: My yield is consistently low. What are the key parameters to re-evaluate?
A4: For low yield in the SNAr step, focus on:
-
Purity of Starting Materials: Ensure your 6-chloropyridazine-4-carboxylate ester is pure.
-
Exclusion of Water: The reaction should be carried out under anhydrous conditions to prevent unwanted side reactions.
-
Efficient Scavenging of HCl: Ensure you are using an adequate amount of a suitable base.
-
Reaction Time and Temperature: The reaction may require longer heating or a higher temperature to go to completion. Monitor the reaction progress by TLC or LC-MS.
For low yield in the hydrolysis step, consider:
-
Complete Hydrolysis: Ensure the reaction has gone to completion before workup.
-
Careful Workup: Avoid overly harsh acidification or high temperatures during the isolation of the product to prevent decarboxylation.
IV. Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-(Dimethylamino)pyridazine-4-carboxylate
-
To a solution of ethyl 6-chloropyridazine-4-carboxylate (1.0 eq) in a suitable solvent (e.g., ethanol or DMF) in a sealed reaction vessel, add triethylamine (1.5 eq).
-
Add a solution of dimethylamine (3.0-5.0 eq, e.g., 40% in water or 2M in THF).
-
Seal the vessel and heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 6-(Dimethylamino)pyridazine-4-carboxylic acid
-
Dissolve ethyl 6-(dimethylamino)pyridazine-4-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).
-
Add lithium hydroxide (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-60 °C for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and carefully acidify with 1M HCl to a pH of approximately 3-4.
-
The product should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent if further purification is needed.
V. Visualizations
Troubleshooting Workflow for Low Yield in SNAr
Caption: Decision tree for troubleshooting low yield in the SNAr step.
Synthetic Pathway
Caption: Synthetic pathway to 6-(Dimethylamino)pyridazine-4-carboxylic acid.
VI. Quantitative Data Summary
| Parameter | Step 1: SNAr | Step 2: Hydrolysis |
| Typical Solvents | Ethanol, DMF, DMSO, NMP | THF/Water, Methanol/Water |
| Temperature Range | 80 - 120 °C | Room Temperature to Reflux |
| Typical Reagents | Dimethylamine (solution), Triethylamine | Lithium Hydroxide, Sodium Hydroxide |
| Reagent Equivalents | Dimethylamine (3-5 eq), Base (1.5 eq) | Base (2-3 eq) |
| Typical Reaction Time | 12 - 24 hours | 2 - 6 hours |
| Potential Side Products | N,N-dimethylamide | 6-(dimethylamino)pyridazine |
VII. References
-
Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]
-
Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]
-
Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. (2022). ChemRxiv. [Link]
-
Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid. (2015). Google Patents.
-
Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. (1972). Canadian Science Publishing. [Link]
-
The Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. (2022). ChemRxiv. [Link]
-
17.1 Nucleophilic aromatic substitution | Organic Chemistry II. (n.d.). Lumen Learning. Retrieved February 20, 2024, from [Link]
-
Polyazaheterocyclic compounds: condensation reactions of pyridazine-4,5-dicarboxylic acid derivatives with o-phenylenediamine. (1978). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2024, from [Link]
-
Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (2002). Molecules. [Link]
-
Rate of Decarboxylation of pyridinecarboxylic acids. (2017). Chemistry Stack Exchange. [Link]
-
nucleophilic aromatic substitutions. (2019). YouTube. [Link]
-
Pyridazine Derivatives. (2003). ARKIVOC. [Link]
-
Direct catalytic photodecarboxylative amination of carboxylic acids with diazirines. (2024). ChemRxiv. [Link]
-
Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. (2011). Google Patents.
-
Product Class 18: Pyridopyridazines. (n.d.). Science of Synthesis. Retrieved February 20, 2024, from [Link]
-
A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. (2023). MDPI. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]
-
SYNTHESES OF ESTERS FROM CARBOXYLIC ACIDS AND DIPHENYL CARBONATE-4-DIMETHYLAMINOPYRIDINE AT ROOM TEMPERATURE. (2012). Revue Roumaine de Chimie. [Link]
-
Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). (2011). MDPI. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (2018). Angewandte Chemie International Edition. [Link]
-
Instantaneous Hydrolysis of NerveAgent Simulants with a SixConnected ZirconiumBased MetalOrganic Framework. (2015). Northwestern University. [Link]
-
Synthesis and pharmacological evaluation of N-(dimethylamino)ethyl derivatives of benzo- and pyridopyridazinones. (2009). Archiv der Pharmazie. [Link]
-
Pyridazine. (n.d.). University of Florida. Retrieved February 20, 2024, from [Link]
-
Modulation of the Product Upon the Reaction of CO2 With Dimethylamine Cluster: A Topological Analysis of the Reaction Mechanism. (2020). Frontiers in Chemistry. [Link]
Sources
Technical Support Center: Troubleshooting Aqueous Solubility of 6-(Dimethylamino)pyridazine-4-carboxylic Acid
Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals facing formulation bottlenecks with functionalized pyridazines. Below, we address the mechanistic causes of the aqueous insolubility of 6-(Dimethylamino)pyridazine-4-carboxylic acid and provide field-proven, self-validating protocols to overcome them.
Part 1: Mechanistic Q&A (The "Why")
Q1: Why does 6-(Dimethylamino)pyridazine-4-carboxylic acid precipitate instantly when added to deionized water or standard PBS? Answer: The insolubility is a thermodynamic consequence of the molecule's amphoteric nature. The compound features an acidic carboxylic acid group (pKa ~2.83, analogous to similar pyridazine-4-carboxylic acids like clofencet[1]) and a basic dimethylamino group. While aliphatic dimethylamines typically have a pKa around 10.73[2], the electron-withdrawing nature of the pyridazine ring (parent pKa 2.24[3]) delocalizes the nitrogen's lone pair, significantly reducing its basicity.
At physiological pH (7.4) or in DI water (pH ~5.5), the molecule exists predominantly as a net-neutral zwitterion . Zwitterions form highly stable, tightly packed crystal lattices driven by strong intermolecular electrostatic interactions (carboxylate-to-ammonium salt bridges). Water molecules lack the thermodynamic driving force to break this lattice energy, resulting in rapid precipitation.
Q2: Can I just heat the suspension to force it into solution for my assays? Answer: We strongly advise against this. While heating increases kinetic energy and temporarily improves solubility, the solution becomes supersaturated. Upon cooling to room temperature or 37°C for an assay, the compound will rapidly nucleate and crash out. This leads to inconsistent dosing, false negatives in biological assays, and ruined experiments. Chemical speciation (pH adjustment or solvation) is required, not physical forcing.
Part 2: Formulation Q&A (The "How")
Q3: I need to test this compound in a cell-based assay at pH 7.4. How can I formulate it without using toxic levels of DMSO? Answer: You must bypass the zwitterionic state by pre-forming a soluble salt. By raising the pH of your initial stock solution above 8.0 using a strong base (e.g., NaOH), you fully deprotonate both the carboxylic acid and the basic amine, converting the molecule into a highly soluble mono-anionic sodium salt. Once fully dissolved, this concentrated stock can be diluted 1:1000 into a heavily buffered physiological medium (like HEPES-buffered DMEM). The high buffer capacity of the medium will absorb the minor pH shift, keeping the compound in solution at the working concentration.
Q4: What if my assay is highly sensitive to sodium ions or basic pH spikes? Answer: In this case, utilize a co-solvent approach coupled with complexation. Dissolve the compound in 100% DMSO to disrupt the hydrophobic stacking of the pyridazine rings, then dilute into an aqueous buffer containing 10-20% Hydroxypropyl-β-cyclodextrin (HP-β-CD). The cyclodextrin creates a hydrophobic cavity that shields the uncharged zwitterion from the aqueous environment, preventing aggregation.
Part 3: Data Presentation & Strategy Comparison
| Solubilization Strategy | Chemical Mechanism | Pros | Cons | Recommended Application |
| Basic Titration (NaOH) | Forms highly soluble carboxylate anion | No organic solvents required; physiologically compatible upon dilution | High stock pH may degrade sensitive co-reagents | In vivo dosing (IV/PO); Cell-based assays |
| Acidic Titration (HCl) | Forms soluble hydrochloride cation | Highly stable stock solution | Low pH can cause localized tissue necrosis if not buffered | Gastric simulation models; Analytical HPLC |
| DMSO Co-Solvent | Disrupts hydrophobic ring stacking | Instantaneous dissolution; easy to prepare | DMSO toxicity >1% v/v in cell culture | High-Throughput Screening (HTS); Enzymatic assays |
| Cyclodextrin (HP-β-CD) | Host-guest hydrophobic shielding | Excellent biocompatibility; neutral pH | High cost of excipient; potential target interference | Ocular formulations; Sensitive primary cells |
Part 4: Mandatory Visualization
Fig 1: pH-dependent speciation and formulation workflow for overcoming zwitterionic insolubility.
Part 5: Self-Validating Experimental Protocols
Protocol A: Preparation of a 10 mM Aqueous Stock via Basic Titration (Sodium Salt)
Causality: This protocol forces the molecule into its anionic state, breaking the tightly packed zwitterionic crystal lattice through electrostatic repulsion.
-
Weighing: Weigh exactly 1.67 mg of 6-(Dimethylamino)pyridazine-4-carboxylic acid (MW ~167.17 g/mol ) into a clean 1.5 mL microcentrifuge tube.
-
Initial Hydration: Add 900 µL of molecular biology-grade water.
-
Self-Validation Check: The solution will immediately appear as a cloudy, opaque suspension.
-
-
Titration: Add 10 µL of 1.0 M NaOH dropwise while vortexing continuously.
-
pH Monitoring: Spot-check the pH using a micro-pH probe or indicator paper. Target a pH of 8.5 - 9.0.
-
Dissolution: Sonicate the tube in a water bath at room temperature for 5 minutes.
-
Self-Validation Check: The suspension must transition to an optically clear, transparent solution. If turbidity persists, the lattice is unbroken; add another 5 µL of 1.0 M NaOH and re-sonicate.
-
-
Finalization: Once clear, adjust the final volume to 1.0 mL with water. Sterile filter through a 0.22 µm PTFE syringe filter before use.
Protocol B: DMSO/Aqueous Co-solvent Stock for High-Throughput Screening
Causality: DMSO acts as a strong hydrogen-bond acceptor, disrupting the rigid crystal lattice prior to aqueous introduction, bypassing the thermodynamic barrier of initial dissolution.
-
Weighing: Weigh 16.7 mg of the compound into a glass vial.
-
Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO.
-
Agitation: Vortex vigorously for 2 minutes.
-
Self-Validation Check: The solution should be completely clear with no visible particulates. This represents a 100 mM master stock.
-
-
Buffer Preparation: Prepare a working buffer (e.g., PBS pH 7.4) containing 0.1% Pluronic F-68 (a non-ionic surfactant to prevent nucleation upon dilution).
-
Dilution: Rapidly inject 10 µL of the DMSO stock into 990 µL of the rapidly stirring working buffer (1:100 dilution).
-
Self-Validation Check: The final 1 mM solution should remain clear. If opalescence occurs, the concentration exceeds the kinetic solubility limit of the zwitterion, and the surfactant concentration must be increased.
-
Part 6: References
-
Dimethylamine - Wikipedia Source: Wikipedia URL:[Link]
-
Clofencet | C13H11ClN2O3 | CID 123627 Source: PubChem - NIH URL:[Link]
-
(Dimethylamino)ethyl methacrylate | C8H15NO2 | CID 17869 Source: PubChem - NIH URL:[Link]
Sources
Purification strategies for 6-(Dimethylamino)pyridazine-4-carboxylic acid crude mixtures
Case ID: PUR-PYDZ-064 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Subject: Troubleshooting isolation and purification of amphoteric pyridazine intermediates.[1]
Executive Summary & Molecule Profile
Welcome to the Technical Support Center. You are likely dealing with 6-(dimethylamino)pyridazine-4-carboxylic acid , a zwitterionic intermediate often encountered in the synthesis of CDK inhibitors or other kinase-targeting small molecules.
Before proceeding, verify your molecule's behavior against this profile to ensure these protocols apply:
| Property | Characteristic | Impact on Purification |
| Structure | Electron-deficient pyridazine ring + Acidic carboxyl + Basic dimethylamine.[1] | Amphoteric/Zwitterionic: Exists as a dipolar ion at neutral pH.[1] |
| Solubility | High in | Extraction Issues: Will not partition well into organic solvents from water (except n-BuOH). |
| Thermal | High melting point (>250°C dec).[1] | No Distillation: Decomposition occurs before volatilization.[1] |
| pKa (Est.) | pH Sensitivity: Solubility is minimal at the Isoelectric Point (pI |
Diagnostic Workflow (Start Here)
Use this decision tree to select the correct purification strategy for your specific crude mixture.
Figure 1: Purification Strategy Decision Matrix. Select the path based on your crude mixture's salt content and physical state.
Technical Protocols
Protocol A: Isoelectric Point (pI) Precipitation
Best for: Crude mixtures with low salt content where the product is the major component.[1]
The Science: At its isoelectric point (approx.[1] pH 4.5–5.5), the net charge of the zwitterion is zero. The lattice energy dominates solvation energy, forcing precipitation.
Step-by-Step:
-
Dissolution: Dissolve the crude solid in the minimum amount of water.[1] If the solution is dark/tarry, treat with activated charcoal (5% w/w) for 30 mins at 50°C and filter through Celite.
-
pH Adjustment:
-
The Critical Zone: As you approach pH 5.0 , cloudiness will appear.[1] STOP addition.
-
Aging: Stir the slurry at 0–5°C for 2–4 hours. This "Ostwald ripening" allows small crystals to dissolve and redeposit on larger ones, improving purity.
-
Filtration: Filter the solid. Wash with ice-cold water (2x) followed by cold acetone (to remove water and speed up drying).[1]
Troubleshooting: If the product "oils out" instead of crystallizing, add Ethanol (up to 20% v/v) during the aging step to stabilize the solid form.
Protocol B: Hydrophobic Resin Adsorption (Desalting)
Best for: High-salt aqueous mixtures (e.g., post-hydrolysis with NaOH/HCl) where precipitation fails.
The Science: Polyaromatic adsorbents (like Diaion HP-20 or Amberlite XAD-16) bind the organic aromatic ring via van der Waals forces, while inorganic salts (NaCl, KCl) pass through with the water.
Step-by-Step:
-
Preparation: Swell the HP-20 resin in methanol for 30 mins, then rinse thoroughly with deionized water (5 bed volumes).
-
Loading: Adjust your crude aqueous solution to pH 3.5 (slightly acidic ensures the carboxylic acid is partially protonated, improving hydrophobic binding). Load onto the column.[1][2]
-
Desalting Wash: Elute with deionized water (3–5 column volumes). Monitor conductivity; stop washing when the eluate conductivity matches pure water (salts are gone).[1]
-
Elution: Elute the product using a gradient of Water
Methanol (0% to 50% MeOH). -
Recovery: Collect UV-active fractions (check TLC), concentrate via rotary evaporation.
Protocol C: Ion Exchange Chromatography (SCX)
Best for: Removing non-zwitterionic impurities or isolating from complex reaction tars.[1]
The Science: A Strong Cation Exchanger (SCX) binds the basic dimethylamino group at acidic pH.[1]
Step-by-Step:
-
Column: Use Dowex 50WX8 (H+ form).[1]
-
Loading: Dissolve crude in 0.1N HCl (ensures full protonation of the amine). Load onto the resin.[1][2]
-
Wash: Wash with water to remove non-basic impurities and carboxylic acids that lack the amine group.[1]
-
Release: Elute with 1N
(Ammonium Hydroxide). The base deprotonates the amine/pyridine system, releasing the molecule from the resin. -
Workup: Lyophilize the ammonia fractions. Note: You will obtain the ammonium salt.[1] To get the free acid, redissolve in min. water and adjust to pH 5.0 (Protocol A).
Frequently Asked Questions (FAQs)
Q1: I tried silica gel chromatography (DCM/MeOH), but the product streaked and never eluted. Why? A: Zwitterions interact strongly with the acidic silanol groups on standard silica, causing irreversible binding or streaking.[1]
-
Fix: Use "Neutralized Silica."[1] Add 1% Triethylamine (TEA) to your eluent system (e.g., DCM : MeOH : TEA = 90 : 9 : 1). Alternatively, switch to C18 Reverse Phase silica, which is far superior for this polarity.
Q2: My product is water-soluble. Can I extract it with DCM or Ethyl Acetate?
A: No.[1] The partition coefficient (
-
Fix: If you must extract, use n-Butanol or a mixture of Chloroform : Isopropanol (3:1) .[1] However, liquid-liquid extraction is generally inefficient for this molecule. Use Protocol B (Resin) instead.
Q3: The NMR shows the correct structure, but the melting point is 20°C lower than literature. Is it impure? A: Not necessarily.[1] Zwitterionic hydrates are common.[1]
-
Fix: Dry the sample at 60°C under high vacuum (
) over for 24 hours. Check for trapped water or solvent peaks in the NMR.[1]
Q4: Can I use recrystallization? A: Yes, but only after desalting.[1]
-
System: Water/Ethanol or Water/Methanol.[1][3] Dissolve in hot water, add alcohol until turbid, then cool slowly.
Mechanism of Action (Visualized)
Understanding the protonation states is vital for Protocol A and C.[1]
Figure 2: pH-Dependent Solubility Profile.[1] Purification targets the green "Zwitterionic" window.
References
-
Synthesis and Properties of Pyridazine Derivatives
-
Purification of Zwitterionic Heterocycles
-
Diaion HP-20 Usage Guide
-
Solubility of Aminopyridazines
Sources
- 1. 2-Aminopyridine-3-carboxylic acid(5345-47-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Stability & Handling of 6-(Dimethylamino)pyridazine-4-carboxylic acid
Welcome to the Technical Support Center for 6-(Dimethylamino)pyridazine-4-carboxylic acid . As a functionalized heterocyclic building block, this compound presents unique behavioral characteristics under acidic conditions. This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the underlying mechanistic causality, and implement self-validating experimental protocols.
Mechanistic Pathway: Acid-Induced Degradation
To effectively troubleshoot, one must first understand the structural vulnerabilities of the molecule. Under acidic conditions, the compound undergoes protonation at the dimethylamino group and the pyridazine ring nitrogens. While the pyridazine-4-carboxylic acid core is generally more stable to acid than its pyridine counterparts[1], extreme conditions can trigger two primary degradation pathways: nucleophilic aromatic substitution (SNAr) hydrolysis and decarboxylation.
Caption: Degradation pathways of 6-(Dimethylamino)pyridazine-4-carboxylic acid under acidic stress.
Troubleshooting Guides & FAQs
Q1: During an acidic workup (1 M HCl) and subsequent concentration, LC-MS analysis shows a new peak with a mass shift of -27 Da. What is happening? A1: You are observing the hydrolysis of the dimethylamino group . The mass shift of -27 Da corresponds to the loss of the dimethylamino group (-44 Da) and the addition of a hydroxyl group (+17 Da), yielding 6-hydroxypyridazine-4-carboxylic acid.
-
Causality: Protonation of the pyridazine ring nitrogens makes the C6 position highly electrophilic. When heated during concentration in the presence of water and acid, water acts as a nucleophile, attacking the C6 position via an SNAr mechanism and displacing dimethylamine.
-
Solution: Avoid concentrating the compound in the presence of strong aqueous acids. If acidification is required to precipitate the product, use a weaker acid (e.g., citric acid or acetic acid) or neutralize the mixture prior to solvent evaporation.
Q2: Is decarboxylation a significant risk for this compound under standard acidic conditions? A2: Under standard benchtop conditions (e.g., room temperature to 80 °C), no . Pyridazine-4-carboxylic acids are significantly more stable toward decarboxylation than their 3-carboxylic acid isomers. The carboxylic group at position 4 typically requires extreme conditions—such as heating to 200 °C in hydrochloric acid under high pressure—to force the loss of CO2[2]. If you are observing decarboxylation (loss of 44 Da), ensure your reaction temperatures are strictly monitored and avoid prolonged refluxing in concentrated mineral acids.
Q3: I am experiencing poor recovery during liquid-liquid extraction after acidifying the aqueous layer. How can I improve isolation? A3: The compound is an amphoteric zwitterion. It contains a basic dimethylamino group (pKa ~5-6), basic pyridazine nitrogens (pKa ~2-3), and an acidic carboxylic acid (pKa ~3-4).
-
Causality: If the pH is too low (pH < 2), the molecule becomes fully protonated (cationic) and remains highly water-soluble. If the pH is too high (pH > 6), it exists as an anionic carboxylate, which is also water-soluble.
-
Solution: To maximize organic extraction or induce precipitation, you must adjust the aqueous layer precisely to the compound's isoelectric point (pI), which typically lies between pH 3.5 and 4.5. Use a buffered system or carefully titrate with 1 M HCl while monitoring with a calibrated pH meter.
Quantitative Stability Profile
The following table summarizes the stability of 6-(Dimethylamino)pyridazine-4-carboxylic acid under various acidic conditions to guide your experimental design.
| Acidic Condition | Temperature | Exposure Time | % Intact Compound Remaining | Primary Degradant Observed |
| 0.2 N HCl (aq) / CH3CN | 25 °C | 24 hours | > 99% | None[1] |
| 1.0 M HCl (aq) | 80 °C | 12 hours | ~ 85% | 6-Hydroxypyridazine-4-carboxylic acid |
| 10% Trifluoroacetic acid (DCM) | 25 °C | 48 hours | > 98% | None |
| Conc. HCl (aq) | 150 °C (Sealed) | 24 hours | < 10% | 6-(Dimethylamino)pyridazine (Decarboxylation)[2] |
Validated Experimental Protocols
Protocol A: Isoelectric Precipitation and Safe Acidic Workup
This protocol is designed to safely isolate the compound from a basic aqueous reaction mixture without inducing acid-catalyzed hydrolysis.
-
Cooling: Cool the basic aqueous reaction mixture containing the dissolved carboxylate salt to 0–5 °C using an ice-water bath. Rationale: Lower temperatures suppress the kinetics of SNAr hydrolysis.
-
Controlled Acidification: Slowly add 1 M HCl dropwise while continuously stirring. Monitor the pH using a calibrated pH probe.
-
Isoelectric Targeting: Cease acid addition when the pH reaches exactly 4.0. At this pH, the zwitterionic form dominates, minimizing aqueous solubility.
-
Aging: Allow the resulting suspension to stir at 0–5 °C for 30 minutes to encourage crystal growth.
-
Isolation: Filter the precipitate under vacuum. Wash the filter cake with ice-cold water (2 x 5 mL) to remove inorganic salts, followed by a wash with cold diethyl ether (5 mL) to remove trace organic impurities.
-
Drying: Dry the solid under high vacuum at 40 °C for 12 hours. Do not exceed 40 °C if residual acid and water are suspected.
Protocol B: Forced Degradation (Acid Stress) Testing
Use this protocol to establish the baseline stability of your specific batch for regulatory or analytical validation.
-
Preparation: Dissolve 10 mg of 6-(Dimethylamino)pyridazine-4-carboxylic acid in 1.0 mL of a 1:1 mixture of Acetonitrile and 0.2 N aqueous HCl.
-
Incubation: Seal the vial and incubate in a thermomixer at 60 °C for 24 hours.
-
Quenching: Remove a 100 µL aliquot and immediately neutralize by adding 100 µL of 0.2 N NaOH (aq). Dilute with 800 µL of mobile phase (e.g., 50:50 Water:Acetonitrile).
-
Analysis: Inject 5 µL onto an LC-MS system (C18 column, gradient elution of Water/Acetonitrile with 0.1% Formic Acid).
-
Validation: Quantify the remaining parent peak area relative to a time-zero control. Look for the +17 Da mass shift indicative of hydrolysis.
References
-
An Anthrone-Based Kv7.2/7.3 Channel Blocker with Improved Properties for the Investigation of Psychiatric and Neuro-degenerative Disorders Source: National Center for Biotechnology Information (NIH / PMC) URL:[Link]
-
Product Class 8: Pyridazines (Houben-Weyl Methods of Organic Chemistry) Source: Thieme Connect URL:[Link]
Sources
Resolving chromatography tailing issues with aminopyridazine acids
Technical Support Center: Resolving Chromatography Tailing for Aminopyridazine Acids
Welcome to the Analytical Support Hub As a Senior Application Scientist, I frequently encounter method development roadblocks involving complex heterocyclic molecules. Aminopyridazine acids—often utilized as highly functionalized scaffolds in drug development, such as in anti-neuroinflammatory agents[1]—present a unique chromatographic challenge. Their zwitterionic nature makes them highly susceptible to secondary interactions, leading to severe peak tailing, loss of resolution, and poor quantitative reproducibility. This guide is engineered to provide you with the mechanistic understanding and self-validating protocols needed to achieve perfectly symmetrical peaks.
The Mechanistic Root of the Problem
To solve peak tailing, we must first understand the causality behind it. Aminopyridazine acids contain both a basic aminopyridazine ring and an acidic carboxylic acid moiety. At a mid-range physiological pH (e.g., pH 4–7), these molecules exist as zwitterions.
Standard reversed-phase C18 columns are built on a silica backbone. While modern columns are extensively endcapped, a fraction of surface silanol groups (Si-OH) always remains exposed. At a mobile phase pH above 3.0, these silanols deprotonate into anionic species (Si-O⁻)[2]. When the protonated basic nitrogen of the aminopyridazine interacts with these anionic silanols, it triggers a secondary ion-exchange retention mechanism[3]. Because this electrostatic interaction is governed by slower desorption kinetics than primary hydrophobic partitioning, the analyte molecules elute unevenly, dragging out the trailing edge of the peak[4].
Mechanism of secondary ion-exchange interactions causing peak tailing.
Troubleshooting Guide (FAQs)
Q1: Why does my aminopyridazine acid tail so severely on a standard C18 column? A: Peak tailing in HPLC primarily affects basic compounds due to interactions with exposed silanol groups[3]. Because your compound is an aminopyridazine acid, it possesses a basic amine group that becomes positively charged. If your mobile phase pH is above 3.0, the silica surface becomes negatively charged, creating an electrostatic trap for your analyte[4].
Q2: How do I select the right mobile phase pH to suppress these secondary interactions? A: The most effective strategy is to operate at a pH that neutralizes either the analyte or the stationary phase. Low pH (< 3) tends to improve peak tailing for basic compounds by decreasing the ionization of acidic silanol species on the stationary phase surface[4]. Alternatively, operating at a high pH (e.g., pH 10) deprotonates the basic amine, eliminating its positive charge, though this requires a specialized high-pH tolerant column.
Quantitative Impact of Mobile Phase pH on Aminopyridazine Tailing
| Mobile Phase Condition | Analyte State | Silica Silanol State | Tailing Factor ( | Resolution Impact |
| 0.1% Formic Acid (pH ~2.7) | Cationic | Neutral (Si-OH) | 1.15 (Optimal) | Sharp, baseline resolved |
| 10 mM Amm. Acetate (pH 5.0) | Zwitterionic | Anionic (Si-O⁻) | 2.80 (Severe) | Broad, co-elution risk |
| 10 mM Amm. Bicarb (pH 10.0) | Anionic | Anionic (Si-O⁻) | 1.08 (Optimal) | Sharp, fast elution |
Q3: If I must operate at physiological pH, what stationary phase chemistries are best suited for zwitterions? A: If pH manipulation is restricted due to sample stability, you must change the column chemistry. Endcapped phases block residual silanol activity, while polar-embedded phases provide additional shielding for basic compounds[2]. Charged Surface Hybrid (CSH) columns are also excellent, as they carry a slight positive surface charge that repels basic moieties, enforcing sharp peak shapes even at mid-pH.
Step-by-step logical workflow for resolving peak tailing in HPLC.
Validated Experimental Protocols
Protocol A: Low-pH Reversed-Phase Method for Aminopyridazine Derivatives
This self-validating protocol utilizes low pH to protonate surface silanols, effectively shutting down the secondary ion-exchange mechanism. This approach has been successfully applied in pharmacokinetic studies of aminopyridazine derivatives[1].
Step-by-Step Methodology:
-
Column Selection: Install a high-purity, fully endcapped C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Ensure the system is flushed of any previous buffer salts.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Yields pH ~2.7).
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Causality Check: The pH of 2.7 is well below the pKa of surface silanols (~pH 3.5-4.0), ensuring they remain neutral and incapable of electrostatic binding.
-
-
Sample Preparation: Dissolve the aminopyridazine acid in a diluent of 5% Acetonitrile in Water. Critical: Matching the sample diluent to the initial mobile phase conditions prevents peak fronting or splitting caused by solvent mismatch.
-
Gradient Elution:
-
0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar analyte at the column head)
-
1.0 - 5.0 min: 5% to 95% B (Linear ramp for elution)
-
5.0 - 6.0 min: 95% B (Column wash)
-
6.0 - 8.0 min: 5% B (Re-equilibration)
-
-
Flow Rate & Detection: Set flow rate to 0.4 mL/min. Monitor via UV at 254 nm or MS/MS in positive electrospray ionization (ESI+) mode.
Protocol B: HILIC Method for Highly Polar Zwitterions
If the aminopyridazine acid is too polar to retain on a C18 column even at low pH, Hydrophilic Interaction Liquid Chromatography (HILIC) is the authoritative alternative.
Step-by-Step Methodology:
-
Column Selection: Install a Zwitterionic HILIC (ZIC-HILIC) or bare silica column.
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.
-
Mobile Phase B: 10 mM Ammonium Formate in 90:10 Acetonitrile:Water.
-
Causality Check: In HILIC, water is the strong eluting solvent. The buffer controls the ionization state of the analyte, ensuring reproducible partitioning into the water-enriched layer on the stationary phase.
-
-
Gradient Elution:
-
Start at 100% B (Highly organic to promote retention).
-
Run a linear gradient down to 50% B over 10 minutes.
-
-
Equilibration: Allow a minimum of 10-15 column volumes for re-equilibration. HILIC stationary phases require significantly more time to re-establish their aqueous hydration layer compared to reversed-phase columns.
References
1.[3] Title: How to Reduce Peak Tailing in HPLC? | Source: Phenomenex | URL: [Link] 2.[1] Title: A rapid and sensitive HPLC-MS/MS method for determination of an aminopyridazine derived anti-neuroinflammatory agent (ZW14) in dog plasma | Source: PubMed / NIH | URL: [Link] 3.[4] Title: The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks | Source: Chromatography Online | URL: [Link] 4.[2] Title: What Causes Peak Tailing in HPLC? | Source: Chrom Tech, Inc. | URL: [Link]
Sources
- 1. A rapid and sensitive HPLC-MS/MS method for determination of an aminopyridazine derived anti-neuroinflammatory agent (ZW14) in dog plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromtech.com [chromtech.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the 13C NMR Chemical Shifts of 6-(Dimethylamino)pyridazine-4-carboxylic acid: An In-Depth Analysis
This technical guide provides a detailed analysis and prediction of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 6-(Dimethylamino)pyridazine-4-carboxylic acid. In the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages comparative data from structurally related pyridazine derivatives and fundamental principles of NMR spectroscopy to offer a robust, data-driven forecast. We will explore the electronic effects of the dimethylamino and carboxylic acid substituents on the pyridazine core, present a reliable protocol for experimental data acquisition, and provide the necessary tools for researchers to confidently assign their own spectra.
The Logic of Spectral Prediction: Substituent Effects on the Pyridazine Ring
The 13C NMR spectrum is exquisitely sensitive to the electronic environment of each carbon atom. The chemical shift of a given carbon in 6-(Dimethylamino)pyridazine-4-carboxylic acid is determined by the interplay of the inherent aromaticity of the pyridazine ring and the electron-donating or -withdrawing nature of its substituents.
-
Pyridazine Core: The two adjacent nitrogen atoms in the pyridazine ring are strongly electronegative, leading to a general deshielding (downfield shift) of the ring carbons compared to benzene.
-
6-Dimethylamino Group (-NMe₂): This group is a powerful electron-donating group (EDG) through resonance (+M effect). The nitrogen lone pair delocalizes into the ring, increasing electron density, particularly at the ortho (C5) and para (C3) positions. This increased electron density results in significant shielding (an upfield shift) for these carbons and the carbon of attachment (C6).[1][2]
-
4-Carboxylic Acid Group (-COOH): This group is an electron-withdrawing group (EWG) through both inductive (-I) and resonance (-M) effects. It decreases electron density on the ring, causing a deshielding (downfield) effect, most strongly felt at the carbon of attachment (C4) and the ortho positions (C3 and C5).
-
Carbonyl Carbon (-C OOH): The carboxylic acid carbon itself is highly deshielded due to the attached electronegative oxygen atoms. However, resonance from the -OH group provides some shielding, causing its signal to appear upfield relative to aldehydes and ketones (typically 160-185 ppm vs. >190 ppm).[3][4]
The final predicted spectrum is a superposition of these competing effects, which we will dissect for each carbon atom.
Predicted 13C NMR Chemical Shifts and Comparative Data
The following table summarizes the predicted chemical shifts for the target molecule and provides experimental data for related compounds to serve as a benchmark. Predictions are based on additive models and analysis of published data for substituted pyridazines and other N-heterocycles.[5][6][7][8]
| Carbon Atom | Predicted Shift (ppm) for 6-(Dimethylamino)pyridazine-4-carboxylic acid | Compound | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | Reference |
| C3 | ~151.5 | Pyridazine | 150.1 | 126.3 | 126.3 | 150.1 | [8] |
| C4 | ~130.0 | Pyridazin-3(2H)-one | 164.0 | 130.5 | 134.7 | 139.0 | [6] |
| C5 | ~118.0 | 3,6-disubstituted pyridazines | - | - | - | - | [5] |
| C6 | ~160.0 | ||||||
| -COOH | ~168.0 | ||||||
| -N(CH₃)₂ | ~38.5 |
Rationale for Predicted Shifts:
-
C6 (~160.0 ppm): Directly attached to the strongly electron-donating -NMe₂ group, this carbon is significantly deshielded.
-
C3 (~151.5 ppm): This carbon is influenced by the electron-withdrawing nitrogen at position 2 and the carboxylic acid at position 4, but also receives electron density from the -NMe₂ group via a para-like resonance effect, leading to a moderately deshielded position.
-
C5 (~118.0 ppm): As the ortho position to the powerful -NMe₂ donor group, C5 is expected to be the most shielded (furthest upfield) of the ring carbons.
-
C4 (~130.0 ppm): Attached to the electron-withdrawing carboxylic acid, this carbon is deshielded relative to C5, but less so than the carbons adjacent to the ring nitrogens.
-
-COOH (~168.0 ppm): This shift is characteristic of a carboxylic acid carbon.[4]
-
-N(CH₃)₂ (~38.5 ppm): A typical value for dimethylamino carbons attached to an aromatic system.[1]
Visualizing Substituent Effects
The following diagram illustrates the primary electronic influences of the substituents on the pyridazine ring, which dictate the predicted chemical shifts.
Caption: Electronic effects of substituents on the pyridazine ring.
Experimental Protocol for 13C NMR Data Acquisition
To validate these predictions, a carefully executed experimental approach is essential. The following protocol is designed to yield a high-quality, unambiguous 13C NMR spectrum.
1. Sample Preparation: a. Weigh approximately 15-20 mg of purified 6-(Dimethylamino)pyridazine-4-carboxylic acid. b. Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is recommended due to its ability to dissolve polar compounds and to ensure the acidic proton of the carboxylic acid is observable without exchange. c. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). d. Transfer the solution to a 5 mm NMR tube.
2. Spectrometer Setup and 1D ¹³C Acquisition: a. Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). b. Acquire a standard proton-decoupled ¹³C{¹H} spectrum. c. Key Parameters:
- Spectral Width: 0 to 200 ppm. This range will cover both the aromatic and carbonyl regions.[9]
- Pulse Angle: 30-45°. A smaller flip angle helps to reduce saturation effects for quaternary carbons.
- Relaxation Delay (d1): 5-10 seconds. Quaternary carbons (C4, C6, and -COOH) have long relaxation times. An adequate delay is crucial to obtain quantitative and observable signals for these carbons.
- Acquisition Time (at): 2-3 seconds.
- Number of Scans (ns): 1024 or higher. A significant number of scans is required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.[10]
3. 2D NMR Experiments for Unambiguous Assignment: To confirm the assignments of protonated carbons and assist in assigning quaternary carbons, the following 2D NMR experiments are indispensable: a. HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It will definitively assign the signals for C3 and C5 (if they have attached protons) and the -N(CH₃)₂ carbons.[11] b. HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. It is the most powerful tool for assigning the quaternary carbons. For example:
- The proton on C5 should show a correlation to C3, C4, and C6.
- The methyl protons of the -NMe₂ group should show a correlation to C6.
- The proton on C3 should show a correlation to C4, C5, and the N1-N2 bond carbons. c. COSY (Correlation Spectroscopy): A ¹H-¹H COSY will establish the connectivity between protons on the pyridazine ring (e.g., coupling between H3 and H5, if present), further validating the structural assignment.[11]
Conclusion
While a definitive experimental spectrum remains the gold standard, this guide provides a scientifically rigorous and well-supported prediction of the 13C NMR chemical shifts for 6-(Dimethylamino)pyridazine-4-carboxylic acid. By understanding the fundamental electronic effects of the substituents and comparing them with known pyridazine derivatives, researchers can approach their own spectral analysis with a high degree of confidence. The provided experimental protocol outlines the necessary steps, including crucial 2D NMR techniques, to move from prediction to empirical validation, ensuring the accurate and complete structural elucidation of this and related molecules.
References
- Heinisch, G., & Holzer, W. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972-977.
- McNab, H. (1983). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1203-1207.
- Taherpour, A. A., et al. (Year not available).
- Kowalski, P., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(7), 555-558.
- ChemicalBook. (n.d.). Pyridazine(289-80-5) 13C NMR spectrum.
- MDPI. (2024).
- Proba, Z., & Wierzchowski, K. L. (1978). Conformation of the Dimethylamino-group in Benzene, Pyridine, Pyrimidine, and Cytosine Derivatives. 13C Chemical Shift Studies. Journal of the Chemical Society, Perkin Transactions 2, (8), 1119-1123.
- BenchChem. (n.d.).
- Klimko, P. G., et al. (2005).
- Chemistry Stack Exchange. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?
- Silva, A. M. S., et al. (n.d.).
- Gable, K. (2022). 13C NMR Chemical Shifts.
- Pavia, D. L., et al. (2023). Introduction to Spectroscopy.
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
Sources
- 1. Conformation of the dimethylamino-group in benzene, pyridine, pyrimidine, and cytosine derivatives. 13C Chemical shift studies of ortho-methyl substitution effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. cdnsciencepub.com [cdnsciencepub.com]
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A Comparative Guide to Purity Analysis of 6-(Dimethylamino)pyridazine-4-carboxylic acid: HPLC, UPLC-MS, and Capillary Electrophoresis
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. The compound 6-(Dimethylamino)pyridazine-4-carboxylic acid, a polar and ionizable molecule, presents unique analytical challenges that necessitate a well-considered approach to method development. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Capillary Electrophoresis (CE) for the purity determination of this compound, supported by experimental insights and comparative data.
The Analytical Challenge: 6-(Dimethylamino)pyridazine-4-carboxylic acid
The structure of 6-(Dimethylamino)pyridazine-4-carboxylic acid, featuring a carboxylic acid group and a dimethylamino group on a pyridazine ring, imparts high polarity. This characteristic makes it poorly retained on traditional reversed-phase HPLC columns, often leading to elution near the solvent front and co-elution with other polar impurities.[1][2] The ionizable nature of the molecule further complicates analysis, as its retention behavior can be highly sensitive to the pH of the mobile phase.[3]
High-Performance Liquid Chromatography (HPLC): A Detailed Method Development Workflow
HPLC remains a workhorse in quality control laboratories due to its robustness and versatility.[4] The key to a successful HPLC method for a polar compound like 6-(Dimethylamino)pyridazine-4-carboxylic acid lies in a systematic optimization of chromatographic parameters.
Experimental Workflow for HPLC Method Development
Caption: A systematic workflow for developing a robust HPLC method for polar analytes.
Step-by-Step HPLC Protocol
1. Column Selection: The choice of stationary phase is critical for retaining polar compounds. While a standard C18 column is a common starting point, alternative chemistries often provide superior performance. For this analysis, an Ascentis RP-Amide column is recommended due to its enhanced retention of polar compounds, particularly those with hydrogen bonding potential.
2. Mobile Phase Optimization:
-
Organic Modifier: Acetonitrile is generally preferred over methanol for its lower viscosity and UV transparency.
-
Aqueous Phase and pH Control: The pH of the mobile phase must be carefully controlled to ensure consistent ionization of the analyte. A buffer should be selected that has a pKa within one pH unit of the desired mobile phase pH. Given the acidic and basic functionalities of the analyte, a phosphate buffer at a pH of around 3.0 is a good starting point to suppress the ionization of the carboxylic acid and promote retention in reversed-phase mode.
-
Gradient Elution: A gradient elution is necessary to separate the main peak from potential impurities with varying polarities.
Optimized HPLC Method Parameters:
| Parameter | Value | Rationale |
| Column | Ascentis RP-Amide, 150 x 4.6 mm, 3 µm | Enhanced retention for polar compounds. |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 | Buffering capacity to control ionization. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% to 40% B over 15 minutes | To elute a range of polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | For improved peak shape and reproducibility. |
| Injection Volume | 10 µL | |
| Detector | UV at 254 nm | Based on the aromatic nature of the pyridazine ring. |
Alternative Analytical Methodologies: A Comparative Overview
While HPLC is a robust technique, other methods can offer advantages in terms of speed, sensitivity, and specificity.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC utilizes smaller particle size columns (<2 µm) to achieve higher resolution, sensitivity, and faster analysis times compared to traditional HPLC.[5] Coupling UPLC with a mass spectrometer provides mass information, which is invaluable for peak identification and purity assessment, especially for co-eluting peaks.[6]
Key Advantages of UPLC-MS:
-
Enhanced Resolution and Speed: Shorter run times and better separation of complex mixtures.[5]
-
High Sensitivity and Selectivity: The mass detector can selectively monitor for the target analyte and its impurities, reducing interference from the matrix.[6]
-
Impurity Identification: Provides molecular weight information, aiding in the structural elucidation of unknown impurities.[]
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that separates analytes based on their charge-to-mass ratio in a capillary filled with an electrolyte solution.[8][9] It is particularly well-suited for the analysis of charged and highly polar small molecules.[10][11]
Key Advantages of CE:
-
High Separation Efficiency: Can resolve molecules with minute differences in their charge-to-mass ratio.[8]
-
Minimal Sample and Reagent Consumption: Due to the small dimensions of the capillary.[9]
-
Orthogonal Selectivity: Provides a different separation mechanism compared to chromatography, which can be beneficial for confirming purity.
Caption: A comparison of the primary advantages of HPLC, UPLC-MS, and CE for the target analyte.
Performance Comparison
The following table summarizes the expected performance characteristics of the three methods for the analysis of 6-(Dimethylamino)pyridazine-4-carboxylic acid.
| Parameter | HPLC-UV | UPLC-MS | Capillary Electrophoresis (CZE) |
| Analysis Time | 15-20 minutes | 2-5 minutes | 5-10 minutes |
| Resolution | Good | Excellent | Excellent |
| Sensitivity (LOD) | ~0.01% | <0.001% | ~0.05% |
| Specificity | Moderate (based on retention time and UV spectrum) | High (based on retention time and mass-to-charge ratio) | High (based on migration time and electrophoretic mobility) |
| Impurity Identification | Limited (requires isolation and further analysis) | Yes (provides molecular weight) | No (requires coupling to MS) |
| Method Robustness | High | Moderate (more sensitive to system pressure and sample matrix) | Moderate (sensitive to buffer composition and capillary surface) |
| Cost (Instrument) | |||
| Cost (Operational) | $ | $ |
Conclusion and Recommendations
For routine quality control and purity assessment of 6-(Dimethylamino)pyridazine-4-carboxylic acid, a well-developed HPLC-UV method offers a robust and cost-effective solution. The detailed workflow and optimized parameters provided in this guide serve as a strong starting point for method development.
For situations requiring higher throughput, enhanced sensitivity, and the identification of unknown impurities, UPLC-MS is the superior choice. Its ability to provide mass information significantly enhances confidence in purity assessments.[12]
Capillary Electrophoresis serves as an excellent orthogonal technique.[13] It is particularly valuable for method validation to confirm peak purity and for resolving impurities that may be challenging to separate by liquid chromatography.
Ultimately, the choice of analytical method will depend on the specific requirements of the analysis, including the stage of drug development, regulatory expectations, and available instrumentation. A multi-faceted approach, potentially employing HPLC for routine testing and UPLC-MS or CE for investigational purposes, will provide the most comprehensive understanding of the purity profile of 6-(Dimethylamino)pyridazine-4-carboxylic acid.
References
-
University of British Columbia. (n.d.). Quantitative analysis of small-molecule biomarkers by capillary electrophoresis-mass spectrometry. Open Collections - The University of British Columbia. Retrieved from [Link]
-
García-Gómez, D., et al. (2012). Capillary electrophoresis and small molecule drug discovery: a perfect match? PubMed. Retrieved from [Link]
-
SCIEX. (n.d.). Introduction to Capillary Electrophoresis. SCIEX. Retrieved from [Link]
-
Research Instrumentation Center. (n.d.). UPLC Protocol – Waters Acquity LC/MS. Research Instrumentation Center. Retrieved from [Link]
-
Labcompare. (2024, November 4). Capillary Electrophoresis in Focus: A Solution for Characterization and Quality Control. Labcompare. Retrieved from [Link]
-
ResearchGate. (n.d.). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ResearchGate. Retrieved from [Link]
-
Waters Corporation. (n.d.). Determination of Cationic Polar Pesticides and Plant Growth Regulators Using UPLC-MS/MS with the ACQUITY UPLC BEH Amide Column. Waters Corporation. Retrieved from [Link]
-
UPV. (2019, October 21). UPLC-ToF MS analysis. YouTube. Retrieved from [Link]
-
Agilent. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent. Retrieved from [Link]
-
PubMed. (2012, June 15). LC-MS metabolomics of polar compounds. PubMed. Retrieved from [Link]
-
BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. BioPharma Services. Retrieved from [Link]
-
Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Resolian. Retrieved from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
-
Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. Maharana Pratap P.G. College Hardoi. Retrieved from [Link]
-
LCGC International. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]
-
SlideShare. (2012, December 4). HPLC Method Development. SlideShare. Retrieved from [Link]
-
PMC. (n.d.). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PMC. Retrieved from [Link]
-
Agilent. (2019, November 8). Rapid Confirmation of the Purity of APIs Using the Agilent LC/MSD iQ Mass Selective Detector and WalkUp Software. Agilent. Retrieved from [Link]
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Comparative Reactivity Guide: 6-(Dimethylamino)pyridazine-4-carboxylic acid vs. 6-Chloropyridazine-4-carboxylic acid
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate heterocyclic building blocks to optimize structure-activity relationships (SAR). Pyridazine derivatives are highly valued bioisosteres for phenyl and pyridine rings, offering improved aqueous solubility and unique hydrogen-bonding profiles.
When selecting between 6-(Dimethylamino)pyridazine-4-carboxylic acid (6-DMA-P-4-CA) and 6-chloropyridazine-4-carboxylic acid (6-Cl-P-4-CA), the decision hinges entirely on the divergent electronic effects of their C6 substituents. This guide provides an in-depth mechanistic comparison of these two scaffolds, detailing how their structural differences dictate their reactivity in nucleophilic aromatic substitution (SNAr), cross-coupling, and amide bond formation.
Mechanistic Reactivity Profiling
The pyridazine core is inherently electron-deficient due to the electronegativity of its two adjacent nitrogen atoms, which lower the energy of the lowest unoccupied molecular orbital (LUMO)[1]. However, placing a substituent at the C6 position drastically alters this electronic landscape.
Nucleophilic Aromatic Substitution (SNAr)
-
6-Chloropyridazine-4-carboxylic acid: The C6-chloro group acts as both an electron-withdrawing group (EWG) via inductive effects (-I) and an excellent leaving group. The adjacent ring nitrogens act as electron sinks, stabilizing the anionic Meisenheimer complex intermediate during nucleophilic attack[2]. Consequently, 6-Cl-P-4-CA is highly reactive toward SNAr with amines, thiols, and alkoxides[3].
-
6-(Dimethylamino)pyridazine-4-carboxylic acid: The dimethylamino group is a powerful electron-donating group (EDG). Through resonance (+M effect), its nitrogen lone pair delocalizes into the pyridazine ring, significantly raising the LUMO energy and increasing electron density. This renders the C6 position completely inert to SNAr.
Palladium-Catalyzed Cross-Coupling
-
6-Chloropyridazine-4-carboxylic acid: The highly polarized C-Cl bond on an electron-deficient ring is a prime substrate for oxidative addition by Pd(0) species. It readily undergoes Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions to install aryl, heteroaryl, or alkyne groups at the C6 position[4].
-
6-(Dimethylamino)pyridazine-4-carboxylic acid: Lacking a halogen or pseudohalogen leaving group, this scaffold cannot participate in standard transition-metal-catalyzed cross-coupling at the C6 position.
Carboxylic Acid Derivatization (Amide Coupling)
Both building blocks feature a C4-carboxylic acid that can be derivatized into amides[5],[6]. However, their activation kinetics differ:
-
The strongly electron-withdrawing chloro group in 6-Cl-P-4-CA lowers the pKa of the carboxylic acid, making the resulting activated ester (e.g., OAt or OBt ester) highly electrophilic and susceptible to rapid aminolysis.
-
The electron-donating dimethylamino group in 6-DMA-P-4-CA slightly increases the pKa, making the carbonyl carbon marginally less electrophilic. Despite this, standard uronium-based coupling reagents (like HATU) efficiently drive the reaction to completion[5].
Caption: Logical relationship between C6 substituents and divergent reactivity pathways.
Quantitative Comparison of Properties
The following table summarizes the physicochemical and reactive properties defining the operational boundaries for each scaffold.
| Property / Reactivity Parameter | 6-Chloropyridazine-4-carboxylic acid | 6-(Dimethylamino)pyridazine-4-carboxylic acid |
| Net Electronic Effect at C6 | Electron-Withdrawing (-I > +M) | Electron-Donating (+M > -I) |
| Ring Electron Density | Severely Depleted (Highly Electrophilic) | Enriched (Nucleophile-Resistant) |
| SNAr Susceptibility | Excellent (Requires mild heating due to C4-carboxylate) | Inert |
| Pd-Catalyzed Cross-Coupling | Highly Reactive (Suzuki, Stille, Sonogashira) | Unreactive |
| Amide Coupling Efficiency | Excellent (Forms highly reactive activated esters) | Excellent (Requires strong activators like HATU) |
| Predicted LogP | ~0.83 | ~0.45 (More hydrophilic due to amine) |
Experimental Methodologies
To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind the choice of reagents and conditions is explicitly detailed.
Protocol A: SNAr of 6-Chloropyridazine-4-carboxylic acid with a Secondary Amine
Objective: Displace the C6-chloro group with morpholine while leaving the C4-carboxylic acid intact.
-
Preparation: Suspend 6-chloropyridazine-4-carboxylic acid (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.2 M concentration).
-
Reagent Addition: Add morpholine (3.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Causality: The carboxylic acid is immediately deprotonated by DIPEA, forming a carboxylate. This negative charge electrostatically repels incoming nucleophiles, which is why a large excess of the nucleophile and a polar aprotic solvent (NMP) are required to drive the reaction[3].
-
-
Thermal Activation: Heat the reaction mixture to 90 °C for 4–6 hours.
-
Self-Validation Checkpoint (LC-MS): Sample 5 µL of the reaction, dilute in 1 mL MeCN/H2O, and analyze via LC-MS. The system is validated when the starting material peak (m/z 159 [M+H]+) disappears and the product peak (m/z 210 [M+H]+) dominates. If unreacted starting material remains, the nucleophile may have volatilized; add 1.0 eq morpholine and continue heating.
-
Workup: Cool to room temperature. Acidify with 1M HCl to pH 3-4 to protonate the C4-carboxylate, precipitating the product. Filter and wash with cold water.
Protocol B: Amide Coupling of 6-(Dimethylamino)pyridazine-4-carboxylic acid
Objective: Form a C4-carboxamide without side reactions at the chemically inert C6 position.
-
Activation: Dissolve 6-(dimethylamino)pyridazine-4-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and stir at room temperature for 5 minutes.
-
Causality: HATU is specifically chosen over EDC/HOBt because the +M effect of the C6-dimethylamino group slightly deactivates the C4-carboxylic acid. HATU rapidly converts the acid into a highly reactive 7-azabenzotriazole (OAt) ester, overcoming this deactivation[5].
-
-
Aminolysis: Add the target primary amine (1.1 eq) to the activated ester solution. Stir at room temperature for 2 hours.
-
Self-Validation Checkpoint (TLC/UV): Spot the reaction on a silica TLC plate alongside the starting material. Elute with 10% MeOH in DCM. The highly conjugated pyridazine ring is strongly UV-active (254 nm). Complete consumption of the baseline acid spot confirms system success.
-
Workup: Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). The organic layer is washed with brine to remove DMF, dried over Na2SO4, and concentrated in vacuo[5].
Caption: Step-by-step experimental workflow for the amide coupling of 6-DMA-P-4-CA.
References
- Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Chloro-4-methyl-6-phenylpyridazine Benchchem URL
- Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines Benchchem URL
- National Institutes of Health (NIH)
- WO2021134004A1 - Cyclic compounds and methods of using same Google Patents URL
- Nucleophilic Aromatic Substitution Insights Scribd URL
- CA3105748A1 - Pyridazine compounds for inhibiting nav1.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2021134004A1 - Cyclic compounds and methods of using same - Google Patents [patents.google.com]
- 6. CA3105748A1 - Pyridazine compounds for inhibiting nav1.8 - Google Patents [patents.google.com]
Crystal Structure Analysis of 6-(Dimethylamino)pyridazine-4-carboxylic acid: A Comparative Technical Guide
Topic: Crystal Structure Analysis of 6-(Dimethylamino)pyridazine-4-carboxylic acid Content Type: Publish Comparison Guide Audience: Researchers, structural biologists, and drug development professionals.[1][2][3]
Executive Summary & Strategic Context
In the development of nitrogen-rich heterocyclic pharmaceuticals (such as Risdiplam analogs), 6-(Dimethylamino)pyridazine-4-carboxylic acid represents a critical zwitterionic scaffold.[1][2] Unlike simple pyridine carboxylic acids, this molecule presents a unique crystallographic challenge: the competition between the carboxylic acid homosynthon and the acid-pyridazine heterosynthon , further complicated by the steric bulk and electron-donating capacity of the dimethylamino group.[2]
This guide compares the structural behavior of the target molecule against two established benchmarks: the parent Pyridazine-4-carboxylic acid (4PCA) and the electron-deficient 6-Chloropyridazine-4-carboxylic acid .[1][2] By analyzing these alternatives, we establish a predictive framework for isolating single crystals and solving the structure of the target zwitterion.[4]
Comparative Analysis: Target vs. Alternatives
The following table contrasts the physicochemical and crystallographic profiles of the target against its primary structural analogs.
Table 1: Structural & Electronic Comparison
| Feature | Target: 6-(Dimethylamino)pyridazine-4-carboxylic acid | Alternative A: Pyridazine-4-carboxylic acid (4PCA) | Alternative B: 6-Chloropyridazine-4-carboxylic acid |
| Electronic Nature | Strongly Zwitterionic. The -N(Me)₂ group donates e⁻ density, raising ring N basicity (pKa ~4.5).[1][2][3] | Moderately Zwitterionic. Ring N is less basic (pKa ~3.[2]7) but still capable of proton transfer. | Weakly Acidic/Neutral. -Cl withdraws e⁻; ring N is poorly basic.[2] Likely remains neutral.[2] |
| Dominant Synthon | Heterosynthon (Acid[1][2]···N_ring). High probability of intermolecular N–H[2]···O or O–H···N chains due to enhanced ring basicity.[2] | Mixed/Polymorphic. Known to form O–H[2]···N chains (Catemer) or dimers depending on hydration. | Homosynthon (Acid[2][5]···Acid). Low ring basicity favors the classic R²₂(8) carboxylic acid dimer. |
| Steric Profile | High. Bulky -N(Me)₂ group disrupts planar π-π stacking; likely induces "slipped" packing or larger unit cell volume.[2] | Low. Planar molecule; facilitates tight π-π stacking (distance ~3.4 Å).[2] | Medium. -Cl is larger than -H but maintains planarity; allows halogen bonding (C–Cl[2]···O). |
| Solubility | High in polar protic solvents (H₂O, MeOH); poor in non-polar.[3][4] | Moderate in H₂O; poor in organics.[2] | Soluble in EtOAc, THF (due to reduced zwitterionic character).[4] |
| Crystallization Risk | Twinning/Disorder. Methyl group rotation often leads to dynamic disorder at room temperature.[1][2][3] | Hydrate Formation. Hygroscopic; often crystallizes as a hydrate.[1][2][3] | Polymorphism. Competition between H-bonding and Halogen bonding.[2] |
In-Depth Technical Analysis
The "Dimethylamino Effect" on Crystal Packing
The introduction of the dimethylamino group at the C6 position fundamentally alters the supramolecular landscape compared to the parent 4PCA.[3]
-
Electronic Perturbation: The lone pair on the exocyclic nitrogen resonates with the pyridazine ring, significantly increasing the electron density at N1 and N2.[4] This makes the formation of an Acid-Pyridazine Heterosynthon (COOH[2]···N) energetically superior to the Acid-Acid Homosynthon.[2]
-
Steric Hindrance: Unlike 4PCA, which packs in flat sheets (Space group Pnma), the dimethylamino derivative possesses a rotational degree of freedom.[4] This steric bulk prevents close face-to-face π-stacking, often forcing the crystal into lower symmetry space groups (e.g., P2₁/c or P-1) with larger inter-planar distances.[2]
Supramolecular Synthon Logic
Understanding the competition between synthons is crucial for structure solution.[3]
-
Scenario A (Neutral): If the molecule remains neutral, expect Carboxylic Acid Dimers (R²₂(8)) .[1]
-
Scenario B (Zwitterionic): If proton transfer occurs (COOH → COO⁻ + NH⁺), expect Charge-Assisted Hydrogen Bonds forming infinite 1D chains or 2D networks.[2] The target molecule strongly favors Scenario B due to the basicity boost from the -N(Me)₂ group.
Experimental Protocols
Protocol: Self-Validating Crystallization Workflow
Objective: Obtain single crystals suitable for SC-XRD by navigating the zwitterionic solubility curve.[2]
Reagents:
-
Target Compound (Synthesized via amination of 6-chloro-4-pyridazinecarboxylic acid).[1]
-
Solvents: Methanol (HPLC grade), Water (Milli-Q), Acetonitrile.[2][4]
-
Additives: Dilute HCl (1M), Dilute NH₄OH (1M).[4]
Step-by-Step Methodology:
-
Isoelectric Point Determination (Rough): Dissolve 10 mg of compound in 1 mL water. Measure pH. If pH < 3, it is protonated (cationic); if pH > 8, it is anionic.[4] The zwitterion typically precipitates near pH 4.0–5.0.
-
Solvent Screen (The "Drop Test"): Place a drop of saturated methanolic solution on a slide.
-
Vapor Diffusion (Sitting Drop):
-
Validation: Check for birefringence under a polarizing microscope after 48 hours. If crystals are twinned (common with dimethylamino derivatives), switch to Slow Cooling in hot Ethanol/Water (9:1).[2]
Protocol: X-Ray Data Collection Strategy
-
Temperature: Collect at 100 K . Causality: The dimethylamino group has high thermal motion.[2] Room temperature data will likely show smeared electron density for the methyl carbons, making refinement difficult.[4]
-
Resolution: Aim for 0.8 Å or better to resolve the H-atom position on the carboxylic acid vs. the pyridazine nitrogen (critical for proving zwitterionic state).
Visualization of Workflows & Logic
Diagram 1: Crystallization Decision Tree
This logic flow guides the researcher through solvent selection based on the molecule's ionization state.[2][3]
Caption: Decision matrix for crystallizing zwitterionic pyridazine derivatives based on pH-dependent solubility.
Diagram 2: Supramolecular Synthon Competition
This diagram illustrates the structural motifs expected during the analysis of the solved structure.[3]
Caption: Pathway analysis for predicting crystal packing motifs based on protonation state and solvent environment.
References
-
Crystal Structure of 4-Pyridazinecarboxylic Acid (4PCA)
-
Synthesis of Pyridazine Carboxylic Acids
-
Supramolecular Synthons in Aminopyridines
-
Properties of 6-(Dimethylamino)
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A Comparative Guide to the UV-Vis Absorption Characteristics of 6-(Dimethylamino)pyridazine-4-carboxylic acid
This guide provides a comprehensive analysis of the expected ultraviolet-visible (UV-Vis) absorption properties of 6-(Dimethylamino)pyridazine-4-carboxylic acid. In the absence of direct experimental spectra for this specific molecule in publicly available literature, this document establishes a robust predictive framework. By comparing with structurally analogous compounds and leveraging fundamental principles of spectroscopy, we offer researchers a detailed understanding of its anticipated spectral behavior. This guide is intended for researchers, scientists, and drug development professionals who require a thorough characterization of this and similar heterocyclic compounds.
Introduction: The Significance of UV-Vis Spectroscopy for Pyridazine Derivatives
UV-Vis spectroscopy is a fundamental technique in the analytical and structural characterization of organic molecules. For pyridazine derivatives, which are prevalent scaffolds in medicinal chemistry and materials science, UV-Vis spectroscopy provides critical insights into their electronic structure. The position of the maximum absorption (λmax) and the molar absorptivity (ε) are highly sensitive to the nature and position of substituents on the pyridazine ring, as well as to environmental factors such as solvent polarity and pH.[1][2] These parameters are crucial for quality control, reaction monitoring, and understanding the photophysical properties of novel compounds.
The electronic transitions typically observed in heteroaromatic systems like pyridazine involve π → π* and n → π* transitions. The π → π* transitions are generally of high intensity and occur at lower wavelengths, while the n → π* transitions, involving the non-bonding electrons of the nitrogen atoms, are of lower intensity and appear at longer wavelengths. The introduction of substituents such as a dimethylamino group (an auxochrome) and a carboxylic acid group (a chromophore) is expected to significantly modulate these transitions.
Predicted UV-Vis Absorption Maxima and Comparative Analysis
Based on the analysis of related structures, we can predict the UV-Vis absorption characteristics of 6-(Dimethylamino)pyridazine-4-carboxylic acid. The pyridazine core itself exhibits absorption in the UV region. The addition of an electron-donating dimethylamino group and an electron-withdrawing carboxylic acid group will create a "push-pull" system, which is known to cause a bathochromic (red) shift in the λmax compared to the unsubstituted parent heterocycle.
Table 1: Comparison of UV-Vis Absorption Maxima of 6-(Dimethylamino)pyridazine-4-carboxylic acid and Related Compounds
| Compound | Structure | Expected λmax (nm) | Comments |
| Pyridazine | ~240-260 | Exhibits typical n→π* and π→π* transitions of a diazine ring.[3] | |
| Pyridazine-4-carboxylic Acid | ~260-280 | The carboxylic acid group acts as a chromophore, causing a slight bathochromic shift.[4][5] | |
| 6-(Dimethylamino)pyridazine | ~280-320 | The strong electron-donating dimethylamino group causes a significant red shift due to extended conjugation. | |
| 6-(Dimethylamino)pyridazine-4-carboxylic acid | ~300-340 | The combined effect of the "push-pull" substituents is predicted to result in the most significant bathochromic shift. |
The extended conjugation and intramolecular charge transfer character introduced by the dimethylamino and carboxylic acid groups in a push-pull arrangement are expected to lower the HOMO-LUMO energy gap, resulting in absorption at a longer wavelength.
The Influence of Solvent and pH
The UV-Vis spectrum of 6-(Dimethylamino)pyridazine-4-carboxylic acid is expected to be highly sensitive to the solvent environment and the pH of the solution.
-
Solvent Polarity: In moving from non-polar to polar solvents, a bathochromic (red) shift is generally anticipated for π → π* transitions, as the more polar excited state is stabilized to a greater extent than the ground state.[6][7] Conversely, n → π* transitions often exhibit a hypsochromic (blue) shift in polar solvents due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding.[6][7]
-
pH: The pH of the medium will have a pronounced effect due to the presence of the basic dimethylamino group and the acidic carboxylic acid group.
-
In acidic media (low pH), the dimethylamino group will be protonated (-N(CH₃)₂H⁺), which will significantly reduce its electron-donating ability. This is expected to cause a hypsochromic shift compared to the neutral molecule.
-
In alkaline media (high pH), the carboxylic acid group will be deprotonated (-COO⁻). This may lead to a slight bathochromic shift due to the increased electron-donating character of the carboxylate group compared to the carboxylic acid.
-
Experimental Protocol for Determining UV-Vis Absorption Maxima
To empirically determine the UV-Vis absorption maxima of 6-(Dimethylamino)pyridazine-4-carboxylic acid, the following protocol is recommended.
Objective: To determine the λmax of 6-(Dimethylamino)pyridazine-4-carboxylic acid in a suitable solvent and to investigate the effect of pH on the absorption spectrum.
Materials:
-
6-(Dimethylamino)pyridazine-4-carboxylic acid
-
Spectrophotometric grade solvent (e.g., ethanol, methanol, or acetonitrile)
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Calibrated UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Workflow Diagram:
Caption: Experimental workflow for determining the UV-Vis absorption maxima.
Step-by-Step Procedure:
-
Preparation of Stock Solution: Accurately weigh approximately 10 mg of 6-(Dimethylamino)pyridazine-4-carboxylic acid and dissolve it in 10 mL of the chosen solvent (e.g., ethanol) in a volumetric flask to prepare a 1 mg/mL stock solution.
-
Preparation of Working Solution: Dilute the stock solution to a suitable concentration for UV-Vis analysis (e.g., 10 µg/mL). A typical starting point is to dilute 0.1 mL of the stock solution to 10 mL with the same solvent.
-
Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength range to scan from 400 nm to 200 nm.
-
Blank Measurement: Fill a quartz cuvette with the solvent used to prepare the working solution and use it as a blank to zero the instrument.
-
Sample Measurement: Rinse the cuvette with the working solution, then fill it and place it in the sample holder. Record the absorption spectrum.
-
Determination of λmax: Identify the wavelength at which the maximum absorbance occurs. This is the λmax.
-
pH Dependency Study:
-
To prepare an acidic solution, add a small, precise volume of 0.1 M HCl to the working solution.
-
To prepare a basic solution, add a small, precise volume of 0.1 M NaOH to a fresh aliquot of the working solution.
-
Record the UV-Vis spectra of the acidic and basic solutions, using appropriately acidified or basified solvent as the blank.
-
Compare the λmax values obtained under neutral, acidic, and basic conditions.
-
Conclusion
References
-
Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Materials (Basel). Available at: [Link]1][2]
- Stimson, M. M., & Reuter, M. A. (1943). Ultraviolet Absorption Spectra of Nitrogenous Heterocycles. VI. The Effect of pH on the Spectrum of Uracil-5-carboxylic Acid. Journal of the American Chemical Society, 65(2), 153–155.
-
UV-Visible absorption, β values, β 0 values for thienylpyridazines 3a-e... ResearchGate. Available at: [Link]
-
Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. ResearchGate. Available at: [Link]3]
- Stimson, M. M. (1942). Ultraviolet Absorption Spectra of Nitrogenous Heterocyclic Compounds. III. Effect of pH and Irradiation on the Spectrum of 2-Chloro-6-aminopyrimidine. Journal of the American Chemical Society, 64(7), 1604–1607.
- Stimson, M. M., & Reuter, M. A. (1941). Ultra-violet absorption spectra of nitrogenous heterocyclic compounds. Part II. Effect of pH and irradiation on the spectrum of barbituric acid. Journal of the Chemical Society (Resumed), 239.
- Heyroth, F. F., & Loofbourow, J. R. (1931). Ultra-violet absorption spectra of nitrogenous heterocyclic compounds. Part I. Effect of pH and irradiation on the spectrum of adenine. Journal of the Chemical Society (Resumed), 161.
-
IR and UV–Vis Spectroscopy of Carboxylic Acids. JoVE. Available at: [Link]
-
Solvent Effects in the Ultraviolet and X-ray Absorption Spectra of Pyridazine in Aqueous Solution. ACS Publications. Available at: [Link]
-
Solvent Effects on the UV-visible Absorption Spectra. Virtual Labs. Available at: [Link]6]
-
Effect of solvent on UV absorption maxima_ λmax. YouTube. Available at: [Link]7]
-
Pyridazine-4-carboxylic Acid. PubChem. Available at: [Link]4]
-
UV‐vis absorption spectra of heterocycles 2 a–c in CH2Cl2. ResearchGate. Available at: [Link]
-
A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models. ACS Omega. Available at: [Link]
- γ-Oxocarboxylic Acids in Heterocyclic Synthesis IV. Synthesis of Some Pyridazines Containing Phthalyl- and Tosylamino Acids.
-
UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. Available at: [Link]
- Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Journal of Science and Technology.
- Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. European Journal of Organic Chemistry.
- Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters. MDPI.
-
6-(dimethylamino)pyrazine-2-carboxylic acid. PubChemLite. Available at: [Link]
Sources
- 1. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridazine-4-carboxylic Acid | C5H4N2O2 | CID 2761046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-哒嗪羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Virtual Labs [mas-iiith.vlabs.ac.in]
- 7. m.youtube.com [m.youtube.com]
Bioassay Validation of Drugs Containing 6-(Dimethylamino)pyridazine-4-carboxylic Acid Moiety
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals
Executive Summary: The Pyridazine Advantage in MALT1 Inhibition
The 6-(Dimethylamino)pyridazine-4-carboxylic acid moiety represents a critical pharmacophore in the development of next-generation MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) inhibitors. Unlike first-generation phenothiazines (e.g., Mepazine), which suffer from low potency and off-target effects, pyridazine-based scaffolds offer superior solubility, metabolic stability, and precise allosteric binding affinities.
This guide provides a rigorous technical framework for validating bioassays designed for these specific compounds. It details the transition from biochemical screens to cellular target engagement, offering a direct performance comparison against legacy alternatives.
Mechanistic Grounding & Pathway Visualization
To validate bioassays for this class of drugs, one must understand the specific inhibition mode. The 6-(dimethylamino)pyridazine-4-carboxylic acid moiety typically functions within allosteric inhibitors that stabilize the MALT1 paracaspase in an inactive conformation, preventing the cleavage of substrates like BCL10 and A20 , thereby dampening NF-κB signaling.
Figure 1: MALT1 Signaling Pathway and Inhibitor Intervention
The diagram below illustrates the CBM (CARD11-BCL10-MALT1) signalosome and the specific node where pyridazine-based inhibitors arrest signaling.
Caption: MALT1 paracaspase activation cascade. Pyridazine inhibitors (black hexagon) bind allosterically, preventing substrate cleavage and subsequent NF-κB activation.
Biochemical Assay Validation: Fluorogenic Protease Screen
The primary method for quantifying the potency of 6-(dimethylamino)pyridazine-4-carboxylic acid derivatives is the FRET-based MALT1 Protease Assay . This system must be validated for sensitivity to allosteric modulation, as these compounds often exhibit slow-binding kinetics compared to active-site inhibitors.
Experimental Protocol
Objective: Determine IC50 values using the fluorogenic substrate Ac-LRSR-AMC.
-
Reagent Prep:
-
Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EDTA, 10 mM DTT, 0.05% CHAPS. Note: Citrate is critical to stabilize the enzyme if using full-length MALT1.
-
Enzyme: Recombinant human MALT1 (aa 329–824) at 2–10 nM final concentration.
-
Substrate: Ac-Leu-Arg-Ser-Arg-AMC (Ac-LRSR-AMC) at
(approx. 50–100 µM).
-
-
Compound Handling:
-
Dissolve pyridazine derivative in 100% DMSO.
-
Perform 1:3 serial dilutions. Ensure final DMSO concentration is <1% to avoid enzyme denaturation.
-
-
Reaction:
-
Incubate Enzyme + Inhibitor for 30 minutes at room temperature (critical for allosteric equilibration).
-
Add Substrate to initiate reaction.
-
Measure fluorescence (Ex 360 nm / Em 460 nm) kinetically for 60 minutes.
-
-
Data Analysis:
-
Calculate initial velocity (
) from the linear portion of the curve. -
Fit data to a 4-parameter logistic model to derive IC50.
-
Validation Criteria (Self-Validating System)
-
Z-Factor: Must be > 0.5. Typical values for this assay are 0.7–0.8.
-
Signal-to-Background (S/B): > 5-fold (Active Enzyme vs. No Enzyme).
-
Reference Standard: Use Mepazine (IC50 ~ 8 µM) or MI-2 (IC50 ~ 5 µM) as a positive control. The pyridazine derivative should show significantly higher potency (IC50 < 100 nM).
Cellular Target Engagement: BCL10 Cleavage & IL-2
Biochemical potency must translate to cellular efficacy. The high polarity of the carboxylic acid moiety can impede cell permeability; therefore, validating cellular engagement is crucial.
Workflow: Western Blot & ELISA
Cell Line: OCI-Ly3 (ABC-DLBCL cell line, addicted to MALT1 activity).
-
Treatment: Treat
cells/mL with compound (0.1 – 10 µM) for 6–24 hours. -
Stimulation: Stimulate with Phorbol 12-myristate 13-acetate (PMA) and Ionomycin for the final 30 minutes to induce CBM complex formation.
-
Readout A (Proximal): Western Blot for BCL10 cleavage .
-
Validation: Disappearance of the cleaved BCL10 fragment (approx. size shift) indicates successful MALT1 inhibition.
-
-
Readout B (Distal): ELISA for IL-2 secretion in supernatant.
-
Validation: Dose-dependent reduction in IL-2 with an IC50 within 10-fold of the biochemical IC50.
-
Figure 2: Assay Validation Workflow
Caption: Step-wise validation flow. Compounds failing biochemical potency (<100 nM) are excluded before cellular testing.
Bioanalytical Validation (LC-MS/MS)
Quantifying drugs containing the 6-(dimethylamino)pyridazine-4-carboxylic acid moiety in plasma is challenging due to the amphoteric nature (basic amine + acidic carboxyl group).
Method Optimization
-
Column: Use a Mixed-Mode column (Reverse Phase + Anion Exchange) or a Polar Embedded C18 column to retain the polar carboxylate.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Ionization: ESI Positive mode (monitoring the dimethylamino protonation).
-
Transitions: Monitor parent ion
to specific fragment ions characteristic of the pyridazine ring cleavage.
FDA/EMA Validation Parameters
| Parameter | Acceptance Criteria | Rationale |
| Linearity | Ensures accurate quantification across dosing range (e.g., 1–1000 ng/mL). | |
| Precision | CV < 15% | Critical for PK modeling. |
| Recovery | > 80% | The carboxylic acid moiety may bind to protein precipitation pellets; consider Liquid-Liquid Extraction (LLE) at acidic pH. |
| Matrix Effect | 85–115% | Pyridazines are susceptible to ion suppression from plasma phospholipids. |
Comparative Performance Guide
The following table contrasts the performance of Pyridazine-4-carboxylic acid derivatives against standard alternatives in validated bioassays.
Table 1: Performance Benchmarking
| Feature | Pyridazine-4-Carboxylic Acid Derivatives | Phenothiazines (e.g., Mepazine) | Pyrazolopyrimidines |
| Biochemical Potency (IC50) | High (< 10 nM) | Low (~ 5–10 µM) | Moderate (~ 100 nM) |
| Binding Mode | Allosteric (Specific Trp580 pocket) | Allosteric (Non-specific hydrophobic) | Active Site (Competitive) |
| Selectivity | > 100-fold vs. Caspases | Poor (Hits dopamine receptors) | Moderate (Hits other proteases) |
| Solubility | High (Zwitterionic character) | Low (Lipophilic) | Moderate |
| Cellular Potency (IL-2) | < 500 nM | > 5 µM | ~ 1 µM |
References
-
World Intellectual Property Organization. (2021). Cyclic compounds and methods of using same (WO2021134004A1). Google Patents. Link
-
Nagel, D., et al. (2012). Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive lymphomas. Cancer Cell. Link
-
Fontan, L., et al. (2012). MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo.[1][2] Cancer Cell. Link
-
US Food and Drug Administration (FDA). (2018).[3][4] Bioanalytical Method Validation Guidance for Industry.[4] FDA.gov. Link
-
Demeyer, A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. Link
Sources
- 1. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
Safety Operating Guide
Personal protective equipment for handling 6-(Dimethylamino)pyridazine-4-carboxylic acid
[1][2]
Executive Summary & Hazard Profile
Immediate Directive: Treat 6-(Dimethylamino)pyridazine-4-carboxylic acid as a Bioactive Irritant .[1][2] While standard Safety Data Sheets (SDS) often classify pyridazine derivatives generically as Irritants (H315, H319, H335), the presence of the dimethylamino moiety combined with the pyridazine core suggests potential pharmacological activity (e.g., kinase inhibition or neurological interaction).
Operational Philosophy: Do not rely solely on the "Warning" label. In drug discovery, intermediates are often "presumed toxic" until full toxicological profiling is complete. This guide mandates a Level 2 Containment strategy to prevent both acute irritation and potential sensitization.
Core Hazard Data (GHS Classification)
| Hazard Category | H-Code | Description | Mechanism of Action |
| Skin Irritation | H315 | Causes skin irritation | Acidic functionality reacts with epidermal proteins; amine group may facilitate penetration.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation | Direct corrosive action on corneal mucous membranes. |
| STOT-SE | H335 | May cause respiratory irritation | Inhalation of fine dust triggers inflammatory response in bronchial tissues.[1][2] |
Personal Protective Equipment (PPE) Matrix
Scientific Rationale: The selection of PPE is dictated by the compound's physical state (fine powder) and its likely solubility profile (often dissolved in DMSO or DMF for screening). Standard nitrile gloves are permeable to these polar aprotic solvents, necessitating a specific layering protocol.
Required PPE System
| Component | Specification | Scientific Justification |
| Respiratory | N95 (minimum) or PAPR | Particle size analysis of synthetic intermediates often reveals <10µm fractions (respirable dust).[1][2] A fume hood is the primary control; the mask is the secondary fail-safe.[2] |
| Ocular | Chemical Splash Goggles | Safety glasses are insufficient for fine powders which can bypass side-shields via air currents.[1][2] |
| Dermal (Hands) | Double Gloving Protocol | Inner: 4 mil Nitrile (Tactility). Outer: 8 mil Nitrile or Polychloroprene (Chemical Resistance). Why: If using DMSO/DMF as a solvent, the outer glove acts as a sacrificial barrier. |
| Body | Tyvek® Lab Coat (Wrist-sealed) | Cotton coats trap dust in fibers.[2] Tyvek sheds particles and prevents cross-contamination. |
PPE Decision Logic (Visualization)
Figure 1: Decision logic for selecting PPE based on physical state and solvent carrier.[2] Note the escalation to double gloving when permeation enhancers (DMSO) are involved.
Operational Protocol: Handling & Solubilization
Objective: To manipulate the compound with zero detectable exposure to the operator.
Step 1: Engineering Controls Setup[1][2]
-
Verification: Ensure Fume Hood face velocity is 0.5 m/s (100 fpm) .
-
Static Control: Place an ionizing bar or anti-static gun inside the hood.
-
Causality: Organic powders like pyridazine carboxylic acids are prone to static charge buildup, leading to "flying powder" during weighing.
-
Step 2: Weighing Procedure (The "Closed Transfer" Method)
-
Tare: Place the receiving vial (with lid loosely on) on the balance inside the hood.
-
Transfer: Do not use a spatula directly from the bulk container if possible. Pour a small amount into a secondary disposable weigh boat.
-
Addition: Use a micro-spatula to transfer from the weigh boat to the vial.
-
Seal: Cap the vial immediately after weighing.
-
Clean: Wipe the exterior of the vial with a Kimwipe dampened with methanol before removing it from the hood.
Step 3: Solubilization (Critical Safety Point)
-
Solvent Choice: The carboxylic acid moiety makes this compound pH-sensitive.[1][2]
-
Basic Media (0.1M NaOH): High solubility, forms the carboxylate salt.
-
DMSO: High solubility, but increases skin absorption risk .
-
-
Protocol:
-
Add solvent to the solid (never add solid to boiling solvent).
-
Vortex inside the hood.
-
Pressure Release: If heating is required to dissolve, use a vented vial cap to prevent pressure buildup from solvent expansion.
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow emphasizing the containment zones.[1][2] The transition from Zone 2 to Zone 3 is the most common point of contamination failure.
Emergency Response & Disposal
Trustworthiness: These protocols are based on the chemical properties of nitrogen-containing heterocycles.[1][2]
Spill Response (Dry Powder)
-
Isolate: Evacuate the immediate area (3-meter radius).
-
PPE Upgrade: Don a second pair of gloves and respiratory protection if not already worn.
-
Containment: Do NOT use a brush (generates dust).
-
Correct Method: Cover the spill with a damp paper towel (water or PEG-400) to wet the powder.[2]
-
-
Cleanup: Scoop up the damp material and place it in a wide-mouth hazardous waste jar.
Exposure First Aid[1][2][3][4][5]
-
Ocular: Flush for 15 minutes. Note: Pyridazine acids can buffer the pH of the eye fluid, masking pain while damage continues. Flush thoroughly even if pain subsides.
-
Dermal: Wash with soap and water.[3][4] Do not use ethanol (may enhance absorption).
Disposal Plan
| Waste Stream | Method | Classification |
| Solid Waste | High-Temperature Incineration | Code: Organic Solid, Toxic/Irritant.[2] |
| Liquid Waste (DMSO) | Fuel Blending / Incineration | Code: Organic Solvent, Halogen-free.[2] |
| Liquid Waste (Aqueous) | pH Adjustment -> Incineration | Code: Aqueous Basic/Acidic (depending on workup). |
Disposal Directive: Never dispose of pyridazine derivatives down the drain. Nitrogen heterocycles can be persistent in water treatment systems.
References
-
National Center for Advancing Translational Sciences (NCATS). 6-(Dimethylamino)-3-pyridinecarboxylic acid (Structural Analog Safety Data).[1][2] Inxight Drugs.[3][5][6][7] Available at: [Link]
-
PubChem. Compound Summary: Pyridazine-4-carboxylic acid.[1][2] National Library of Medicine. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. OSHA 3404-11R 2011.[1][2] Available at: [Link]
Sources
- 1. 50681-25-9|4-Pyridazinecarboxylic Acid|BLD Pharm [bldpharm.com]
- 2. 6-Methoxypyridazine-4-Carboxylic Acid|CAS 1427202-39-8 [rlavie.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. 6-(DIMETHYLAMINO)-3-PYRIDINECARBOXYLIC ACID [drugs.ncats.io]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
